molecular formula C7H11BrN2O B1444335 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol CAS No. 877401-11-1

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B1444335
CAS No.: 877401-11-1
M. Wt: 219.08 g/mol
InChI Key: QNKVONNYXJUSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C7H11BrN2O and its molecular weight is 219.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKVONNYXJUSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268756
Record name 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877401-11-1
Record name 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877401-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazole derivative, 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. It details the compound's chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and explores its potential applications within the broader context of medicinal chemistry and drug development. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds as potential therapeutic agents.

Introduction and Chemical Identity

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[3][4] The compound 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a functionalized pyrazole that holds potential as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[5] The bromine atom at the 4-position of the pyrazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the tertiary alcohol moiety can influence solubility and provide a point for further derivatization.

It is important to note a point of potential ambiguity regarding isomeric structures. While this guide focuses on the tertiary alcohol, 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS Number: 1008510-87-9) , due to greater availability of public data, a constitutional isomer, the primary alcohol 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS Number: 877401-11-1), also exists. Researchers should exercise diligence in confirming the identity of their materials.

Chemical Structure:

Figure 1. Chemical Structure of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological and chemical systems, including its solubility, membrane permeability, and potential for forming intermolecular interactions.

PropertyValueSource
CAS Number 1008510-87-9[6],
Molecular Formula C₇H₁₁BrN₂O[6]
Molecular Weight 219.08 g/mol [6],
Purity ≥97%[6], [7]
SMILES BrC1=CN(CC(C)(O)C)N=C1[6]
InChI Key IOUKCMFUEJBHER-UHFFFAOYSA-N[7], [8]
Topological Polar Surface Area (TPSA) 38.05 Ų[6]
LogP (Predicted) 1.4165[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]
Storage Conditions 4°C[6]

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be efficiently achieved through the N-alkylation of 4-bromopyrazole with a suitable electrophile. A logical and commonly employed strategy for introducing the 2-hydroxy-2-methylpropyl group is the ring-opening of an epoxide.[9] This approach is favored for its high atom economy and the ability to generate the desired alcohol functionality directly.

The proposed synthetic route involves the base-catalyzed nucleophilic attack of the pyrazole nitrogen on 1,2-epoxy-2-methylpropane (also known as isobutylene oxide).[10]

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_reaction Reaction Steps Reactant1 4-Bromopyrazole Intermediate Pyrazolate Anion Reactant1->Intermediate Deprotonation Reactant2 1,2-Epoxy-2-methylpropane Product 1-(4-Bromo-1H-pyrazol-1-yl)- 2-methylpropan-2-ol Base Strong Base (e.g., NaH, K2CO3) Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Intermediate->Product SN2 Ring-Opening

Caption: Proposed synthesis workflow for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of N-alkylation and epoxide ring-opening reactions.[11] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • 1,2-Epoxy-2-methylpropane (1.2 eq)[10][12]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromopyrazole (1.0 eq) and anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise. If using NaH, add it carefully in small portions (vigorous hydrogen gas evolution will occur). If using K₂CO₃, it can be added in one portion.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrazolate anion.

  • Epoxide Addition: Cool the reaction mixture back to 0 °C. Add 1,2-epoxy-2-methylpropane (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Rationale and Mechanistic Insights
  • Choice of Base: A strong base is required to deprotonate the pyrazole N-H, which has a pKa of approximately 14. Sodium hydride is a powerful, non-nucleophilic base that irreversibly forms the pyrazolate anion. Potassium carbonate is a milder, safer alternative that can also be effective, particularly at elevated temperatures.

  • Alkylation Regioselectivity: Unsymmetrically substituted pyrazoles can potentially yield two different N-alkylated isomers. However, for 4-bromopyrazole, the two nitrogen atoms are equivalent due to symmetry, leading to a single N-alkylated product.[3]

  • Epoxide Ring-Opening: The reaction proceeds via a base-catalyzed Sₙ2 mechanism.[11] The highly nucleophilic pyrazolate anion attacks one of the carbon atoms of the epoxide ring. In the case of 1,2-epoxy-2-methylpropane, the attack occurs at the less sterically hindered primary carbon, leading to the formation of the tertiary alcohol upon work-up.[13] This regioselectivity is a hallmark of base-catalyzed epoxide openings.[11]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not widely published, its structural components suggest significant potential as an intermediate in drug discovery.[14] The value of this molecule lies in the strategic combination of the 4-bromopyrazole core and the appended side chain.

The 4-Bromopyrazole Scaffold

The 4-bromopyrazole moiety is a versatile platform for building molecular complexity. The bromine atom serves as a key functional group for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions allow for the systematic exploration of the chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies to optimize ligand binding, potency, and pharmacokinetic properties.[3]

The Role of the Pyrazole Core in Pharmacological Activity

The pyrazole ring itself is not merely a passive scaffold; it actively contributes to the pharmacological profile of a molecule. It can:

  • Act as a Bioisostere: The pyrazole ring can serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility and metabolic stability.[3]

  • Engage in Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, and in the case of an N-H pyrazole, as a donor, facilitating crucial interactions with biological targets like enzymes and receptors.[3]

  • Modulate Lipophilicity: The incorporation of the heterocycle influences the overall lipophilicity of a compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

The pyrazole scaffold is a key component in drugs targeting a vast range of diseases, including cancer, inflammation, infectious diseases, and central nervous system disorders.[15][16][17]

Potential Therapeutic Areas

Given the prevalence of the pyrazole scaffold in active pharmaceutical ingredients, derivatives of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol could be investigated in numerous therapeutic areas, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors incorporate a pyrazole core to interact with the hinge region of the ATP binding site.

  • Anti-inflammatory Agents: As exemplified by celecoxib (a COX-2 inhibitor), pyrazoles are effective scaffolds for anti-inflammatory drugs.[5]

  • Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[4][16]

The tertiary alcohol side chain can also play a role by providing a hydrogen bond donor/acceptor site and improving aqueous solubility, a desirable feature for many drug candidates.

Conclusion

1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward via the N-alkylation of 4-bromopyrazole with an epoxide. The presence of a reactive bromine handle and a pyrazole core—a proven pharmacophore—makes this compound and its subsequent derivatives attractive candidates for screening and development in a wide range of drug discovery programs. This guide provides the foundational chemical knowledge for researchers to synthesize, handle, and strategically employ this versatile intermediate in the quest for novel therapeutics.

References

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. Available at: [Link]

  • Radi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information, PMC6278458. Available at: [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

  • ResearchGate. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3695. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2031. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • PubMed. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • PubChem. (n.d.). 1-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol. Available at: [Link]

  • PubChem. (n.d.). 1-(4-bromo-1h-pyrazol-1-yl)propan-2-ol. Available at: [Link]

  • AA Blocks. (n.d.). 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-yl carbonochloridate. Available at: [Link]

  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • Angene. (n.d.). 1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPAN-2-OL. Available at: [Link]

  • Reddit. (2019). Can someone explain to me why this reaction yields the shown product?. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. Available at: [Link]

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Available at: [Link]

  • Semantic Scholar. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Available at: [Link]

  • YouTube. (2014). Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. Available at: [Link]

  • Stenutz. (n.d.). 1,2-epoxy-2-methylpropane. Available at: [Link]

Sources

The Bromo-Pyrazole Scaffold: A Privileged Motif for the Development of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. The strategic introduction of a bromine atom onto this scaffold gives rise to bromo-pyrazole derivatives, a chemical class that has demonstrated remarkable versatility and therapeutic potential across a spectrum of diseases. The bromo-substituent is not merely a passive addition; its unique electronic and steric properties can profoundly influence the binding affinity, selectivity, and pharmacokinetic profile of the parent molecule, making it a powerful tool in the rational design of novel therapeutics.

This technical guide provides a comprehensive exploration of the potential therapeutic targets of bromo-pyrazole derivatives. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, detailed structure-activity relationships (SAR), and practical experimental protocols for target identification and validation. It is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation targeted therapies.

Target Identification Strategies for Bromo-Pyrazole Derivatives

Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. A variety of methods can be employed to elucidate the protein partners of bromo-pyrazole derivatives.

Affinity-Based Methods

Affinity-based approaches rely on the specific interaction between the bromo-pyrazole derivative and its target protein.

  • Affinity Chromatography: This classical technique involves immobilizing a modified bromo-pyrazole derivative onto a solid support, such as agarose beads. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are retained and subsequently eluted for identification by mass spectrometry.[1]

  • Biotin-Tagged Pull-Down: A biotin molecule can be chemically linked to the bromo-pyrazole derivative. This biotinylated probe is incubated with cell lysates, and the resulting protein-probe complexes are captured using streptavidin-coated beads.[2]

Label-Free Methods

Label-free methods offer the advantage of studying the interaction in a more native state, without chemically modifying the compound of interest.

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[1] Cell lysates are treated with the bromo-pyrazole derivative and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): CETSA leverages the phenomenon of ligand-induced thermal stabilization of target proteins. Cells or cell lysates are heated after incubation with the bromo-pyrazole derivative, and the soluble protein fraction is analyzed. Target proteins will exhibit increased thermal stability in the presence of the binding compound.

Workflow for Target Identification of Bromo-Pyrazole Derivatives

G cluster_0 Compound Synthesis & Characterization cluster_1 Target Identification cluster_2 Target Validation cluster_3 Lead Optimization a Synthesis of Bromo-Pyrazole Derivative b Affinity-Based Methods (e.g., Pull-down) a->b Incubate with Cell Lysate/Cells c Label-Free Methods (e.g., DARTS, CETSA) a->c Incubate with Cell Lysate/Cells d In Vitro Binding Assays b->d Identify Bound Proteins (Mass Spectrometry) c->d e Cellular Target Engagement Assays d->e f Genetic Approaches (e.g., siRNA, CRISPR) e->f g Structure-Activity Relationship (SAR) Studies f->g h In Vivo Efficacy & Toxicity Studies g->h

Caption: A generalized workflow for the identification and validation of therapeutic targets for bromo-pyrazole derivatives.

Bromo-Pyrazole Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3] The pyrazole scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[3] Bromo-pyrazole derivatives have emerged as potent inhibitors of several important kinases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are receptor tyrosine kinases that are critical for tumor growth, angiogenesis, and metastasis.[4][5] Several fused bromo-pyrazole derivatives have been shown to be potent dual inhibitors of both EGFR and VEGFR-2.[4]

Mechanism of Action and Structure-Activity Relationship (SAR):

Molecular docking studies have revealed that the pyrazole core of these inhibitors typically binds to the hinge region of the kinase domain. For example, in EGFR, the nitrogen atoms of the pyrazole ring can form hydrogen bonds with the backbone of Met793.[5] The bromo-phenyl group often occupies a hydrophobic pocket, and its presence can enhance binding affinity. The SAR of these compounds is complex, with the nature and position of substituents on the fused ring system significantly impacting potency and selectivity. For instance, the introduction of a sulfonamide group has been shown to result in dual EGFR and VEGFR-2 inhibition.[5]

Anticancer Activity of Bromo-Pyrazole Derivatives Targeting Kinases

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 1 EGFRHepG20.06[4]
Compound 2 VEGFR-2-0.22[4]
Compound 3 EGFR/VEGFR-2HepG20.71 (anticancer)[4]
Afuresertib analog Akt1HCT1160.95[6]
Aurora A inhibitor Aurora AHCT1160.39[6]
BCR-ABL inhibitor BCR-ABLK5620.27[6]
Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is associated with neurodegenerative diseases, bipolar disorder, and diabetes. Bromo-substituted pyrazolone derivatives have been identified as potent and selective GSK-3β inhibitors.[7]

Mechanism of Action and Binding Mode:

Crystallographic studies have shown that the pyrazolone core interacts with the hinge region of GSK-3β, with the nitrogen atoms forming hydrogen bonds with the backbone of Val135.[7] The bromo-substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity. The selectivity of these inhibitors can be modulated by the nature of the substituents on the pyrazole ring.

EGFR/VEGFR-2 Signaling Pathways and Inhibition by Bromo-Pyrazole Derivatives

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival PKC PKC PLCg->PKC PKC->Proliferation Inhibitor Bromo-Pyrazole Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Bromo-pyrazole derivatives can inhibit EGFR and VEGFR-2, blocking downstream signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Bromo-Pyrazole Derivatives as Anti-inflammatory Agents

Inflammation is a complex biological response that, when dysregulated, can contribute to a wide range of chronic diseases. Bromo-pyrazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Structure-Activity Relationship (SAR):

The SAR of pyrazole-based COX-2 inhibitors has been extensively studied. For diarylpyrazole derivatives, a key structural feature for COX-2 selectivity is the presence of a SO2Me or SO2NH2 group on one of the phenyl rings. The bromo-substituent, particularly at the para-position of a phenyl ring, has been shown to enhance COX-2 inhibitory activity and selectivity.[8]

Anti-inflammatory Activity of Bromo-Pyrazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid (6e) COX-2In vitro2.512.18[8]
Celecoxib (reference) COX-2In vitro2.162.51[8]

Bromo-Pyrazole Derivatives in Neurodegenerative Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Bromo-pyrazole derivatives have emerged as a promising class of compounds for the treatment of these devastating disorders through the modulation of key enzymatic targets.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters.[1][10] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Selective MAO-A inhibitors are used as antidepressants. Bromo-substituted pyrazoline derivatives have been shown to be potent and selective MAO inhibitors.[11]

Structure-Activity Relationship (SAR):

The SAR of pyrazoline-based MAO inhibitors indicates that the nature and position of substituents on the phenyl rings are crucial for activity and selectivity. A bromine atom on the phenyl ring at the 5-position of the pyrazoline core has been associated with selective MAO-A inhibition.[12]

Neuroprotective Activity of Bromo-Pyrazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference
Bromo-substituted pyrazoline MAO-AIn vitro-[12]
GSK-3β inhibitor GSK-3βIn vitro3.77[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of bromo-pyrazole derivatives against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the substrate (peptide or protein) in kinase buffer.

    • Prepare a stock solution of ATP (with [γ-33P]-ATP for radiometric assays) in kinase buffer.

    • Prepare serial dilutions of the bromo-pyrazole test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

    • Detect the phosphorylated substrate using an appropriate method (e.g., scintillation counting, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the bromo-pyrazole test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

    • Determine the IC50 value.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of bromo-pyrazole derivatives against COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes.

    • Prepare a stock solution of arachidonic acid (substrate).

    • Prepare a stock solution of a fluorogenic probe (e.g., Amplex Red).

    • Prepare serial dilutions of the bromo-pyrazole test compound.

  • Assay Procedure:

    • In a 96-well plate, add the COX enzyme, fluorogenic probe, and test compound.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[13]

In Vitro MAO Inhibition Assay (Fluorometric)

This fluorometric assay measures the hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.[2]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[2]

    • Prepare stock solutions of recombinant human MAO-A and MAO-B.[2]

    • Prepare stock solutions of a substrate (e.g., p-tyramine) and a fluorogenic probe (e.g., Amplex Red) with horseradish peroxidase (HRP).[2]

    • Prepare serial dilutions of the bromo-pyrazole test compound.

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme, HRP, fluorogenic probe, and test compound.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence intensity at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Determine the IC50 values for both MAO-A and MAO-B to evaluate the inhibitory potency and selectivity of the test compounds.

Measurement of Cytokine Release from Microglia

This protocol outlines a method to assess the anti-neuroinflammatory potential of bromo-pyrazole derivatives by measuring cytokine release from activated microglial cells.

  • Cell Culture and Activation:

    • Culture microglial cells (e.g., BV-2 or primary microglia) in a 24-well plate.

    • Pre-treat the cells with various concentrations of the bromo-pyrazole test compound for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified duration (e.g., 24 hours).[1]

  • Supernatant Collection:

    • Collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[10][14]

  • Data Analysis:

    • Quantify the reduction in cytokine secretion in the presence of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each cytokine's release.

Experimental Workflow for Screening Bromo-Pyrazole Derivatives

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Identification cluster_3 Preclinical Development a In Vitro Target-Based Assays (e.g., Kinase, COX, MAO) b Cell-Based Assays (e.g., MTT, Cytokine Release) a->b Identify Hits c Dose-Response & Selectivity Profiling b->c Confirm Cellular Activity d In Vivo Efficacy & ADME/Tox Studies c->d Select Lead Compounds

Caption: A streamlined workflow for the screening and development of bromo-pyrazole derivatives as therapeutic agents.

Conclusion

Bromo-pyrazole derivatives represent a highly promising and versatile scaffold for the development of novel targeted therapeutics. Their ability to potently and often selectively inhibit a wide range of therapeutically relevant targets, including kinases, COX enzymes, and MAOs, underscores their significant potential in oncology, inflammatory disorders, and neurodegenerative diseases. The bromine substituent plays a crucial role in modulating the pharmacological properties of these compounds, offering a valuable handle for medicinal chemists to fine-tune their activity and selectivity. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable class of molecules. Further investigation into the nuanced structure-activity relationships and mechanisms of action of bromo-pyrazole derivatives will undoubtedly pave the way for the discovery of new and effective medicines.

References

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • bit.bio. Cytokine stimulation and secretion protocol for ioMicroglia. bit.bio. [Link]

  • Vertex AI Search. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Google Cloud.
  • Mathew, B., Parambi, D. G. T., & G, V. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2733, pp. 315–325). Springer US.
  • Charles River Laboratories. Microglial Activation Assays. Charles River Laboratories. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Ilie, M., & Ilas, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11488.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(48), 31219–31236.
  • Radi, S., Salhi, S., & Al-zharani, M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(8), 867-882.
  • Al-Omary, F. A., & Al-Ghamdi, S. A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Chemical Reviews, 5(4), 369-388.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917.
  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7. [Link]

  • Wang, X., Zhang, Y., & Liu, Z. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of the Iranian Chemical Society, 1-15.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-11.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2018).
  • ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

  • ResearchGate. Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

  • Al-Ghorbani, M., & Gwd, M. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research, 33(8), 1-22.
  • ResearchGate. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. ResearchGate. [Link]

  • Alhamaky, S. M., Khalil, N., & Hassan, M. (2025).
  • Palomo, V., Perez, D. I., Perez, C., Morales-Garcia, J. A., & Martinez, A. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029.
  • ResearchGate. SAR of the synthesized compounds on COX‐2 selectivity. ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(38), 21349–21363.
  • Scott, J. S., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(18), 10213-10233.
  • G, A., & G, S. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6045-6054.
  • ResearchGate. Chemical structures of PI3K inhibitors highlighted in this article. ResearchGate. [Link]

  • Kumar, V., & Singh, P. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 10(1), 1-9.
  • Hilal, M., & El-Sayed, M. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2420.
  • eGrove. Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi. [Link]

  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7.
  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917.
  • Kumar, D., Kumar, R., & Singh, J. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.
  • ResearchGate. Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. ResearchGate. [Link]

  • ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

  • ResearchGate. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. ResearchGate. [Link]

  • ResearchGate. Molecular structures of PI3K standard inhibitors with their IC50 activity values. ResearchGate. [Link]

  • Ma, C., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(22), 8709.
  • Martinez, A., & Perez, D. I. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 34.
  • Palomo, V., et al. (2011). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. ACS Chemical Biology, 6(7), 713-723.

Sources

An In-Depth Technical Guide to the In Vitro Screening of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol: A Strategic Approach for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of contemporary drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is both exhilarating and fraught with challenges. This guide is crafted for researchers, scientists, and drug development professionals who find themselves at the crucial starting point of this journey with a molecule like 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol. While the pyrazole scaffold is a well-trodden path in medicinal chemistry, rich with examples of successful drugs, this specific NCE remains uncharacterized in the scientific literature.[1][2][3][4] This absence of prior biological data necessitates a robust, logical, and tiered in vitro screening strategy to efficiently unveil its pharmacological potential.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, field-proven strategic workflow for the initial in vitro evaluation of this compound. As a Senior Application Scientist, the methodologies and rationales presented herein are an amalgamation of technical expertise and the hard-won insights from countless screening campaigns. Our approach is grounded in a self-validating system, where each experimental step is designed to build upon the last, creating a coherent and data-driven narrative for the compound. We will begin with broad, unbiased screening to cast a wide net for potential bioactivity, followed by progressively more focused assays to elucidate its mechanism of action and therapeutic potential.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in the development of a diverse array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic systems, have made it a favored scaffold among medicinal chemists.[1] Pyrazole-containing drugs have been successfully developed for a multitude of clinical applications, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial therapies.[1][2][3][4]

The presence of a bromine atom on the pyrazole ring of our topic compound is of particular interest. Halogenation is a common strategy in drug design to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its binding affinity, metabolic stability, and overall pharmacokinetic profile.[5] Specifically, bromo-substituted pyrazole derivatives have demonstrated potent biological activities in various studies.[5][6]

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a primary hypothesis for the screening of this compound is its potential as an anticancer agent.[7][8][9][10] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8][9][10] Therefore, our proposed screening cascade will have a significant focus on oncology-relevant assays.

A Tiered In Vitro Screening Cascade for this compound

A tiered, or sequential, screening approach is a cost-effective and efficient strategy for the initial characterization of an NCE.[11][12][13] This methodology involves a series of assays, starting with broad, high-throughput screens to identify any biological activity, followed by more specific and complex assays to confirm and characterize that activity. This approach allows for early and informed decision-making, ensuring that resources are focused on compounds with the most promising therapeutic potential.

Here, we propose a three-tiered screening cascade for this compound:

  • Tier 1: Primary Screening - Broad Cytotoxicity Profiling. The initial step is to assess the compound's general cytotoxicity against a diverse panel of human cancer cell lines. This will provide a first indication of its potential as an anticancer agent and highlight any cell-type-specific effects.

  • Tier 2: Secondary Screening - Target Class Identification. Based on the results of the primary screen, the second tier of assays will aim to identify the potential molecular target class of the compound. Given the prevalence of pyrazole derivatives as kinase inhibitors, a broad kinase panel screen is a logical starting point.

  • Tier 3: De-risking and Preliminary Mechanism of Action Studies. The final tier will involve assays to de-risk the compound for potential liabilities and to begin to elucidate its mechanism of action. This may include selectivity profiling and initial cell-based mechanistic studies.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: De-risking & MoA Primary_Screening Broad Cytotoxicity Profiling (e.g., NCI-60 Panel) Secondary_Screening Target Class Identification (e.g., Kinase Panel Screen) Primary_Screening->Secondary_Screening Active in specific cell lines Derisking_MoA Selectivity Profiling & Initial Mechanistic Studies Secondary_Screening->Derisking_MoA Hits on specific kinase(s)

Figure 1: A proposed tiered in vitro screening cascade for a novel chemical entity.

Tier 1: Primary Screening - Broad Cytotoxicity Profiling

The primary goal of this initial phase is to determine if this compound exhibits any cytotoxic or anti-proliferative activity against cancer cells. A broad screening panel is crucial to uncover potential tissue-specific sensitivities and to provide a preliminary indication of the compound's therapeutic window.

Rationale for Cell Line Selection

The selection of an appropriate panel of cancer cell lines is a critical first step.[14] A well-curated panel should represent a diversity of cancer types and genetic backgrounds. The National Cancer Institute's NCI-60 panel, comprising 60 human cancer cell lines from nine different tissue types, is an excellent starting point for an unbiased assessment. Alternatively, a smaller, in-house panel can be assembled to represent common cancer types such as breast, lung, colon, prostate, and leukemia.

Table 1: Example of a Focused Cancer Cell Line Panel for Primary Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive
MDA-MB-231 Breast CancerTriple-negative
A549 Lung CancerNon-small cell lung cancer
HCT116 Colon CancerWild-type p53
HT-29 Colon CancerMutant p53
PC-3 Prostate CancerAndrogen-independent
K562 LeukemiaChronic myelogenous leukemia
HEK293 Normal Cell LineHuman Embryonic Kidney (for initial toxicity assessment)
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cancer cell lines in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting concentration range would be from 0.01 µM to 100 µM. Replace the medium in the cell plates with the medium containing the test compound. Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each cell line using non-linear regression analysis.

MTT_Workflow cluster_0 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 2: A streamlined workflow for the MTT cell viability assay.

Tier 2: Secondary Screening - Target Class Identification

Should the primary screening reveal significant and selective cytotoxicity of this compound against one or more cancer cell lines, the next logical step is to investigate its potential molecular target. As previously discussed, the pyrazole scaffold is a common feature in many kinase inhibitors.[7][8][9][10] Therefore, a broad kinase panel screen is a highly rational approach for target class identification.

Rationale for Kinase Panel Screening

A kinase panel screen will simultaneously assess the compound's activity against a large and diverse set of kinases. This provides a rapid and comprehensive overview of its kinase inhibitory profile, including its potency and selectivity. This information is invaluable for several reasons:

  • Target Identification: It can pinpoint the specific kinase or kinases that are inhibited by the compound.

  • Selectivity Profiling: It reveals the compound's selectivity, which is a critical factor for minimizing off-target effects and potential toxicity.

  • Structure-Activity Relationship (SAR) Guidance: The kinase inhibition profile can guide future medicinal chemistry efforts to optimize the compound's potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Numerous commercial services offer comprehensive kinase panel screening. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Methodology:

  • Assay Principle: The assay is typically performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate (often a peptide or protein), and ATP. The reaction is initiated by the addition of ATP.

  • Compound Incubation: this compound is added to the reaction mixture at one or more concentrations (e.g., 1 µM and 10 µM for an initial screen).

  • Detection: After a defined incubation period, the extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring the incorporation of radiolabeled phosphate) or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the compound. For compounds that show significant inhibition, a dose-response curve is generated to determine the IC50 value.

Table 2: Example Data from a Kinase Panel Screen

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
EGFR5%12%>10
VEGFR285%98%0.25
PDGFRβ78%95%0.45
c-Kit12%25%>10
Abl8%15%>10

Tier 3: De-risking and Preliminary Mechanism of Action Studies

With a potential kinase target (or targets) identified, the final tier of the initial in vitro screening focuses on validating this finding and beginning to understand the compound's cellular mechanism of action. This phase is also crucial for identifying any potential liabilities that could hinder further development.

Cellular Target Engagement Assays

While an in vitro kinase assay demonstrates direct inhibition of a purified enzyme, it is essential to confirm that the compound can engage its target within a cellular context.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment: Treat a sensitive cancer cell line (identified in Tier 1) with increasing concentrations of this compound for a defined period.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Data Analysis: A decrease in the level of the phosphorylated protein with increasing compound concentration indicates target engagement and inhibition of the kinase in the cell.

Western_Blot_Pathway cluster_0 Cellular Target Engagement Compound This compound Kinase Target Kinase (e.g., VEGFR2) Compound->Kinase Inhibits Downstream Downstream Substrate (e.g., Phospho-ERK) Kinase->Downstream Phosphorylates

Sources

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Studies of Novel Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazole Alcohols in Oncology Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile nature have led to the development of numerous FDA-approved drugs for a wide range of diseases, including various cancers.[3][4] Within this broad class, novel pyrazole alcohols are emerging as a particularly promising area of investigation. The introduction of a hydroxyl group can significantly alter the compound's solubility, hydrogen bonding capacity, and metabolic profile, potentially leading to enhanced efficacy and novel mechanisms of action.

Preliminary cytotoxicity studies represent the critical first step in evaluating the potential of these novel pyrazole alcohols as anticancer agents. These in vitro assays are designed to determine a compound's ability to kill or inhibit the proliferation of cancer cells, providing essential data to guide further preclinical development.[5] This guide offers a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on conducting these foundational studies, moving beyond mere protocol recitation to explain the underlying scientific rationale and best practices for generating robust and reliable data.

Part 1: Strategic Planning for In Vitro Cytotoxicity Assessment

A well-designed preliminary cytotoxicity study is more than a series of experiments; it is a systematic investigation into a compound's potential. The initial choices made regarding cell lines, assay selection, and concentration ranges will profoundly impact the quality and interpretability of the data.

The Critical Role of Cell Line Selection

The choice of cancer cell lines is paramount and should be driven by the therapeutic hypothesis. A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is often employed in initial screens to assess the breadth of a compound's activity.[6] For novel pyrazole alcohols, it is prudent to include cell lines where other pyrazole derivatives have shown activity, such as those with known dependencies on kinases like CDK, EGFR, or VEGFR, as these are common targets for this class of compounds.[1]

Table 1: Example Cell Line Panel for Initial Screening of Pyrazole Alcohols

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
MCF-7 Breast (Adenocarcinoma)Estrogen receptor-positiveRepresents a common, well-characterized breast cancer subtype.[7]
MDA-MB-231 Breast (Adenocarcinoma)Triple-negativeProvides a model for a more aggressive and difficult-to-treat breast cancer.[8]
A549 Lung (Carcinoma)Non-small cell lung cancerA widely used model for a prevalent cancer type.[9]
HCT116 Colon (Carcinoma)Wild-type p53A well-characterized colon cancer line, sensitive to apoptosis-inducing agents.[10]
PC-3 Prostate (Carcinoma)Androgen-independentRepresents a late-stage, hormone-refractory prostate cancer.[11]
MRC-5 Lung (Fibroblast)Normal (non-cancerous)Essential for determining selectivity and potential toxicity to healthy cells.[12]
A Multi-Faceted Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. A tiered approach, employing assays that measure different cellular endpoints, is crucial for a comprehensive understanding. The initial screen should focus on cell viability, followed by assays to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Novel Pyrazole Alcohols B Cell Viability Assay (MTT) A->B Dose-response treatment C Membrane Integrity Assay (LDH) B->C Confirmation of Cytotoxicity D Apoptosis Assay (Caspase Activity) B->D Investigation of Cell Death Pathway G Evaluate Selectivity Index B->G E Determine IC50 Values C->E F Assess Apoptotic Markers D->F

Caption: Tiered approach to in vitro cytotoxicity testing.

Part 2: Core Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays in a preliminary cytotoxicity study. The rationale behind each step is explained to ensure a deep understanding of the experimental process.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][13]

Protocol: MTT Assay

  • Cell Seeding:

    • Trypsinize and count cells from a logarithmic growth phase culture.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel pyrazole alcohol in a suitable solvent (e.g., DMSO). The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.[14]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[16]

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][17] This assay is a reliable indicator of compromised cell membrane integrity.

Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate. It is crucial to include a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).

  • Sample Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a small aliquot (e.g., 10-20 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

Investigating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer drugs, including some pyrazole derivatives, induce apoptosis or programmed cell death.[8] Measuring markers of apoptosis, such as the activation of caspases, is essential for mechanistic understanding.

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with the pyrazole alcohol at concentrations around the determined IC50 value for a shorter duration (e.g., 6, 12, or 24 hours).

  • Caspase-Glo® 3/7 Reagent Addition:

    • Allow the plate to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

    • Mix gently by orbital shaking for 30 seconds.

  • Incubation and Luminescence Measurement:

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates increased caspase-3/7 activity and apoptosis.

G cluster_0 Hypothetical Signaling Pathway A Novel Pyrazole Alcohol B Kinase Inhibition (e.g., CDK2) A->B C Cell Cycle Arrest (G2/M Phase) B->C D Activation of Caspase Cascade C->D E Apoptosis D->E

Caption: Hypothetical pathway of pyrazole alcohol-induced apoptosis.

Part 3: Data Analysis, Interpretation, and Troubleshooting

Data Analysis and Presentation

Raw absorbance or luminescence data should be processed to determine the percentage of cell viability or cytotoxicity relative to controls. The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from the dose-response curve.

Table 2: Hypothetical Cytotoxicity Data for a Novel Pyrazole Alcohol

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (RLU)
0 (Vehicle) 100 ± 5.25 ± 1.51,500 ± 210
1 92 ± 6.18 ± 2.12,200 ± 350
10 55 ± 4.848 ± 5.515,000 ± 1,800
50 15 ± 3.585 ± 6.225,000 ± 2,500
100 5 ± 2.195 ± 4.328,000 ± 3,100

From such data, the IC50 value can be calculated using non-linear regression analysis.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Cytotoxicity Assays

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.Use a multichannel pipette, ensure a homogenous cell suspension, and avoid using the outer wells of the plate.[14]
Low signal in MTT assay Insufficient cell number, short incubation time with MTT reagent.Optimize cell seeding density and extend the MTT incubation period.
High background in LDH assay Serum components in the medium, microbial contamination.Use serum-free medium during the final steps of the assay and visually inspect for contamination.[14]
Compound precipitation Poor solubility in culture medium.Check the solubility limit of the compound and use a higher stock concentration to minimize the volume added to the wells.[14]

Conclusion: Laying the Groundwork for Future Drug Development

Preliminary in vitro cytotoxicity studies are a cornerstone of modern anticancer drug discovery. For novel pyrazole alcohols, a methodologically sound and strategically planned approach is essential to accurately assess their therapeutic potential. By integrating assays that measure cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive initial understanding of a compound's biological activity. The data generated from these studies, particularly the IC50 values and mechanistic insights, are critical for making informed decisions about which compounds warrant advancement into more complex preclinical models. This guide provides the technical framework and scientific rationale to empower researchers to conduct these vital studies with confidence and precision.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Retrieved from [Link]

  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). PubMed. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed. Retrieved from [Link]

  • Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. (2017). Bentham Science. Retrieved from [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. (2013). PubMed. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • JRC Data Visualization: Extrapolating from acute to chronic toxicity in vitro. (2021). SaferWorldbyDesign. Retrieved from [Link]

  • In vitro cytotoxicity testing: Biological and statistical significance. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012). ResearchGate. Retrieved from [Link]

  • Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. (2021). National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a substituted pyrazole of interest in medicinal chemistry. As no complete experimental spectrum has been published for this specific molecule, this document leverages established NMR principles and spectral data from analogous compounds to provide a robust and scientifically-grounded prediction. This predictive analysis serves as a valuable reference for the synthesis, identification, and further investigation of this and related compounds.

Molecular Structure and Key Features

The structure of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol combines a 4-brominated pyrazole ring with a tertiary alcohol moiety via a methylene bridge. This unique combination of functional groups gives rise to a distinct NMR fingerprint. The key structural features influencing the NMR spectra are:

  • The 4-bromopyrazole ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. The bromine atom at the C4 position and the N1-alkylation significantly influence the electronic environment and, consequently, the chemical shifts of the ring protons and carbons.

  • The 2-methylpropan-2-ol side chain: This bulky tertiary alcohol group is attached to the N1 position of the pyrazole ring. The chemical shifts of the methylene and methyl protons, as well as the corresponding carbons, are characteristic of this fragment.

The logical atom numbering for NMR assignment is presented in the following diagram:

Caption: Molecular structure and atom numbering for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol in a standard deuterated solvent such as CDCl₃ is expected to exhibit five distinct signals. The prediction is based on the additive effects of the substituents on the pyrazole ring and the characteristic shifts of the side chain.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H37.5 - 7.7Singlet (s)1HThe protons on the pyrazole ring are in an aromatic environment and thus appear at a lower field. The H3 proton is adjacent to two nitrogen atoms, leading to a downfield shift.
H57.4 - 7.6Singlet (s)1HSimilar to H3, the H5 proton is part of the aromatic pyrazole ring. Its chemical shift is expected to be slightly upfield compared to H3 due to being adjacent to only one nitrogen atom.
-CH₂- (C6)4.1 - 4.3Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing pyrazole ring, causing a significant downfield shift.
-OH2.0 - 3.0Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It is typically a broad singlet due to chemical exchange.
-C(CH₃)₂ (C8, C9)1.2 - 1.4Singlet (s)6HThe six protons of the two methyl groups are equivalent and appear as a sharp singlet. Their chemical shift is in the typical range for methyl groups adjacent to a quaternary carbon.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven unique carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C3138 - 142The C3 carbon of the pyrazole ring is deshielded due to its proximity to two nitrogen atoms.
C5128 - 132The C5 carbon is also part of the aromatic ring and is deshielded, but to a lesser extent than C3.
C492 - 96The C4 carbon is directly attached to the bromine atom, which causes a significant upfield shift due to the heavy atom effect.
-CH₂- (C6)55 - 60The methylene carbon is attached to the pyrazole nitrogen, resulting in a downfield shift.
-C (CH₃)₂OH (C7)70 - 75This quaternary carbon is attached to an oxygen atom, which causes a strong deshielding effect.
-C(C H₃)₂ (C8, C9)25 - 30The two equivalent methyl carbons appear in the typical aliphatic region.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, the following experimental protocol is recommended.

I. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the purified compound.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the sample in an NMR tube.

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

II. NMR Spectrometer Setup

  • Instrument: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

III. ¹H NMR Acquisition

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

IV. ¹³C NMR Acquisition

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve instrument Use high-field NMR (≥400 MHz) lock_shim Lock and Shim instrument->lock_shim H1_acq ¹H NMR Acquisition lock_shim->H1_acq C13_acq ¹³C NMR Acquisition lock_shim->C13_acq

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. The predicted chemical shifts and multiplicities, based on the analysis of analogous structures and fundamental NMR principles, offer a valuable resource for the characterization of this compound. The outlined experimental protocol provides a robust framework for obtaining high-quality spectral data. This guide is intended to support researchers and scientists in their efforts to synthesize, identify, and utilize this and similar pyrazole derivatives in the field of drug discovery and development.

References

  • PubChem. 4-Bromopyrazole. [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Physicochemical Landscape of a Novel Pyrazole Derivative

In the landscape of modern medicinal chemistry, pyrazole-containing compounds represent a cornerstone of drug discovery, with numerous approved pharmaceuticals featuring this versatile heterocyclic core.[1][2][3] The compound 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol presents a unique combination of a substituted pyrazole ring and a tertiary alcohol, suggesting potential applications in various therapeutic areas. However, before its full potential can be realized, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount. The journey from a promising lead compound to a viable drug candidate is paved with meticulous characterization, and this guide serves as a comprehensive manual for elucidating these critical attributes.

This document deviates from a conventional template, opting for a structure that logically follows the scientific process of characterizing a novel chemical entity. We will first explore the theoretical underpinnings of solubility and stability as they pertain to pyrazole derivatives, then delve into detailed, field-proven experimental protocols for their assessment. The causality behind each experimental choice will be explained, ensuring a deep understanding of the "why" behind the "how." Our objective is to provide a self-validating framework for your investigations, grounded in authoritative principles of pharmaceutical science.

Part 1: Understanding the Physicochemical Profile

The structure of this compound—with its hydrogen bond donor (alcohol) and acceptor (pyrazole nitrogens), lipophilic bromine atom, and rotatable bonds—suggests a nuanced solubility profile.[4] Pyrazole derivatives, as a class, exhibit a broad range of solubilities. They are often readily soluble in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] Their solubility in polar protic solvents like ethanol and methanol can be good, but water solubility is frequently limited unless the molecule is functionalized to enhance its hydrophilicity.[5]

Stability, on the other hand, is an intrinsic property that dictates a compound's shelf-life and its behavior under physiological conditions. The pyrazole ring itself is generally stable, but the overall molecule's susceptibility to degradation under various stress conditions must be empirically determined. Forced degradation studies are an indispensable tool in this endeavor, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[6][7][8]

Predicted Physicochemical Properties

While experimental data is the gold standard, computational tools can offer initial insights.

PropertyPredicted ValueSource
Molecular Weight219.08 g/mol [4]
Molecular FormulaC₇H₁₁BrN₂O[4]
XLogP31.4165[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors3[4]
Rotatable Bonds2[4]
TPSA38.05 Ų[4]

Part 2: A Practical Guide to Solubility Determination

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and in vitro assay design. We will detail the gold-standard shake-flask method for determining thermodynamic solubility.

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Vials prep_compound->add_excess prep_solvents Prepare Solvents (e.g., Water, PBS, Ethanol) add_solvent Add Solvent to Vials prep_solvents->add_solvent add_excess->add_solvent shake Equilibrate on Shaker (24-72h at controlled temp.) add_solvent->shake centrifuge Centrifuge to Separate Solid shake->centrifuge filter_supernatant Filter Supernatant (0.22 µm syringe filter) centrifuge->filter_supernatant dilute Dilute Sample filter_supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze quantify Quantify Concentration (vs. Calibration Curve) analyze->quantify

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol: Determining Aqueous Solubility via the Shake-Flask Method

This method is designed to determine the equilibrium solubility of a compound in a specific solvent.[5]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid powder)

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Acetonitrile, DMSO

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards of known concentrations. Analyze these standards by HPLC or UV-Vis to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted samples using the same analytical method (HPLC or UV-Vis) as the calibration standards.

  • Calculation: Determine the concentration of the compound in the diluted samples from the calibration curve. Back-calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility.

Part 3: Comprehensive Stability Profiling

Understanding a molecule's intrinsic stability is a regulatory requirement and fundamental to developing a robust drug product.[7] Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][8]

Forced Degradation Experimental Design

Caption: Workflow for a Forced Degradation Study.

Protocol: Stability-Indicating Forced Degradation Study

Objective: To assess the intrinsic stability of this compound and identify potential degradation products under various stress conditions.

Materials:

  • The target compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

Methodology:

A stability-indicating HPLC method must first be developed. This method should be able to separate the parent compound from all potential degradation products.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Reflux the solution at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes to several hours).[9]

    • At various time points, withdraw samples, neutralize with an equivalent amount of base, dilute, and analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 M NaOH.

    • Maintain at a controlled temperature (e.g., 60°C) and monitor over time.[9]

    • Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation:

    • Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction over time and analyze samples by HPLC-UV/MS.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher).

    • Analyze samples at initial and subsequent time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples.

Data Analysis and Interpretation:

For each condition, the chromatograms should be evaluated for:

  • Purity of the parent peak: The PDA detector can be used to assess peak purity.

  • Formation of new peaks: These represent potential degradation products.

  • Mass balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

  • Degradant Identification: The MS detector can provide mass information for the degradation products, aiding in their structural elucidation.

Conclusion: Building a Foundation for Development

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the solubility and stability of this compound. By meticulously executing these experiments, researchers and drug development professionals can generate the critical data necessary to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and effective final product. The path from discovery to clinical application is complex, but a thorough understanding of a compound's fundamental physicochemical properties is the essential first step in navigating that journey successfully.

References

  • Carbone, A., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC - PubMed Central. Retrieved from [Link]

  • Asolkar, T., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Shinde, S. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

  • Patel, H., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025).
  • Lévai, A., & Jekő, J. (2016). Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Bensaber, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol, a versatile building block in medicinal chemistry. We will delve into its synthetic utility, potential applications in drug discovery, and provide detailed protocols for its incorporation into novel molecular scaffolds. While this specific molecule is not extensively documented in publicly available research, its constituent parts—the 4-bromopyrazole moiety and the 2-methylpropan-1-ol side chain—offer significant strategic advantages for the design of new therapeutic agents.

The Rationale: Why this compound is a Valuable Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The value of this compound as a synthetic intermediate stems from the combination of two key structural features:

  • The 4-Bromopyrazole Core: The bromine atom at the 4-position of the pyrazole ring is a versatile synthetic handle.[3] It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This functionalization is critical for optimizing the pharmacological profile of a drug candidate.[3]

  • The 2-methylpropan-1-ol Side Chain: This alkyl alcohol substituent provides a vector for modifying the physicochemical properties of the parent molecule. The hydroxyl group can act as a hydrogen bond donor, potentially interacting with biological targets. It also serves as a point for further derivatization, such as etherification or esterification, to modulate properties like solubility, lipophilicity, and metabolic stability.

Synthetic Strategies and Protocols

Conceptual Synthetic Pathway

The synthesis would likely involve the N-alkylation of 4-bromopyrazole with a suitable electrophile. A logical precursor would be an epoxide, such as 2,2-dimethyloxirane, which upon ring-opening would yield the desired product.

G 4-Bromopyrazole 4-Bromopyrazole Product This compound 4-Bromopyrazole->Product N-alkylation 2,2-Dimethyloxirane 2,2-Dimethyloxirane 2,2-Dimethyloxirane->Product

Caption: Conceptual synthetic pathway for this compound.

General Protocol for N-Alkylation of 4-Bromopyrazole

This protocol is a generalized procedure based on common methods for the N-alkylation of pyrazoles and should be optimized for the specific reactants.

Materials:

  • 4-Bromopyrazole

  • 2,2-Dimethyloxirane

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

  • Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, column chromatography supplies)

Procedure:

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1 equivalent) and the anhydrous solvent.

  • Deprotonation: Cool the mixture to 0 °C and add the base (1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Add 2,2-dimethyloxirane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Applications in Medicinal Chemistry: A Forward Look

The true potential of this compound lies in its utility as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization.

General Workflow for Utilizing the Building Block

The following workflow illustrates how this compound can be integrated into a drug discovery program.

G cluster_0 Scaffold Elaboration cluster_1 Screening and Optimization Start This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for drug discovery using the title compound.

Protocol for a Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki coupling of the 4-bromopyrazole moiety with a boronic acid, a common and powerful C-C bond-forming reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

  • Standard reaction and purification equipment

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), the base (2-3 equivalents), and the solvent.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (0.05-0.1 equivalents) to the degassed mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and partition between water and an organic solvent. Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Physicochemical Properties and Drug-Likeness

The predicted physicochemical properties of this compound suggest its suitability as a fragment or building block in drug discovery.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight219.08 g/mol Within the range for fragment-based drug discovery.
LogP~1.5Indicates good balance between solubility and permeability.
Hydrogen Bond Donors1Can participate in interactions with biological targets.
Hydrogen Bond Acceptors3Can participate in interactions with biological targets.
Rotatable Bonds2Provides conformational flexibility.

Note: These values are estimations and should be experimentally verified.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a functionalizable pyrazole core and a modifiable side chain provides a rich platform for the generation of novel chemical entities. The protocols and strategies outlined in this guide, based on established chemical principles, offer a starting point for researchers to unlock the potential of this versatile scaffold in the pursuit of new therapeutics. Future work should focus on the experimental validation of its synthesis and its application in the development of targeted libraries for various disease areas.

References

A comprehensive list of references will be generated upon completion of the full guide. The information presented here is synthesized from established principles of medicinal chemistry and the known reactivity of pyrazole and bromopyrazole derivatives.

Sources

Application Notes & Protocols: Synthetic Routes for Derivatization of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol, a valuable heterocyclic building block for drug discovery and materials science. The molecule possesses two primary, orthogonally reactive sites: the C4-bromo substituent on the pyrazole ring and the primary hydroxyl group on the N1-alkyl side chain. This guide details robust synthetic strategies, including palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation at the C4 position, and various transformations of the primary alcohol, such as activation, esterification, and etherification. Each section includes step-by-step protocols, mechanistic insights, and critical considerations for reaction setup and optimization, designed for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of a Bifunctional Scaffold

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutics. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a privileged scaffold. The title compound, this compound, offers a particularly powerful platform for library synthesis due to its two distinct functional handles.

  • The C4-Bromo Position: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions. Derivatization here allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, profoundly influencing the molecule's steric and electronic properties.[1][2][3]

  • The Primary Hydroxyl Group: The 2-methylpropan-1-ol side chain provides a sterically accessible primary alcohol. This group can be readily converted into esters, ethers, or activated as a leaving group for nucleophilic substitution, enabling fine-tuning of solubility, metabolic stability, and target engagement.[4]

This guide is structured to address these two modification sites independently and in combination, providing researchers with a validated playbook for rapidly generating diverse chemical matter from this versatile starting material.

Overview of Derivatization Strategies

The synthetic utility of this compound stems from the ability to selectively address its two key functional groups. The following diagram illustrates the principal pathways for derivatization.

G cluster_0 Core Scaffold cluster_1 C4-Position Derivatization cluster_2 Hydroxyl Group Derivatization start 2-(4-Bromo-1H-pyrazol-1-yl) -2-methylpropan-1-ol suzuki Suzuki Coupling (Aryl, Heteroaryl) start->suzuki Pd Cat. Boronic Acid/Ester sonogashira Sonogashira Coupling (Alkynyl) start->sonogashira Pd/Cu Cat. Terminal Alkyne buchwald Buchwald-Hartwig (Amino) start->buchwald Pd Cat. Amine ester Esterification start->ester Acyl Chloride or RCOOH + Coupling Agent ether Etherification start->ether NaH, Alkyl Halide (Williamson) activation Activation (OMs, OTs) + Nucleophilic Substitution start->activation MsCl or TsCl Base

Caption: Key derivatization pathways for the target scaffold.

Section I: Derivatization at the C4-Position of the Pyrazole Ring

The C4-bromo group is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful methods for forming C-C and C-N bonds in modern organic synthesis.[5]

Suzuki-Miyaura Cross-Coupling for C-Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[1] For 4-bromopyrazoles, this reaction provides direct access to 4-arylpyrazole derivatives, a common core in many bioactive molecules.[1][2] Studies have shown that bromo-derivatives of pyrazoles are often superior to their iodo counterparts due to a reduced tendency for dehalogenation side reactions.[6]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Notes
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice. PdCl₂(dppf) often shows good performance with heteroaryl boronic acids.
Boron Source Arylboronic Acid or Pinacol EsterBoronic acids are common; pinacol esters offer enhanced stability and are useful for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (aq. solution)An aqueous base is crucial for the transmetalation step. Cs₂CO₃ is stronger and can accelerate slow reactions.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA biphasic system is standard. Dioxane is often preferred for its ability to solubilize organic reagents.
Temperature 80-100 °CHeating is typically required to drive the catalytic cycle efficiently.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Base Addition: Add the organic solvent (e.g., 1,4-dioxane, ~0.1 M) followed by the aqueous base solution (e.g., 2 M K₂CO₃, 2.0 eq.).

  • Degassing: Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-arylpyrazole product.

Sonogashira Coupling for C-Alkynyl Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to conjugated arylalkynes.[7][8] This reaction typically uses a dual catalytic system of palladium and copper(I).[7] Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[9][10]

Protocol 3.2: General Procedure for Sonogashira Coupling

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF. Add a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.), followed by the terminal alkyne (1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[11][12] This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.[11][13] The choice of ligand is critical for achieving high yields and broad substrate scope.[14]

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation/Setup: In a glovebox or under a strong flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.05 eq.) to a dry Schlenk flask.

  • Reagent Addition: Add the this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq.).

  • Solvent & Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the flask and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Section II: Derivatization of the Primary Hydroxyl Group

The primary alcohol of the N1-side chain offers a versatile site for modification, allowing for the attachment of various functional groups or linkage to other molecular fragments.

Activation via Sulfonylation (Mesylation/Tosylation)

Converting the hydroxyl group into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs), transforms it from a poor leaving group into an excellent one.[4][15] This is a crucial first step for subsequent nucleophilic substitution reactions (Sₙ2). The reaction proceeds with retention of stereochemistry at the carbon center because the C-O bond is not broken during the sulfonylation step.[16]

G start R-CH₂-OH intermediate Activated Intermediate R-CH₂-OMs/OTs start->intermediate MsCl or TsCl Pyridine or Et₃N product Substituted Product R-CH₂-Nu intermediate->product Nucleophile (Nu⁻) (e.g., CN⁻, N₃⁻, R₂NH)

Caption: Workflow for hydroxyl activation and substitution.

Protocol 4.1: General Procedure for Mesylation

  • Reagent Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base and Reagent Addition: Add triethylamine (Et₃N, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solution under reduced pressure. The resulting mesylate is often used directly in the next step without further purification due to potential instability on silica gel.

Esterification

Direct conversion of the alcohol to an ester can be achieved using various coupling reagents. For sterically accessible primary alcohols like the substrate, standard methods are effective. Steglich esterification, using a carbodiimide like EDC or DCC and an activating agent like DMAP, is a reliable choice.[17]

Table 2: Comparison of Common Esterification Methods

MethodCoupling ReagentsConditionsAdvantages/Disadvantages
Acyl Chloride RCOCl, Pyridine or Et₃NDCM, 0 °C to RTSimple, high-yielding. Generates HCl byproduct.
Steglich RCOOH, EDC/DCC, DMAPDCM or DMF, RTMild conditions, broad scope. Urea byproduct can complicate purification.
Yamaguchi RCOOH, 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAPToluene, refluxExcellent for sterically hindered alcohols, though less relevant here.[18]

Protocol 4.2: Steglich Esterification

  • Reagent Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous DCM.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and effective method for forming ethers. It involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol 4.3: Williamson Ether Synthesis

  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Reaction Mixture: After the evolution of hydrogen gas ceases (approx. 30 minutes), add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq.) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The this compound scaffold provides a robust and versatile entry point for the synthesis of diverse compound libraries. The protocols outlined in this guide for C4-functionalization via cross-coupling and side-chain modification of the primary alcohol are reliable and scalable. By leveraging these orthogonal synthetic handles, researchers can efficiently explore the chemical space around the pyrazole core to optimize properties for applications in drug discovery and materials science.

References

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from ChemTalk. [Link]

  • Taylor, A. M., et al. (2011). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synlett. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from Jack Westin. [Link]

  • Pu, X., et al. (2021). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. [Link]

  • Chemistry LibreTexts. (2022). Reactions of Alcohols. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Molander, G. A., & Wolfe, J. P. (Eds.). (2007). Comprehensive Organic Synthesis II (Vol. 4). Elsevier. [Link]

  • Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. r/Mcat. [Link]

  • Tanimoto, H., et al. (2012). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. [Link]

  • Ishihara, K., et al. (1994). A new method for the esterification of sterically hindered carboxylic acids with bulky phenols. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig reaction of aryl- and heteroaryl bromides with cyclic secondary amines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Parish, E. J., & Aksara, D. (1984). Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochromate. Lipids. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Bakherad, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Gras, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]

Sources

protocol for Suzuki coupling with 4-bromo-pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-Pyrazole Compounds

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures. Within medicinal chemistry, the pyrazole nucleus is a privileged scaffold, present in numerous bioactive compounds and approved drugs.[3]

While the synthesis of 3- or 5-aryl pyrazoles is well-established, the functionalization of the C4 position presents unique challenges due to its generally lower reactivity.[3][4] This guide provides a detailed protocol and expert insights for researchers, scientists, and drug development professionals focused on the Suzuki coupling of 4-bromo-pyrazole compounds, a key transformation for accessing novel 4-aryl-pyrazole derivatives. We will delve into the mechanistic underpinnings, critical reaction parameters, and troubleshooting strategies to ensure robust and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle comprises three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-bromo-pyrazole, inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base, forming a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[2][5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 4-aryl-pyrazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Suzuki_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product ArX_input R¹-X (4-Bromo-pyrazole) ArX_input->OxAdd Boronic_input R²-B(OH)₂ (Boronic Acid) Boronic_input->Transmetal Base_input Base Base_input->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Key Considerations for 4-Bromo-Pyrazole Substrates

The unique electronic and structural properties of pyrazoles necessitate careful selection of reaction components.

N-H Acidity and Protecting Group Strategy

The proton on an unprotected pyrazole N-H is acidic and can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired side reactions.[7][8][9] Researchers have two primary strategies to address this:

  • N-Protection: Protecting the pyrazole nitrogen with a group such as a methyl (Me), trityl (Tr), or Boc group can prevent these interferences. The trityl group has been shown to be particularly effective in facilitating couplings at the C4 position.[10][11] This strategy often requires additional synthesis and deprotection steps.

  • Tolerant Catalyst Systems: Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (discussed below), have demonstrated high efficacy in coupling unprotected N-H azoles.[8] These systems can simplify the synthetic route by eliminating protection/deprotection steps.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high yields.

  • Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can be used directly, others require the addition of a supporting ligand.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like 4-bromo-pyrazoles, standard ligands like triphenylphosphine (PPh₃) may suffice but often require higher temperatures and longer reaction times.[12] Advanced biarylphosphine ligands, such as XPhos and RuPhos, are often superior, promoting efficient oxidative addition and stabilizing catalytic intermediates.[13][14]

  • Pre-catalysts: Modern pre-catalysts, such as XPhos Pd G2, are air-stable and highly active, incorporating both the palladium and the optimal ligand in one molecule.[13] These catalysts often provide higher yields under milder conditions.

Base and Solvent System
  • Base: The base is critical for activating the boronic acid for transmetalation.[2][9] Inorganic bases are most common. While sodium carbonate (Na₂CO₃) is widely used, stronger bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) often lead to better results, particularly with less reactive substrates.[12][15][16] The choice of base must be compatible with any sensitive functional groups on the coupling partners.

  • Solvent: A mixture of an organic solvent and water is typically used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene.[3][12][15]

Reaction Conditions: Temperature and Atmosphere
  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[9] Therefore, it is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst decomposition, which often appears as the formation of palladium black.[9]

  • Temperature: Reaction temperatures typically range from 80-110 °C. For sluggish reactions, higher temperatures may be necessary. Microwave irradiation has emerged as a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[3][17]

Comparative Data on Reaction Conditions

The selection of reaction parameters significantly impacts the outcome. The table below summarizes various successful conditions reported in the literature for the Suzuki coupling of 4-bromo-pyrazoles.

Catalyst / LigandBaseSolvent SystemTemp. (°C)TimeYield RangeReference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane / H₂O906 hGood[12]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22 hGood[15]
Pd(PPh₃)₄Cs₂CO₃DME / H₂O855 min (MW)Moderate-Excellent[3]
XPhos Pd G2K₃PO₄1,4-Dioxane / H₂O10024 hGood-Very Good[8][13]
Pd₂(dba)₃ / P(t-Bu)₃K₂CO₃DMFRT--[2]

Experimental Protocols

The following protocols provide step-by-step guidance for performing the Suzuki coupling on a 4-bromo-pyrazole substrate.

Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pyrazole, Boronic Acid, & Base to Flask B 2. Seal Flask, Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst under Inert Gas Flow C->D E 5. Heat Reaction Mixture (Conventional or Microwave) D->E F 6. Monitor Progress by TLC or LC-MS E->F G 7. Cool, Dilute with Water & Extract with Organic Solvent F->G Reaction Complete H 8. Dry Organic Layer, Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for setting up and performing the Suzuki-Miyaura reaction.

Protocol 1: Conventional Method with Pd(PPh₃)₄

This protocol is a robust, general-purpose method suitable for a wide range of arylboronic acids.

Materials and Reagents:

  • N-protected 4-bromo-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk tube or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the 4-bromo-pyrazole (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.24 mmol, 1.2 equiv), and Na₂CO₃ (0.5 mmol, 2.5 equiv).[12]

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 2.0 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.01 mmol, 5 mol%) under a positive flow of argon.[12]

  • Heating: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired 4-aryl-pyrazole.

Protocol 2: High-Efficiency Method with a Modern Pre-catalyst

This protocol utilizes a modern Buchwald pre-catalyst, often providing higher yields and tolerating a broader range of functional groups, including unprotected N-H pyrazoles.[8][13]

Materials and Reagents:

  • 4-bromo-pyrazole (unprotected or protected) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Microwave reaction vial or Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the 4-bromo-pyrazole (e.g., 0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), K₃PO₄ (0.4 mmol, 2.0 equiv), and XPhos Pd G2 (0.004 mmol, 2 mol%) to a dry reaction vial.[8]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 2.0 mL).

  • Sealing and Heating: Securely cap the vial. If using a microwave reactor, place the vial in the instrument and heat to 100-120 °C for 15-60 minutes. If using conventional heating, place the vial in a preheated oil bath at 100 °C and stir for 4-24 hours.

  • Monitoring: Check for completion by LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[9]2. Insufficiently strong base.[9]3. Low reaction temperature.1. Ensure all reagents and solvents are thoroughly degassed and the reaction is kept under a strict inert atmosphere. Use a fresh bottle of catalyst.2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments. Consider switching to microwave heating.
Formation of Palladium Black Catalyst decomposition.Improve degassing procedures. Ensure high-purity solvents and reagents. A different ligand may be required to stabilize the catalyst.[9]
Boronic Acid Homocoupling Reaction temperature is too high or catalyst loading is excessive.Reduce the reaction temperature. Lower the catalyst loading to 1-2 mol%.
Debromination of Starting Material Presence of protic impurities; inefficient transmetalation.Ensure solvents are dry (if a non-aqueous system is used). Use a stronger base to accelerate transmetalation.

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-pyrazoles is a powerful and versatile method for synthesizing novel chemical entities crucial for drug discovery and materials science. Success in this transformation is not predicated on a single set of conditions but rather on a rational understanding of the interplay between the substrate, catalyst, base, and solvent. By carefully selecting N-protection strategies or employing modern, tolerant catalyst systems, researchers can effectively overcome the inherent challenges of C4 functionalization. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to enable the efficient and reproducible synthesis of a diverse array of 4-aryl-pyrazole compounds.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.Chinese Chemical Letters.
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.Sci-Hub.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole.BenchChem.
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.ResearchGate.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...ResearchGate.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.The Journal of Organic Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.DSpace@MIT.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.ResearchGate.
  • Optimizing Suzuki Coupling Reactions.CovaSyn.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.NIH.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.BenchChem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.PMC - NIH.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles.BenchChem.
  • Suzuki Coupling.Organic Chemistry Portal.

Sources

Application of the Versatile Building Block 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many clinically successful kinase inhibitors due to its unique ability to act as a bioisostere for other aromatic systems and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3] This application note details the strategic use of the functionalized building block, 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol , in the design and synthesis of next-generation kinase inhibitors. We provide an in-depth analysis of the molecule's synthetic utility, a detailed protocol for its application in a representative cross-coupling reaction, and an overview of downstream biological evaluation methods.

The Strategic Value of the Pyrazole Core in Kinase Inhibition

The enduring success of the pyrazole motif in kinase inhibitor design is not accidental. Its five-membered aromatic ring, containing two adjacent nitrogen atoms, possesses a unique combination of electronic and steric properties that make it an ideal hinge-binding fragment.[4]

Expert Insight: The Pyrazole as a Hinge-Binder

The "hinge region" of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It is a critical anchoring point for the adenine ring of ATP. The nitrogen atoms of the pyrazole ring are perfectly positioned to mimic the hydrogen bonding pattern of adenine, typically forming two or three crucial hydrogen bonds with the backbone amides of the hinge residues.[5] This high-affinity interaction provides a stable anchor for the inhibitor, allowing other parts of the molecule to extend into more variable regions of the ATP pocket, thereby dictating selectivity and potency. The unfused pyrazole ring is a key feature in eight FDA-approved small molecule kinase inhibitors, including Ruxolitinib (JAK1/2) and Crizotinib (ALK/MET).[2][3]

cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrazole-Based Inhibitor hinge_label Hinge Region (Backbone Amides) residue1 NH residue2 O residue3 NH inhibitor N N-H Pyrazole Ring inhibitor:n2->residue2 H-Bond inhibitor:n1->residue3 H-Bond caption Fig 1: Pyrazole core interaction with kinase hinge.

Caption: Generic interaction of a pyrazole inhibitor with the kinase hinge region.

Synthetic Utility of this compound

This specific building block is pre-functionalized for maximum synthetic versatility, offering two orthogonal points for modification to drive structure-activity relationship (SAR) studies.

  • The 4-Bromo Handle: The bromine atom at the C4 position is a powerful synthetic lever. It is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations.[6] This allows for the direct and modular installation of a wide array of aryl, heteroaryl, or alkyl groups, which can be used to probe deeper pockets within the kinase active site or to modulate the inhibitor's physicochemical properties.

  • The N-1 Substituent (2-methylpropan-1-ol): The substituent at the N1 position projects into the solvent-exposed region of the ATP pocket. The 2-methylpropan-1-ol group is significant for several reasons:

    • Solubility: The terminal hydroxyl group can enhance aqueous solubility, a critical parameter for drug candidates.

    • Steric Influence: The gem-dimethyl groups provide steric bulk that can orient the rest of the inhibitor and prevent undesirable off-target binding.

    • Secondary Anchor/Modification Point: The hydroxyl group can act as a hydrogen bond donor or acceptor with nearby residues or serve as a handle for further derivatization (e.g., etherification, esterification) to explore additional binding interactions or attach linkers for probes or PROTACs.

cluster_reactions Potential Synthetic Transformations start_mol This compound suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd) start_mol->suzuki 4-Bromo Position stille Stille Coupling (Ar-SnBu₃ / Pd) start_mol->stille 4-Bromo Position buchwald Buchwald-Hartwig (R₂NH / Pd) start_mol->buchwald 4-Bromo Position ether Etherification (R-X / Base) start_mol->ether 1-ol Position ester Esterification (R-COCl) start_mol->ester 1-ol Position caption Fig 2: Synthetic utility of the title compound.

Caption: Key reaction pathways enabled by the functional handles of the title compound.

Protocol: Synthesis of a Representative JAK Inhibitor Core

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a core structure analogous to known JAK inhibitors, starting from this compound. The target kinase family, Janus kinases (JAKs), is implicated in myeloproliferative neoplasms and inflammatory diseases.[2]

Objective: To couple the pyrazole building block with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine, a common fragment in JAK inhibitors.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium Carbonate (Na₂CO₃) (3.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

    • Ethyl Acetate (EtOAc)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Nitrogen/Argon inlet

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow

G start 1. Reagent Setup reaction 2. Reaction - Add Pyrazole (1.0 eq), Boronic Ester (1.1 eq),  Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (3.0 eq) - Add Dioxane/H₂O (4:1) - Degas with N₂/Ar for 15 min start->reaction Combine in flask heating 3. Heating & Monitoring - Heat to 90°C under N₂ - Stir for 4-12 hours - Monitor by TLC/LC-MS reaction->heating workup 4. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, then Brine - Dry organic layer (MgSO₄) heating->workup Upon completion purify 5. Purification & Characterization - Filter and concentrate - Purify via Silica Gel Chromatography - Characterize by NMR, HRMS workup->purify caption Fig 3: Workflow for Suzuki coupling protocol.

Caption: Step-by-step workflow for the synthesis of a pyrazole-based kinase inhibitor core.

Step-by-Step Procedure
  • Flask Preparation: To a dry round-bottom flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine, Pd(dppf)Cl₂, and sodium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step as palladium catalysts are sensitive to oxygen, and failure to create an inert atmosphere can lead to catalyst degradation and poor reaction yield.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The use of a biphasic solvent system with a mild base (Na₂CO₃) is standard for Suzuki couplings, facilitating both the dissolution of organic starting materials and the inorganic base required for the catalytic cycle.

  • Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 90 °C and stir vigorously. The reaction progress should be monitored every 1-2 hours.

    • Self-Validation: Spot a small aliquot of the reaction mixture on a TLC plate (e.g., eluting with 50% EtOAc/Hexane) to visualize the consumption of the starting pyrazole. Co-spot with the starting material for direct comparison. The reaction is complete when the starting material spot has disappeared. LC-MS can also be used for more precise monitoring.

  • Reaction Quench and Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Data Presentation and Expected Outcomes

The following tables provide expected data for the synthesized compound and comparative data for established pyrazole-based inhibitors to provide context for researchers.

Table 1: Representative Data for Synthesized Product

Property Expected Value Rationale / Method
Molecular Formula C₁₇H₁₉N₅O Calculated from structure
Molecular Weight 309.37 g/mol Calculated from formula
Appearance Off-white to pale yellow solid Typical for this class of compounds
Yield 60-85% Based on similar literature preparations
Purity >95% Assessed by HPLC or qNMR

| Characterization | ¹H NMR, ¹³C NMR, HRMS | Standard for structural confirmation |

Table 2: Inhibitory Potency of Known Pyrazole-Based Kinase Inhibitors[7][8]

Compound Name Target Kinase(s) IC₅₀ (nM) Disease Area
Ruxolitinib JAK1 / JAK2 ~3 nM Myelofibrosis
Crizotinib ALK / ROS1 / MET 20-50 nM Non-Small Cell Lung Cancer
Tozasertib Aurora A / B 3-9 nM Oncology (Investigational)

| Afuresertib | Akt1 | 0.08 nM (Kᵢ) | Oncology (Investigational)[9] |

Downstream Biological Evaluation

Following successful synthesis and characterization, the novel compound must be evaluated for biological activity.

  • In Vitro Kinase Assay: The primary test is to measure the compound's ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a common method. It measures the amount of ADP produced during the kinase reaction; lower ADP levels indicate stronger inhibition. A dose-response curve is generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[10]

  • In Vitro Anti-Proliferative Assay: To determine if kinase inhibition translates to a cellular effect, an anti-proliferative assay like the MTT assay is used. Cancer cell lines dependent on the target kinase's signaling pathway are treated with varying concentrations of the compound. The assay measures cell viability, and a GI₅₀ or IC₅₀ value can be calculated to quantify the compound's potency in a cellular context.[11][12]

Conclusion

The building block This compound represents a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. Its pre-installed functional handles—a bromine atom for modular cross-coupling and an N-1 side chain to enhance physicochemical properties—enable rapid generation of diverse chemical libraries. The protocols and principles outlined in this guide provide researchers with a robust framework for leveraging this versatile scaffold in the pursuit of potent and selective therapeutics for a range of human diseases.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Vertex AI Search.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. PubMed. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Vertex AI Search.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. PubMed. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Promise of Pyrazole Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[3][4][5] This class of compounds exhibits a broad spectrum of biological activities, including notable antibacterial and antifungal properties.[4][5][6][7] The structural versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of their antimicrobial potency and pharmacological profiles.[3][8] Pyrazole derivatives have been shown to target various essential bacterial pathways, including the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis, with some even demonstrating potent DNA gyrase inhibition.[8]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial activity of novel pyrazole derivatives. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable, reproducible, and comparable data.[9][10][11][12]

I. Primary Screening: The Initial Litmus Test for Antimicrobial Potential

The initial phase of screening is designed to efficiently identify pyrazole derivatives with potential antimicrobial activity. The Kirby-Bauer disk diffusion method is a widely used, simple, and cost-effective technique for this purpose.[1][13]

A. The Kirby-Bauer Disk Diffusion Assay: A Qualitative Assessment

This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[1][13] The principle lies in the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a test microorganism.[1] The resulting zone of inhibition, a clear area around the disk where no growth occurs, provides a visual indication of the compound's activity.[1][13]

Protocol 1: Kirby-Bauer Disk Diffusion Assay

1. Preparation of Bacterial Inoculum: a. From a pure overnight culture, select 3-4 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][14]

2. Inoculation of Agar Plates: a. Use Mueller-Hinton Agar (MHA) for its consistency and reliability in susceptibility testing.[1] b. Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15]

3. Application of Pyrazole Derivative Disks: a. Prepare sterile filter paper disks (6 mm in diameter). b. Impregnate the disks with a known concentration of the pyrazole derivative dissolved in a suitable solvent (e.g., DMSO). Ensure the solvent itself does not inhibit microbial growth by including a solvent-only control disk. c. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact. d. Space the disks adequately to prevent overlapping of inhibition zones (no more than 12 disks on a 150mm plate and 6 on a 100mm plate).[13]

4. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]

5. Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition in millimeters (mm). b. The size of the zone is proportional to the susceptibility of the microorganism to the pyrazole derivative. A larger zone indicates greater activity.

II. Quantitative Assessment: Determining the Minimum Inhibitory Concentration (MIC)

Following a positive primary screen, the next critical step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[16][17][18] The broth microdilution method is a standardized and widely accepted technique for MIC determination.[17][18]

B. Broth Microdilution Method: A Quantitative Approach

This method involves preparing serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate.[18][19] Each well is then inoculated with a standardized bacterial suspension, and after incubation, the lowest concentration that inhibits growth is identified.[16][17]

Protocol 2: Broth Microdilution for MIC Determination

1. Preparation of Pyrazole Derivative Dilutions: a. Prepare a stock solution of the pyrazole derivative in a suitable solvent. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MH-IIB).[17][20] The final volume in each well should be 100 µL.

2. Preparation of Standardized Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension in MH-IIB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. b. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.[17] c. Incubate the plate at 37°C for 16-20 hours.[18]

4. Reading the MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.[16][17] b. The use of a plate reader to measure optical density (OD) can provide a more quantitative assessment.

Data Presentation: Hypothetical MIC Values for Pyrazole Derivatives

Compound IDGram-Positive (e.g., S. aureus) MIC (µg/mL)Gram-Negative (e.g., E. coli) MIC (µg/mL)
PY-001864
PY-002432
PY-003>128>128
Ciprofloxacin0.50.25

III. Bactericidal vs. Bacteriostatic Activity: Determining the Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][21] This is a crucial parameter for developing effective therapies, especially for severe infections.[22]

C. MBC Determination: Assessing Lethality

The MBC is determined as a follow-up to the MIC assay. Aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto an agar medium without the antimicrobial agent.[16][23]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

1. Subculturing from MIC Plate: a. Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-plate each aliquot onto a fresh MHA plate.

2. Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.

3. Reading the MBC: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the initial inoculum (typically ≤ 0.1% survival).[21]

Data Presentation: Hypothetical MIC and MBC Values and Interpretation

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PY-0018162Bactericidal
PY-00246416Bacteriostatic
Ciprofloxacin0.512Bactericidal

Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[22]

IV. Assessing the Therapeutic Window: Cytotoxicity Evaluation

A potent antimicrobial agent must also be safe for the host. Therefore, it is essential to evaluate the cytotoxicity of the pyrazole derivatives against mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to assess cell viability and proliferation.[24][25]

D. MTT Assay: Gauging Host Cell Viability

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[25] The amount of formazan produced is proportional to the number of viable cells.

Protocol 4: MTT Cytotoxicity Assay

1. Cell Culture and Seeding: a. Culture a suitable mammalian cell line (e.g., HEK-293, NIH-3T3) in the appropriate growth medium. b. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

2. Treatment with Pyrazole Derivatives: a. Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.

3. Incubation: a. Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

4. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. b. Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

V. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental setup for assessing the antimicrobial activity of pyrazole derivatives.

Diagram 1: Overall Experimental Workflow

ExperimentalWorkflow cluster_primary Primary Screening cluster_quantitative Quantitative Assessment cluster_bactericidal Activity Characterization cluster_safety Safety Profiling DiskDiffusion Kirby-Bauer Disk Diffusion Assay MIC Broth Microdilution for MIC Determination DiskDiffusion->MIC Active Compounds MBC MBC Determination MIC->MBC For MIC values Cytotoxicity MTT Cytotoxicity Assay MIC->Cytotoxicity For active compounds MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination start_mic Prepare Serial Dilutions of Pyrazole Derivative inoculate_plate Inoculate 96-well Plate start_mic->inoculate_plate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate_plate incubate_mic Incubate Plate (16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells ≥ MIC onto Agar Plates read_mic->subculture Identify wells for subculturing incubate_mbc Incubate Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Step-by-step workflow for determining MIC and MBC.

VI. Conclusion and Future Directions

The experimental setup detailed in these application notes provides a robust and standardized approach for the comprehensive evaluation of the antimicrobial activity of novel pyrazole derivatives. By following these protocols, researchers can generate high-quality, reproducible data that will be crucial for the identification and advancement of promising new antimicrobial candidates. Future studies may involve exploring the mechanism of action of the most potent compounds, in vivo efficacy studies, and further structural modifications to optimize their therapeutic potential.

References

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations.
  • Broth Microdilution | MI - Microbiology.
  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (2008).
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap.
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024-09-18).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024-02-05).
  • EUCAST - ESCMID.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
  • Disk diffusion method.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009-12-08).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • Minimum bactericidal concentration - Grokipedia.
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.
  • EUCAST: EUCAST - Home.
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018-03-26).
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020-01-08).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Guidance Documents - EUCAST.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD).
  • Cytotoxic assays. (A) MTT assay for cell viability. The experiment was performed in untreated AGS cells; cells treated with 50% ethanol; phage alone - ResearchGate.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2025-02-05).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam.
  • Cytotoxicity assay. MTT assays were performed to detect the toxic effect of Tet, O - ResearchGate.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021-04-16).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.

Sources

High-Throughput Screening Assays for Pyrazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility for chemical modification allows for the creation of diverse compound libraries with a wide spectrum of pharmacological activities.[2] This has led to the development of numerous FDA-approved drugs targeting a host of diseases, from inflammatory conditions (e.g., Celecoxib, a COX-2 inhibitor) to cancer (e.g., Zanubrutinib, a Bruton's tyrosine kinase inhibitor) and erectile dysfunction (e.g., Sildenafil, a phosphodiesterase-5 inhibitor).[1][4] The metabolic stability of the pyrazole nucleus further enhances its attractiveness as a cornerstone for novel therapeutics.[1]

High-throughput screening (HTS) is an indispensable tool for unlocking the full potential of pyrazole-based libraries, enabling the rapid evaluation of thousands of compounds to identify promising "hits" for further development.[5] This guide provides detailed application notes and protocols for key HTS assays tailored for the discovery of novel pyrazole-based drug candidates, with a focus on biochemical and cell-based methodologies. As a self-validating system, each protocol is designed to ensure robustness and reproducibility, while also addressing potential challenges specific to the pyrazole chemotype.

Core Principles of High-Throughput Screening for Pyrazole Libraries

A successful HTS campaign hinges on the careful selection of an assay format that is sensitive, robust, and relevant to the biological target of interest.[6] For pyrazole-based compounds, which are frequently designed as enzyme inhibitors or receptor modulators, several assay technologies are particularly well-suited. The choice of assay is dictated by the target class and the specific question being asked (e.g., direct binding, inhibition of enzymatic activity, or modulation of a cellular pathway).

It is also crucial to be cognizant of potential compound-specific interference. Pyrazole derivatives, like many heterocyclic compounds, can exhibit autofluorescence, which may interfere with fluorescence-based readouts.[3][7][8] Additionally, the solubility of library members can be a concern, potentially leading to compound aggregation and false-positive results.[9][10][11] The protocols outlined below incorporate steps to mitigate these potential artifacts, ensuring the generation of high-quality, reliable data.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are fundamental for assessing the direct interaction of pyrazole compounds with their purified protein targets, such as kinases, phosphodiesterases, and cyclooxygenases. These assays provide a clean, cell-free system to quantify parameters like IC₅₀ values.

Kinase Inhibition Assays

Protein kinases are a prominent target class for pyrazole-based inhibitors.[12][13] Assays to identify kinase inhibitors typically measure the consumption of ATP or the formation of the phosphorylated product.

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][14] This assay is particularly advantageous due to its high sensitivity and resistance to interference from fluorescent compounds.[15]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[14]

Experimental Workflow: ADP-Glo™ Kinase Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection kr_start Dispense Pyrazole Compound, Kinase, and Substrate kr_atp Add ATP to Initiate Reaction kr_start->kr_atp kr_incubate Incubate at Room Temperature kr_atp->kr_incubate adp_reagent Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) kr_incubate->adp_reagent adp_incubate1 Incubate for 40 min adp_reagent->adp_incubate1 kd_reagent Add Kinase Detection Reagent (Converts ADP to ATP) adp_incubate1->kd_reagent kd_incubate2 Incubate for 30-60 min kd_reagent->kd_incubate2 read_lum Read Luminescence kd_incubate2->read_lum

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol: HTS of Pyrazole-Based Kinase Inhibitors using ADP-Glo™

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase and its specific substrate

  • Pyrazole compound library (typically dissolved in DMSO)

  • ATP solution

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each pyrazole compound from the library into the wells of a 384-well plate. For controls, dispense DMSO vehicle.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase and its substrate in the appropriate kinase reaction buffer.

    • Dispense 2.5 µL of the kinase/substrate mix into each well containing the compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 5 µL.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[16] This will terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[16]

    • Add 10 µL of Kinase Detection Reagent to each well.[16] This converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Read the luminescence signal using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. The percentage of inhibition can be calculated relative to positive (no inhibitor) and negative (no kinase) controls. IC₅₀ values can be determined by fitting the dose-response data to a four-parameter logistic curve.

ParameterHigh Control (No Inhibitor)Low Control (Inhibitor)
Raw Luminescence (RLU) HighLow
Kinase Activity 100%Inhibited

Fluorescence polarization is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[3][17][18] It is well-suited for HTS due to its simplicity and robustness.[3][17]

Principle of the Assay: A fluorescently labeled tracer (e.g., a peptide or a known inhibitor) binds to the kinase, resulting in a high FP signal due to the slower tumbling of the large complex.[18][19] An active pyrazole inhibitor will compete with the tracer for binding to the kinase, displacing the tracer and causing a decrease in the FP signal as the small, unbound tracer tumbles more rapidly.[19]

Experimental Workflow: Fluorescence Polarization Kinase Assay

fp_start Dispense Pyrazole Compound, Kinase, and Fluorescent Tracer fp_incubate Incubate at Room Temperature (Allow for Binding Equilibrium) fp_start->fp_incubate fp_read Excite with Polarized Light and Read FP Signal fp_incubate->fp_read

Caption: General workflow for a competitive FP kinase assay.

Protocol: HTS of Pyrazole-Based Kinase Inhibitors using FP

Materials:

  • Purified kinase

  • Fluorescently labeled tracer (e.g., FITC-labeled peptide or known inhibitor)

  • Pyrazole compound library in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase and the fluorescent tracer in the assay buffer. The optimal concentrations of each should be determined empirically, typically with the tracer at its Kd and the kinase at a concentration that gives a robust signal window.

  • Compound Plating: Dispense 50 nL of each pyrazole compound into the wells of the assay plate.

  • Assay Assembly:

    • Add 10 µL of the kinase solution to each well.

    • Add 10 µL of the fluorescent tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis and Considerations:

  • A decrease in the FP signal indicates inhibition.

  • Z'-factor: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[19]

  • Compound Interference: Pyrazole compounds may exhibit autofluorescence. It is crucial to perform a counter-screen by reading the fluorescence intensity of the plates before adding the kinase and tracer. Compounds that show high intrinsic fluorescence should be flagged as potential false positives.[3][16]

ParameterHigh Control (No Inhibitor)Low Control (Inhibitor)
Fluorescence Polarization (mP) HighLow
Binding Tracer Bound to KinaseTracer Displaced

Cell-Based Assays: Assessing Functional Activity in a Biological Context

Cell-based assays are essential for evaluating the effects of pyrazole compounds on cellular signaling pathways in a more physiologically relevant environment.

GPCR Modulation: cAMP Assays

G-protein coupled receptors (GPCRs) are another important target class for pyrazole-based drugs.[15] Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[20][21]

Principle of the Assay: These assays utilize engineered cell lines that express the GPCR of interest. Upon ligand binding, Gαs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[21][22] The change in cAMP concentration is detected using various methods, including luminescence-based competitive immunoassays (e.g., cAMP-Glo™) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[21][22]

Experimental Workflow: Cell-Based cAMP Assay

cell_seed Seed Cells Expressing GPCR of Interest cell_incubate1 Incubate Overnight cell_seed->cell_incubate1 add_cmpd Add Pyrazole Compounds cell_incubate1->add_cmpd add_agonist Add Agonist (for Antagonist Screen) add_cmpd->add_agonist cell_incubate2 Incubate for 30 min add_agonist->cell_incubate2 lyse_cells Lyse Cells cell_incubate2->lyse_cells detect_camp Detect cAMP (e.g., Luminescence, TR-FRET) lyse_cells->detect_camp read_signal Read Signal detect_camp->read_signal

Caption: General workflow for a cell-based cAMP assay to screen for GPCR antagonists.

Protocol: HTS of Pyrazole-Based GPCR Modulators using cAMP-Glo™

Materials:

  • cAMP-Glo™ Assay Kit (Promega)

  • Mammalian cell line stably expressing the target GPCR

  • Cell culture medium and reagents

  • Pyrazole compound library in DMSO

  • GPCR agonist (for antagonist screening)

  • White, opaque 384-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.[22]

  • Compound Addition: Add the pyrazole compounds to the cells.

  • Agonist Stimulation (for antagonist screening): Add a concentration of a known agonist that elicits a submaximal response (EC₈₀). For agonist screening, this step is omitted.

  • Incubation: Incubate the plates at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.

    • Add the cAMP Detection Reagent, which contains a protein kinase A (PKA) that is activated by cAMP.

    • Add the Kinase-Glo® Reagent, which measures the amount of ATP remaining after the PKA reaction. The luminescent signal is inversely proportional to the cAMP concentration.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • For Gαs-coupled receptors, antagonists will decrease the agonist-induced luminescent signal, while agonists will increase it.

  • For Gαi-coupled receptors, the effects will be the inverse.

  • IC₅₀ (for antagonists) or EC₅₀ (for agonists) values can be determined from dose-response curves.

Assay ModeAgonist EffectAntagonist Effect
Gαs-coupled GPCR Increased cAMP -> Decreased LuminescenceBlocks Agonist -> Increased Luminescence
Gαi-coupled GPCR Decreased cAMP -> Increased LuminescenceBlocks Agonist -> Decreased Luminescence

Advanced HTS Technologies for Pyrazole Screening

Beyond the foundational assays described above, several other technologies offer advantages for specific applications in pyrazole HTS.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that is highly sensitive and versatile.[17][23] It can be adapted to measure enzyme activity, protein-protein interactions, and analyte quantification.[17]

Principle of the Assay: The assay utilizes "Donor" and "Acceptor" beads that are brought into close proximity by a specific biological interaction.[23] When in proximity, a cascade of energy transfer events occurs, resulting in a chemiluminescent signal.[24] For a kinase assay, a biotinylated substrate can be captured by a streptavidin-coated Donor bead, and a phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate.[24] Pyrazole inhibitors prevent this interaction, leading to a loss of signal.

Considerations for Pyrazole Screening:

  • Compound Interference: Colored compounds can interfere by absorbing the excitation or emission light.[19] Poorly soluble pyrazoles may cause light scattering.[19] Including a detergent like Tween-20 can help mitigate interference from aggregating compounds.[19]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that offers an excellent signal-to-background ratio by minimizing interference from short-lived background fluorescence.[9]

Principle of the Assay: TR-FRET uses a long-lifetime lanthanide chelate as the donor fluorophore.[9] Energy transfer to an acceptor fluorophore only occurs when they are in close proximity. The time-delayed measurement of the acceptor signal eliminates interference from compound autofluorescence.[9] This makes TR-FRET a particularly robust method for screening potentially fluorescent pyrazole libraries.

Conclusion and Future Perspectives

The pyrazole scaffold will undoubtedly continue to be a cornerstone of drug discovery efforts. The HTS assays and protocols detailed in this guide provide a robust framework for identifying and characterizing novel, biologically active pyrazole-based compounds. By carefully selecting the appropriate assay technology, optimizing assay conditions, and being mindful of potential compound-specific interferences, researchers can efficiently navigate large chemical libraries to discover the next generation of pyrazole-containing therapeutics. The integration of these in vitro screening cascades with in silico methods, such as high-throughput virtual screening, will further accelerate the discovery of potent and selective drug candidates.[1][14]

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Preprints.org. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... (2023). RSC Medicinal Chemistry. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... (2023). PMC. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles... (2022). MDPI. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)... (2021). Molecules. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • High throughput virtual screening of cyclooxygenase-2 by using database. (2021). ResearchGate. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives... (2024). RSC Advances. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors... (2022). MDPI. [Link]

  • Figure 3, [Examples of colored and scattering...]. (n.d.). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. (2014). ResearchGate. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Compound Solubility and HTS Screening. (n.d.). Ziath. [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. (2020). Scientific Reports. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). Archiv der Pharmazie. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2016). Expert Opinion on Drug Discovery. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2011). PLoS ONE. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Medicinal Chemistry. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). International Journal of Cancer Management. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Indian Journal of Heterocyclic Chemistry. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2015). Methods in Molecular Biology. [Link]

  • Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Med Chem. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (n.d.). Technology Networks. [Link]

Sources

Application Note: Leveraging 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," that typically bind to a biological target with low affinity.[2] These initial weak interactions are then optimized through structure-guided medicinal chemistry to develop high-affinity lead candidates. This approach offers several advantages, including a more efficient exploration of chemical space and the generation of leads with superior physicochemical properties.[3]

A successful fragment library is built upon molecules that adhere to the "Rule of Three," a set of empirical guidelines for effective fragments:

  • Molecular weight ≤ 300 Da

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • cLogP ≤ 3[3]

This application note details the utility of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol as a versatile and promising fragment for FBDD campaigns. We will explore its chemical attributes, provide detailed protocols for its application in screening and hit validation, and outline a strategic path for its evolution from a fragment hit to a lead compound.

The Privileged Pyrazole Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds.[4][5] Its unique electronic and structural properties allow it to serve as a bioisosteric replacement for other aromatic rings, often leading to enhanced potency and improved physicochemical properties like solubility.[6] The pyrazole nucleus is present in numerous FDA-approved drugs, highlighting its clinical significance.[7]

Key features of the pyrazole scaffold include:

  • Hydrogen Bonding Capabilities: The pyrazole ring contains a pyridine-like nitrogen (N2) that acts as a hydrogen bond acceptor and, when unsubstituted at N1, a pyrrole-like nitrogen (N1-H) that can act as a hydrogen bond donor.[6][7]

  • Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, a desirable feature for drug candidates.[4]

  • Synthetic Tractability: The pyrazole ring system is amenable to a wide range of chemical modifications, allowing for extensive structure-activity relationship (SAR) studies.[8][9]

Featured Fragment: this compound

This compound is an excellent candidate for an FBDD library. Its properties align well with the principles of fragment design, and its structure offers multiple avenues for subsequent lead optimization.

PropertyValueSource
CAS Number 877401-11-1[10]
Molecular Formula C₇H₁₁BrN₂O
Molecular Weight 219.08 g/mol
cLogP (predicted) 1.4165[11]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 3[11]
Rotatable Bonds 2[11]
Structural Analysis for Drug Discovery Potential:
  • 4-Bromo-1H-pyrazole Core: The bromine atom at the 4-position is a key feature for synthetic elaboration. It serves as a versatile chemical handle for introducing new functionality via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid exploration of the surrounding chemical space.[12] This is a common strategy in fragment-to-lead campaigns.[13]

  • N1-Substituent: The 2-methylpropan-1-ol group attached to the N1 position provides several advantages. The tertiary alcohol moiety can act as a hydrogen bond donor or acceptor, forming key interactions within a protein binding pocket. The gem-dimethyl groups can provide favorable van der Waals contacts and may enhance metabolic stability. This substituent also provides a clear vector for "fragment growing" strategies.[1]

  • Compliance with the "Rule of Three": As shown in the table above, this fragment comfortably fits within the "Rule of Three" guidelines, making it an ideal starting point for an FBDD campaign.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in a typical FBDD workflow.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding events characteristic of fragments.

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Reichert Technologies)

  • Sensor chips (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein of interest

  • Fragment library containing this compound

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+, PBS)

  • Activation reagents (EDC/NHS)

  • Deactivation reagent (ethanolamine-HCl)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (typically 10-100 µg/mL in immobilization buffer) until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).

    • Inject ethanolamine-HCl to deactivate any remaining active esters.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare stock solutions of fragments in DMSO and dilute into running buffer to the desired screening concentration (typically 200-500 µM), ensuring the final DMSO concentration is consistent and low (<1%).

    • Inject a fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 60-120 seconds).

    • Regenerate the sensor surface if necessary with a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

    • A response is considered a "hit" if the signal from the target flow cell is significantly higher than the reference flow cell and shows a dose-dependent relationship in follow-up experiments.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel and buffer blanks.

    • Fit the data to a simple 1:1 binding model to determine the dissociation constant (Kᴅ), association rate (ka), and dissociation rate (kd). Due to the weak affinity of fragments, steady-state analysis is often more reliable for determining Kᴅ.

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

NMR-based methods are powerful for confirming fragment binding and providing structural information about the interaction. Saturation Transfer Difference (STD) NMR is particularly useful for hit validation.

Objective: To confirm the binding of fragment hits to the target protein and identify the parts of the fragment that are in close proximity to the protein surface.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target protein solution in a deuterated buffer (e.g., 10-50 µM in PBS-d6)

  • Fragment hit (e.g., 1-2 mM)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein and the fragment in the deuterated buffer.

    • Prepare a control sample of the fragment alone in the same buffer.

  • STD-NMR Experiment:

    • Acquire a reference 1D proton NMR spectrum of the sample.

    • Set up the STD experiment by defining on-resonance and off-resonance saturation frequencies. The on-resonance frequency is set to selectively saturate protein resonances (e.g., -1 ppm), while the off-resonance frequency is set where no protein or fragment signals are present (e.g., 30 ppm).

    • Acquire the STD spectrum. The saturation from the protein will transfer to a bound ligand via spin diffusion.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only signals from the binding fragment will appear in the STD spectrum. The relative intensities of the signals in the STD spectrum indicate which protons of the fragment are in closest contact with the protein, providing valuable structural information.

From Hit to Lead: A Strategic Outlook

Once this compound is validated as a hit, a structure-guided optimization campaign can be initiated.

Workflow for Hit-to-Lead Optimization

FBDD_Workflow cluster_screening Hit Identification cluster_sbdd Structure-Based Design cluster_optimization Hit-to-Lead Optimization Fragment Fragment Hit 2-(4-Bromo-1H-pyrazol-1-yl) -2-methylpropan-1-ol Screening Primary Screen (SPR) Fragment->Screening Validation Hit Validation (NMR) Screening->Validation Xray Co-crystallization with Target Protein Validation->Xray Structure Fragment-Target Complex Structure Xray->Structure Growing Fragment Growing (at alcohol) Structure->Growing Linking Fragment Linking (at bromo-position) Structure->Linking Lead Potent Lead Compound Growing->Lead Linking->Lead

Caption: A typical FBDD workflow from initial hit to lead compound.

Optimization Strategies:
  • Fragment Growing: The tertiary alcohol on the N1-substituent is an ideal vector for "growing" the fragment.[1] Based on the co-crystal structure, chemists can design and synthesize modifications that extend into adjacent pockets of the binding site to form additional favorable interactions, thereby increasing potency. For example, ether or ester linkages can be formed at the alcohol to introduce new chemical groups.

  • Fragment Linking/Scaffold Hopping: The 4-bromo position is ripe for modification.[12] Using palladium-catalyzed cross-coupling reactions, a variety of aryl, heteroaryl, or alkyl groups can be introduced. This allows for "scaffold hopping" to explore different core structures or for "fragment linking" if another fragment has been identified that binds in a proximal pocket.[1]

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," combined with the privileged nature of the pyrazole scaffold and the synthetic versatility afforded by its bromo and hydroxyl functionalities, makes it an invaluable tool for identifying and optimizing novel drug candidates. The protocols and strategies outlined in this note provide a clear and actionable path for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Sources

Introduction: The Pyrazole as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Strategies for Introducing Pyrazole Scaffolds into Bioactive Molecules

Prepared by: Gemini, Senior Application Scientist

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets.[1][4] This has led to a wide spectrum of pharmacological activities, with pyrazole derivatives being developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5]

The significance of this scaffold is underscored by the number of FDA-approved drugs that feature a pyrazole core. Notable examples include the COX-2 inhibitor Celecoxib , the JAK1/2 inhibitor Ruxolitinib , the BTK inhibitor Ibrutinib , and the PDE5 inhibitor Sildenafil .[2][6][7][8] Furthermore, the pyrazole ring is often employed as a non-classical bioisostere for the amide bond, a strategy used to enhance metabolic stability and improve pharmacokinetic profiles of peptide-based lead compounds.[9][10]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic methodologies for introducing and functionalizing pyrazole scaffolds in lead compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic routes and provide detailed, field-proven protocols for their implementation.

Part 1: Core Synthetic Strategies for Pyrazole Ring Formation

The construction of the pyrazole core is the foundational step. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The three primary strategies are cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions.

Cyclocondensation Reactions: The Classical Approach

Cyclocondensation is the most traditional and widely used method for pyrazole synthesis, typically involving the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic species.[11][12]

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis.[11][12] It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) with a hydrazine, usually under acidic or neutral conditions.[13][14]

Causality and Mechanistic Insight: The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[15][16][17] A critical consideration is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as two different regioisomers can be formed.[11][18] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric/electronic nature of the hydrazine substituents.

Caption: Knorr Pyrazole Synthesis from 1,3-dicarbonyls and hydrazines.

Another robust cyclocondensation approach utilizes α,β-unsaturated ketones or aldehydes (e.g., chalcones) as the 1,3-dielectrophilic partner.[11][12]

Causality and Mechanistic Insight: The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the enone system. This is followed by intramolecular cyclization via attack of the second nitrogen onto the carbonyl carbon, forming a pyrazoline intermediate. Subsequent oxidation, either spontaneously (e.g., by air) or with an added oxidant, furnishes the aromatic pyrazole.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions, often referred to as Huisgen cycloadditions, are powerful, atom-economical methods for constructing five-membered rings.[7] These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (an alkyne or alkene).

Key Variants:

  • Diazo Compounds + Alkynes: This is a direct and often high-yielding route to pyrazoles. The reaction can proceed thermally under catalyst-free conditions, making it a green synthetic option.[19]

  • Nitrile Imines + Alkynes/Alkenes: Nitrile imines, typically generated in situ from hydrazonoyl halides, react readily with dipolarophiles. The use of "alkyne surrogates," such as functionalized alkenes that eliminate a leaving group after cyclization, can overcome issues with alkyne availability and improve regioselectivity.[7]

  • Sydnones + Alkynes: Sydnones are stable, mesoionic 1,3-dipoles that react with alkynes to form pyrazoles, often requiring thermal or metal-catalyzed conditions (e.g., CuSAC - Copper-catalyzed Sydnone-Alkyne Cycloaddition) to achieve high regioselectivity.[20]

Cycloaddition_Workflow Start 1,3-Dipole + Dipolarophile Dipole Choose 1,3-Dipole Start->Dipole Diazo Diazo Compound (R2-C=N2) Dipole->Diazo Direct NitrileImine Nitrile Imine (R-C≡N+-N-R') Dipole->NitrileImine In situ generation Sydnone Sydnone Dipole->Sydnone Mesoionic Alkyne Alkyne (Dipolarophile) Reaction [3+2] Cycloaddition Diazo->Reaction NitrileImine->Reaction Sydnone->Reaction Alkyne->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole

Caption: Workflow for 1,3-Dipolar Cycloaddition to synthesize pyrazoles.

Multicomponent Reactions (MCRs)

MCRs offer significant advantages in efficiency and diversity by combining three or more starting materials in a single pot to form a complex product.[8][21] These reactions often concatenate classical transformations, such as Knoevenagel condensation, Michael addition, and cyclization, into a seamless sequence.[8] For example, a three-component synthesis can involve an aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine to rapidly assemble a polysubstituted pyrazole core.[8]

Part 2: Late-Stage Functionalization of the Pyrazole Scaffold

Often, a pre-formed pyrazole ring on a lead compound needs to be further derivatized to optimize its properties (a process known as late-stage functionalization). Modern transition-metal catalysis has revolutionized this area.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials (e.g., halo-pyrazoles).[22][23] This approach allows for the direct formation of new C-C or C-heteroatom bonds on the pyrazole ring.

Causality and Mechanistic Insight: These reactions typically employ palladium, rhodium, or ruthenium catalysts.[24][25] The regioselectivity is often controlled by a directing group, which coordinates to the metal center and positions it for C-H activation at a specific site. In many cases, the N2 nitrogen of the pyrazole ring itself can act as an endogenous directing group, guiding functionalization to the C5 position.[23] Varying the directing group strategy or reaction conditions can also achieve functionalization at the C3 or C4 positions.[23][26]

Table 1: Comparison of Primary Pyrazole Synthesis Strategies

MethodKey ReactantsAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineReadily available starting materials, robust, scalable.[11][13]Potential for regioisomeric mixtures, sometimes harsh conditions.[11][12]
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., diazo), AlkyneHigh atom economy, often mild conditions, good control over substitution.[7][19]Availability/stability of some 1,3-dipoles, catalyst may be required.
Multicomponent Reactions 3+ components (e.g., aldehyde, active methylene, hydrazine)High efficiency, molecular diversity, operational simplicity.[21]Optimization can be complex, limited to specific substitution patterns.

Part 3: Experimental Protocols

The following protocols are provided as representative examples. Researchers should perform their own optimization based on their specific substrates and equipment.

Protocol 1: Knorr Pyrazole Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a variation of the Knorr reaction using a β-ketoester to form a pyrazolone, a common pyrazole tautomer.[17]

Materials and Reagents:

  • Ethyl benzoylacetate (1.0 equiv)

  • Hydrazine hydrate (2.0 equiv)

  • 1-Propanol (solvent)

  • Glacial acetic acid (catalyst)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, hot plate, TLC supplies

Procedure:

  • To a 20-mL scintillation vial equipped with a magnetic stir bar, add ethyl benzoylacetate (e.g., 3 mmol, 576 mg).

  • Add 1-propanol (3 mL) to dissolve the starting material.

  • Add hydrazine hydrate (e.g., 6 mmol, 300 mg) to the solution.

  • Add 3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to approximately 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting ketoester is consumed (typically 1-2 hours).

  • Once the reaction is complete, add deionized water (10 mL) to the hot reaction mixture while stirring. The product should precipitate as a white solid.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum to yield 3-phenyl-1H-pyrazol-5(4H)-one.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: [3+2] Cycloaddition of a Diazo Compound and an Alkyne

This protocol is a general procedure for the catalyst-free thermal cycloaddition to form a trisubstituted pyrazole.[19]

Materials and Reagents:

  • α-Diazocarbonyl compound (e.g., ethyl diazoacetate) (1.0 equiv)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.1 equiv)

  • Toluene or xylene (solvent)

  • Standard reflux apparatus with inert atmosphere (N₂ or Ar)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alkyne (1.1 equiv) in a minimal amount of dry toluene.

  • In a separate flask, prepare a solution of the α-diazocarbonyl compound (1.0 equiv) in dry toluene.

  • Slowly add the diazo compound solution to the stirred alkyne solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene).

  • Caution: Diazo compounds can be explosive. The reaction should be conducted behind a blast shield in a well-ventilated fume hood.

  • Monitor the reaction by TLC. The disappearance of the diazo compound (often a colored spot) indicates completion (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired pyrazole product.

Characterization: Confirm the structure and regiochemistry of the product using NMR (¹H, ¹³C, NOESY) and high-resolution mass spectrometry (HRMS).

Protocol 3: Palladium-Catalyzed Direct C5-Arylation of an N-Substituted Pyrazole

This protocol outlines a direct C-H functionalization method using a palladium catalyst.[23]

Materials and Reagents:

  • N-substituted pyrazole (e.g., 1-methylpyrazole) (1.0 equiv)

  • Aryl bromide or iodide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Dimethylacetamide (DMA) (solvent)

  • Inert atmosphere supplies (N₂ or Ar)

Procedure:

  • To an oven-dried Schlenk tube, add the N-substituted pyrazole (1.0 equiv), aryl halide (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (0.05 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMA and pivalic acid (0.3 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140°C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C5-arylated pyrazole.

Characterization: The product's structure and regiochemistry should be confirmed by NMR and HRMS.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. RSC Publishing. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

  • Knorr pyrazole synthesis. Slideshare. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals. Available at: [Link]

  • Direct C–H Alkenylation of Functionalized Pyrazoles. ACS Publications. Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available at: [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Available at: [Link]

  • Knorr Pyrazole Synthesis. Thieme. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr pyrrole synthesis. Request PDF. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. Available at: [Link]

Sources

Application Note: A Multi-Modal Analytical Framework for the Purity Assessment of Synthesized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pyrazole Synthesis

Pyrazole derivatives represent a cornerstone of modern medicinal chemistry and agrochemical development, with their heterocyclic scaffold appearing in numerous blockbuster drugs and specialized agricultural products.[1] The biological activity of these compounds is intrinsically linked to their precise molecular structure. Consequently, the purity of a synthesized pyrazole-based Active Pharmaceutical Ingredient (API) is not merely a quality metric but a critical determinant of its safety and efficacy.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous and comprehensive assessment of any new drug substance.[2] Impurities, which can arise from starting materials, intermediates, by-products, or degradation, must be identified, quantified, and controlled to acceptable limits.[3][4] This application note provides an in-depth technical guide to establishing a robust, multi-modal analytical workflow for the purity assessment of novel pyrazole derivatives, grounding state-of-the-art protocols in the principles of analytical science and regulatory compliance. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to build self-validating systems for purity determination.

The Orthogonal Analytical Workflow: A Strategy for Comprehensive Purity Determination

A single analytical technique is insufficient to declare a compound "pure." A scientifically sound purity assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to analyze the same sample. This strategy minimizes the risk of impurities co-eluting or being otherwise masked by the main component. The overall workflow from synthesis to final purity assignment is a structured process.

Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification & Initial Checks cluster_analysis Comprehensive Purity Analysis cluster_final Final Assessment Synthesis Crude Product Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification TLC Preliminary Check (TLC) Purification->TLC HPLC Primary Purity Assay (HPLC-UV/PDA) TLC->HPLC Proceed if promising qNMR Orthogonal Purity Assay (qNMR) HPLC->qNMR Purity >95% LCMS Impurity ID (LC-MS/MS) HPLC->LCMS Purity >95% GC Specific Impurity Test (GC-HS for Residual Solvents) HPLC->GC Purity >95% EA Compositional Verification (Elemental Analysis) HPLC->EA Purity >95% Final Final Purity Assignment & Certificate of Analysis qNMR->Final LCMS->Final GC->Final EA->Final

Caption: Orthogonal workflow for pyrazole derivative purity assessment.

Chromatographic Purity: The Foundation of Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds like most pyrazole derivatives.[5][6] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] Polar compounds have low affinity for the column and elute first, while non-polar compounds are retained longer. The polarity of pyrazole derivatives can be tuned by adjusting the mobile phase pH, which protonates or deprotonates basic nitrogen atoms, thereby altering retention time and improving separation from impurities.

Experimental Protocol: RP-HPLC Purity Assay

This protocol describes a general-purpose, gradient RP-HPLC method suitable for many pyrazole derivatives. Method development and validation in accordance with ICH Q2(R1) guidelines are required for specific applications.[8][9][10][11]

A. Instrumentation & Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility).

  • Pyrazole derivative reference standard and analytical sample.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

    • Causality Note: The acidic modifier (TFA) ensures consistent protonation of basic sites on the pyrazole and impurities, leading to sharp, symmetrical peaks and reproducible retention times.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the pyrazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the pyrazole sample to be tested.[5]

C. Chromatographic Conditions

Parameter Condition Justification
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing resolution and run time.
Injection Volume 5-10 µL Small volume to prevent band broadening.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
Detection PDA at 254 nm or λmax 254 nm is a common wavelength for aromatic systems. A PDA detector is crucial for assessing peak purity.

| Gradient Elution | 0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B | A gradient is essential for eluting a wide range of potential impurities with varying polarities. |

D. System Suitability and Data Analysis

  • System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable if the following criteria are met:

    • Tailing Factor (T): ≤ 2.0 (ensures peak symmetry).

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (ensures injection precision).

  • Analysis: Inject the sample solution. Purity is calculated based on the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Peak Purity (PDA): Use the PDA software to evaluate the spectral homogeneity across the main peak. A pure peak will have a consistent UV spectrum from upslope to downslope.

Quantitative NMR (qNMR): The Absolute Purity Standard

While HPLC provides excellent relative purity data, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for determining absolute purity without needing a reference standard of the analyte itself.[12][13][14] The technique relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[15]

Principle of qNMR

By dissolving a precisely weighed amount of the pyrazole sample with a precisely weighed amount of a stable, high-purity internal standard (IS), the purity of the sample can be calculated by comparing the integrals of specific, non-overlapping signals from the analyte and the IS.[15]

Experimental Protocol: ¹H qNMR for Purity Determination

A. Materials

  • NMR Spectrometer (≥400 MHz).

  • High-purity, deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS must have signals that do not overlap with the analyte, be stable, and not react with the sample.

  • Analytical balance.

B. Sample Preparation

  • Accurately weigh ~15-20 mg of the pyrazole sample (m_analyte) into a clean vial.

  • Accurately weigh ~10-15 mg of the internal standard (m_std) into the same vial.

  • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent. Ensure complete dissolution.

  • Transfer the solution to a clean NMR tube.

C. Data Acquisition

  • Acquire a standard ¹H NMR spectrum to ensure signals are well-resolved.

  • Set up the quantitative experiment with the following critical parameters:

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point.

      • Causality Note: A sufficiently long D1 delay is the single most critical parameter to ensure that all protons fully relax between pulses, making the signal integral directly proportional to the molar concentration.

    • Number of Scans (NS): Use a sufficient number (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.

D. Data Processing and Calculation

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

  • Calculate the purity using the following formula[15]: Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x Purity_std (%) Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Purity_std: Purity of the internal standard

Identification of Unknowns: The Role of Mass Spectrometry

When HPLC analysis reveals impurities above the identification threshold (typically >0.10% as per ICH Q3A), their structure must be elucidated.[4][16] Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for this task.[17][18][19]

Impurity_ID HPLC HPLC-PDA detects unknown impurity peak (>0.10%) LCMS LC-MS Analysis (Same chromatographic method) HPLC->LCMS Mass Obtain Mass Spectrum (Accurate Mass, m/z) LCMS->Mass Frag Perform MS/MS (Fragmentation Pattern) Mass->Frag Propose Propose Structure (Based on mass, fragments, and synthetic pathway knowledge) Frag->Propose Confirm Confirm Structure (Synthesize standard or isolate and run NMR) Propose->Confirm

Caption: Workflow for impurity identification using LC-MS.

LC-MS provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide an elemental formula. Tandem MS (MS/MS) fragments the impurity ion, giving clues about its substructures, which, when combined with knowledge of the synthetic route, often allows for definitive structural elucidation.

Analysis of Specific Impurity Classes

Residual Solvents by Gas Chromatography (GC)

Organic volatile solvents used in synthesis and purification must be controlled according to ICH Q3C guidelines.[3][20] Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the standard method for this analysis.[6][21][22][23]

Protocol Outline: Static Headspace GC

  • Sample Prep: Accurately weigh the pyrazole sample into a headspace vial and dissolve in a high-boiling, non-interfering solvent like DMSO or DMF.[20]

  • Incubation: The vial is heated in the headspace autosampler (e.g., 80 °C for 20 min) to drive volatile solvents into the gas phase.

  • Injection: A sample of the vapor (headspace) is automatically injected into the GC.

  • Separation & Detection: Solvents are separated on a capillary column (e.g., G43) and detected by FID.

  • Quantification: Concentration is determined by comparing peak areas to those of a standard solution containing known amounts of the expected solvents.

Table 1: Selected ICH Q3C Solvent Limits

Solvent Class Concentration Limit (ppm)
Benzene 1 2
Dichloromethane 2 600
Toluene 2 890
Methanol 2 3000
Acetone 3 5000
Ethanol 3 5000

Source: Adapted from ICH Q3C(R8) Guidelines.[20][24]

Elemental Analysis (CHN)

Elemental analysis by combustion is a fundamental technique that verifies the empirical formula of the synthesized pyrazole.[25][26] It provides a robust, independent confirmation of purity and composition.

Principle and Interpretation The sample is combusted at high temperature, converting it to CO₂, H₂O, and N₂. These gases are separated and quantified. The measured weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula.[27] For a compound to be considered pure, the experimental values must typically be within ±0.4% of the theoretical values.[28] A significant deviation suggests the presence of inorganic impurities, residual solvents, or a fundamental structural error.

Conclusion: The Synthesis of Data for a Definitive Purity Statement

The purity assessment of a synthesized pyrazole derivative is a rigorous, multi-step process that requires the intelligent application of orthogonal analytical techniques. A high-purity value from a single HPLC run is insufficient. A defensible Certificate of Analysis is built upon a foundation of:

  • High chromatographic purity by a validated HPLC method, with all impurities >0.10% identified.

  • Confirmation of absolute purity via an orthogonal method, preferably qNMR.

  • Confirmation of elemental composition via CHN analysis.

  • Strict control of process-related impurities, such as residual solvents, to within established safety limits.

By integrating these techniques, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their novel pyrazole derivatives, paving the way for successful downstream applications.

References

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. VUV Analytics.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. Available from: [Link]

  • Method for the analysis of residual solvents in pharmaceuticals. Separation Science. Available from: [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]

  • Elemental analysis. Wikipedia. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Puranik, S., et al. Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. The Internet Journal of Pharmacology. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. Available from: [Link]

  • McQuade, D. T., et al. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry. Available from: [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714. Available from: [Link]

  • Determination of organic volatile impurities in active pharmaceutical ingredients. ResearchGate. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available from: [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Available from: [Link]

  • Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives. European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available from: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass Laboratories Inc. Available from: [Link]

  • Structure Elucidation of a Pyrazolo[24][29]pyran Derivative by NMR Spectroscopy. Molecules. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Substituted Pyrazoline Derivatives. Paper Publications. Available from: [Link]

  • Tóth, G., et al. (2008). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. Magnetic Resonance in Chemistry, 46(11), 1025-1029. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. Available from: [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

Sources

Scale-Up Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol, a key intermediate in the development of various pharmaceutically active compounds. The protocol herein details a robust and scalable synthetic route, moving from laboratory-scale procedures to pilot-plant or manufacturing scale. Emphasis is placed on process safety, optimization of reaction conditions, and purification strategies to ensure high yield and purity of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are pivotal building blocks in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2] The bromo-substitution at the C4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

The synthetic strategy for the title compound involves the nucleophilic addition of 4-bromopyrazole to an appropriate electrophile. A common and efficient laboratory-scale approach is the reaction of 4-bromopyrazole with an epoxide, such as 2,2-dimethyloxirane (isobutylene oxide), under basic conditions. This method is advantageous due to the high atom economy and the direct formation of the desired carbon-nitrogen and carbon-oxygen bonds in a single step.

For large-scale production, direct translation of a laboratory procedure is often not feasible. Key considerations for scale-up include:

  • Reaction Kinetics and Thermochemistry: Understanding the heat flow of the reaction is critical to prevent thermal runaways.

  • Reagent Addition and Control: The rate of addition of reagents can significantly impact impurity profiles and overall yield.

  • Work-up and Isolation: Efficient and scalable methods for product isolation and purification are paramount.

  • Safety and Environmental Impact: Handling of potentially hazardous reagents and solvents must be carefully managed.[3][4]

This guide will address these challenges by presenting a detailed, optimized protocol for the multi-kilogram scale synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed ring-opening of 2,2-dimethyloxirane by 4-bromopyrazole.

G cluster_reactants Reactants cluster_products Product 4_bromopyrazole 4-Bromopyrazole reaction_step Nucleophilic Ring-Opening 4_bromopyrazole->reaction_step Nucleophile isobutylene_oxide 2,2-Dimethyloxirane (Isobutylene Oxide) isobutylene_oxide->reaction_step Electrophile base Base (e.g., NaH, K2CO3) base->reaction_step Catalyst product 2-(4-Bromo-1H-pyrazol-1-yl)- 2-methylpropan-1-ol reaction_step->product

Caption: Overall synthetic scheme for this compound.

The reaction is initiated by the deprotonation of 4-bromopyrazole by a suitable base, generating the pyrazolide anion. This potent nucleophile then attacks one of the electrophilic carbons of the epoxide ring. In the case of the unsymmetrical 2,2-dimethyloxirane, the attack occurs at the less sterically hindered carbon atom in an SN2 fashion.[5][6] This regioselectivity is a key feature of the base-catalyzed ring-opening of epoxides.[5] Subsequent protonation of the resulting alkoxide during the aqueous work-up yields the final product.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with suitable personal protective equipment (PPE).[4][7]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantityMolesPuritySupplier
4-Bromopyrazole2075-45-8146.97 g/mol 1.00 kg6.80 mol>98%Commercial
2,2-Dimethyloxirane558-30-572.11 g/mol 0.74 kg (0.91 L)10.2 mol>99%Commercial
Sodium Hydride (60% dispersion in oil)7646-69-724.00 g/mol 0.30 kg7.48 mol60%Commercial
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 10 L-AnhydrousCommercial
Toluene108-88-392.14 g/mol 5 L-Reagent GradeCommercial
Saturated Aqueous Ammonium ChlorideN/AN/A5 L-N/AIn-house
Saturated Aqueous Sodium Chloride (Brine)N/AN/A5 L-N/AIn-house
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 0.5 kg-GranularCommercial
Heptane142-82-5100.21 g/mol 10 L-Reagent GradeCommercial

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel (2 L).

  • Heating/cooling circulator.

  • Large separation funnel (20 L).

  • Rotary evaporator with a suitable-sized flask.

  • Vacuum oven.

Step-by-Step Procedure

G A Charge Reactor with 4-Bromopyrazole and DMF B Cool to 0-5 °C A->B C Slowly Add NaH (Portion-wise) B->C D Stir at 0-5 °C for 1 hour C->D E Slowly Add 2,2-Dimethyloxirane D->E F Warm to Room Temperature and Stir for 12-18 hours E->F G Monitor Reaction by TLC/LC-MS F->G H Cool to 0-5 °C G->H Reaction Complete I Quench with Saturated Aqueous NH4Cl H->I J Extract with Toluene I->J K Wash Organic Layer with Brine J->K L Dry with MgSO4 K->L M Filter and Concentrate Under Reduced Pressure L->M N Crystallize from Heptane/Toluene M->N O Isolate and Dry Product N->O

Caption: Workflow for the scale-up synthesis of this compound.

  • Reactor Setup and Inerting: Set up the 20 L jacketed reactor and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with 4-bromopyrazole (1.00 kg, 6.80 mol) and anhydrous N,N-dimethylformamide (10 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using the heating/cooling circulator.

  • Base Addition (Caution: Exothermic and Hydrogen Gas Evolution): Carefully and portion-wise, add the sodium hydride (60% dispersion in oil, 0.30 kg, 7.48 mol) to the stirred solution. Maintain the internal temperature below 10 °C during the addition. The addition should take approximately 1-2 hours. Rationale: Slow, portion-wise addition of sodium hydride is crucial to control the exotherm and the rate of hydrogen gas evolution. An efficient off-gas system is mandatory.

  • Anion Formation: Stir the resulting slurry at 0-5 °C for 1 hour after the addition of sodium hydride is complete. The mixture should become a more homogeneous solution as the sodium salt of 4-bromopyrazole forms.

  • Epoxide Addition: Slowly add 2,2-dimethyloxirane (0.74 kg, 10.2 mol) to the reaction mixture via an addition funnel over 1-2 hours. Maintain the internal temperature below 15 °C. Rationale: A slight excess of the epoxide ensures complete consumption of the more valuable 4-bromopyrazole.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromopyrazole is consumed.

  • Quenching (Caution: Exothermic): Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (5 L) via an addition funnel. Maintain the internal temperature below 20 °C. Rationale: Quenching with a mild acid source like ammonium chloride neutralizes any unreacted sodium hydride and protonates the product alkoxide.

  • Extraction: Transfer the quenched reaction mixture to a 20 L separation funnel. Add toluene (5 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional portion of toluene (2 x 2.5 L).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 5 L) to remove residual DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (0.5 kg), stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as an oil or a semi-solid.

  • Crystallization: To the crude product, add a minimal amount of hot toluene to dissolve it. Then, slowly add heptane while stirring until the solution becomes cloudy. Allow the solution to cool to room temperature and then to 0-5 °C to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration and wash the filter cake with cold heptane. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 1.2 - 1.4 kg (80-93%)

  • Appearance: White to off-white crystalline solid.

  • Purity (by HPLC): >98%

Safety and Hazard Analysis

A thorough risk assessment must be conducted before commencing this synthesis on a large scale.

ReagentHazardsMitigation Measures
4-Bromopyrazole Causes skin and serious eye irritation. May cause respiratory irritation.[3][7]Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.[8]
Sodium Hydride Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.Handle under an inert atmosphere. Use a powder funnel for addition. Have a Class D fire extinguisher readily available. Quench slowly and carefully at low temperatures.
2,2-Dimethyloxirane Highly flammable liquid and vapor. Suspected of causing genetic defects and cancer.Handle in a well-ventilated area, away from ignition sources. Use appropriate engineering controls (fume hood).
N,N-Dimethylformamide (DMF) Combustible liquid. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.Use in a well-ventilated area. Avoid skin contact.
Toluene Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging the unborn child.Handle in a well-ventilated area, away from ignition sources.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient amount of base or epoxide. Low reaction temperature or short reaction time.Use a slight excess of sodium hydride and epoxide. Ensure the reaction is stirred for an adequate amount of time at room temperature.
Formation of Di-alkylated Impurity Reaction temperature is too high.Maintain the recommended temperature profile, especially during the addition of the epoxide.
Difficult Crystallization Presence of residual solvent (DMF) or other impurities.Ensure thorough washing of the organic layer to remove DMF. Consider a column chromatography purification step for the crude product if crystallization is problematic.
Low Yield Inefficient extraction. Product loss during crystallization.Perform multiple extractions of the aqueous layer. Optimize the solvent ratio for crystallization to maximize product precipitation.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and reagent addition rates, and by implementing robust safety procedures, this synthesis can be successfully performed on a multi-kilogram scale to produce high-purity material suitable for further use in pharmaceutical development.

References

  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Link]

  • Fisher Scientific. (2009, June 2). Safety Data Sheet. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Google Patents. (n.d.).
  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2959. [Link]

  • Kumar, A., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(6), 2634-2647. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Javed, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Vasilev, M., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1- f ][3][7][9]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Odessa University Chemical Journal. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromopyrazole. [Link]

  • National Institutes of Health. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • AA Blocks. (n.d.). 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-yl carbonochloridate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this promising pyrazole derivative. Due to its molecular structure, this compound is anticipated to have limited aqueous solubility, a common hurdle for over 40% of new chemical entities in the pharmaceutical pipeline.[1][2] Poor solubility can significantly impede experimental progress, leading to unreliable data in biological assays and challenges in developing viable formulations. This guide provides a series of troubleshooting strategies and in-depth protocols to systematically address and overcome these solubility issues, ensuring the successful progression of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of hydrophobic and hydrophilic elements within its structure.

  • Hydrophobic Moieties: The pyrazole ring, the bromo- substituent, and the methyl groups on the propanol chain contribute to the molecule's lipophilicity (hydrophobicity).[3] These non-polar regions tend to resist interaction with polar water molecules.

  • Hydrophilic Moieties: The two nitrogen atoms in the pyrazole ring and the primary alcohol (-OH) group are capable of forming hydrogen bonds with water.[3] These groups are the primary drivers of any inherent aqueous solubility.

Overall, the significant hydrophobic character suggests that the compound will likely exhibit poor solubility in aqueous media, a known characteristic for many pyrazole derivatives.[4][5]

Q2: Why is overcoming poor solubility so critical in research and drug development?

A2: Solubility is a cornerstone of a drug candidate's developability. For a compound to be effective, especially when administered orally, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[6] Inadequate solubility can lead to:

  • Low Bioavailability: If a drug doesn't dissolve, it cannot be absorbed, resulting in low and variable drug levels in the body and diminished therapeutic effect.[7][8]

  • Inaccurate In Vitro Data: In biological screening, compound precipitation in assay media can lead to erroneous results, making it difficult to determine the true potency and efficacy of the molecule.

  • Formulation Hurdles: Developing stable and effective dosage forms (e.g., oral tablets or parenteral injections) is extremely challenging for poorly soluble compounds.[9]

Addressing solubility issues early is a critical step in de-risking a project and ensuring that a promising compound can advance through the development pipeline.

Q3: What are the primary strategies for enhancing the solubility of a compound like this?

A3: A variety of techniques can be employed, which are generally categorized into physical and chemical modifications or formulation-based approaches.[2] For laboratory and early development settings, the most common and effective strategies include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[10][11]

  • pH Adjustment: Altering the pH of the medium to ionize the molecule, as the ionized (salt) form is typically much more soluble than the neutral form.[12][13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment.[2][14]

More advanced methods, often used in later-stage formulation, include creating amorphous solid dispersions and lipid-based delivery systems.[15][16]

Section 2: Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides practical, step-by-step guidance for common solubility problems encountered during experiments.

Issue 1: My compound is precipitating out of my aqueous buffer. How can I increase its solubility using co-solvents?
Expert Explanation: The "Why"

This is a classic solubility issue. Precipitation occurs because the interactions between water molecules are stronger than the interactions between water and your compound. The co-solvency approach works by introducing a water-miscible organic solvent into your aqueous system.[17][18] This co-solvent disrupts water's hydrogen bonding network and reduces the overall polarity of the solvent mixture, making it a more favorable environment for your lipophilic compound to dissolve.[19][20] This is a simple, rapid, and highly effective technique, particularly for parenteral and in vitro formulations.[1]

Experimental Protocol: Co-solvent Screening

This protocol will help you systematically identify an effective co-solvent and its optimal concentration.

  • Prepare a High-Concentration Stock Solution: Dissolve a known amount of this compound in 100% of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock (e.g., 10-50 mM).

  • Select Co-solvents for Screening: Choose a panel of pharmaceutically acceptable co-solvents.

  • Perform Serial Dilutions: In a multi-well plate or microcentrifuge tubes, add your aqueous buffer. Then, spike in the drug stock solution to achieve your target final concentration. The key is to vary the final percentage of the co-solvent. For example, prepare solutions with 1%, 2%, 5%, 10%, and 20% (v/v) of each co-solvent.

  • Equilibrate: Mix the solutions thoroughly and allow them to equilibrate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours). This allows the system to reach thermodynamic equilibrium.

  • Visually Inspect & Quantify:

    • Visual Check: Observe each sample for any signs of precipitation (cloudiness, visible particles). This provides a quick qualitative assessment.

    • Quantitative Analysis: For clear solutions, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved micro-precipitates. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the measured solubility (mg/mL or µM) against the co-solvent concentration (%) to determine the most effective system.

Data Presentation: Common Co-solvents for Initial Screening
Co-solventTypical Starting Concentration Range (v/v)Key Considerations
Ethanol 5 - 25%Generally well-tolerated in many systems; can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 5 - 40%A versatile and common pharmaceutical solvent with low toxicity.[1]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Effective for highly hydrophobic compounds; can be viscous.
Dimethyl Sulfoxide (DMSO) 0.5 - 5%Excellent solubilizing power, but typically limited to low percentages in biological assays due to potential cytotoxicity.
Visualization: Co-Solvent Screening Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Concentrated Drug Stock (in 100% Organic Solvent) add_cosolvent Create Serial Dilutions (Varying % Co-solvent) prep_stock->add_cosolvent prep_buffer Prepare Aqueous Buffer System prep_buffer->add_cosolvent equilibrate Equilibrate Samples (e.g., 2-24h at RT) add_cosolvent->equilibrate inspect Visual Inspection (Check for Precipitation) equilibrate->inspect centrifuge Centrifuge & Collect Supernatant inspect->centrifuge hplc Quantify Soluble Drug (e.g., HPLC-UV) centrifuge->hplc analyze Plot Solubility vs. % Co-solvent & Select Optimal System hplc->analyze cluster_process Process drug Poorly Soluble Drug (Hydrophobic) process_node Complexation (in Aqueous Solution) drug->process_node cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->process_node complex Water-Soluble Inclusion Complex process_node->complex

Sources

Technical Support Center: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and supported by authoritative literature.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a substituted pyrazole alcohol. Its synthesis typically involves the N-alkylation of 4-bromopyrazole with an appropriate three-carbon electrophile. A common and effective route is the base-catalyzed ring-opening of 2,2-dimethyloxirane (isobutylene oxide).

While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity. Issues such as poor regioselectivity, incomplete conversion, and challenging purification are frequently encountered. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these obstacles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Low or No Product Yield

Question 1: My reaction shows very low conversion of the starting 4-bromopyrazole, even after extended reaction times. What are the likely causes?

Answer: Low conversion is a common issue often rooted in suboptimal reaction conditions, particularly concerning the choice of base and solvent.

  • Inadequate Deprotonation: 4-Bromopyrazole requires a sufficiently strong base to deprotonate the N-H group, forming the highly nucleophilic pyrazolide anion. The pKa of pyrazole itself is approximately 14.2. The electron-withdrawing effect of the bromine atom at the C4 position will slightly increase its acidity (lower the pKa), but a relatively strong base is still necessary for complete deprotonation. If you are using a weak base like a carbonate (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, the equilibrium may not fully favor the pyrazolide anion, leading to a sluggish reaction.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases will irreversibly and completely deprotonate the pyrazole, significantly increasing the concentration of the active nucleophile.

      • Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred. THF is an excellent choice when using NaH, as it is non-reactive and effectively solvates the resulting sodium pyrazolide.

      • Verify Reagent Quality: Ensure that your 4-bromopyrazole is pure and that the base has not degraded due to improper storage (e.g., NaH reacting with atmospheric moisture).

  • Reaction Temperature: The ring-opening of epoxides is temperature-dependent. If the reaction is run at too low a temperature, the activation energy barrier may not be overcome.

    • Troubleshooting Steps:

      • Initial Deprotonation at 0 °C: When using a strong base like NaH, it is crucial to perform the initial deprotonation step at a lower temperature (e.g., 0 °C) to control the exothermic reaction and prevent potential side reactions.

      • Gradual Warming: After the addition of the 2,2-dimethyloxirane, the reaction mixture should be allowed to warm to room temperature and may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion. Monitor the progress by TLC or LC-MS.

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the alkylation?

Answer: Pyrazole has two nitrogen atoms (N1 and N2), both of which can potentially act as nucleophiles, leading to the formation of regioisomers. For 4-bromopyrazole, alkylation can occur at either N1 or N2, which are chemically equivalent in the neutral molecule but can exhibit different reactivity profiles in the anionic form or under certain conditions. The desired product is the N1-alkylated isomer.

  • Understanding Regioselectivity: The regioselectivity of pyrazole alkylation is influenced by several factors, including the nature of the electrophile, the counter-ion of the base, and the solvent. In general, bulkier electrophiles and the use of chelating cations (like Na⁺) can favor alkylation at the sterically less hindered nitrogen.

    • Troubleshooting Steps:

      • Control the Reaction Conditions: Using a sodium base (like NaH) in a solvent like THF or DMF often provides good selectivity for N1 alkylation.

      • Steric Hindrance: The electrophile in this case, 2,2-dimethyloxirane, is sterically hindered. This inherent bulkiness should favor attack at the less hindered nitrogen, which in the case of the pyrazolide anion, is generally N1. If you are still observing significant amounts of the N2 isomer, it may be due to kinetic vs. thermodynamic control issues.

      • Purification: While optimizing for selectivity is ideal, it may not be possible to eliminate the formation of the minor isomer completely. In such cases, the focus should shift to efficient purification. The two isomers often have different polarities and can typically be separated by column chromatography on silica gel.

Workflow for Optimizing Reaction Conversion

G cluster_start Start: Low Conversion cluster_base Base Optimization cluster_temp Temperature Control cluster_outcome Desired Outcome start Low Conversion of 4-Bromopyrazole base_check Is the base strong enough? (e.g., NaH, KOtBu) start->base_check use_strong_base Action: Use NaH in THF base_check->use_strong_base No temp_check Is temperature optimized? base_check->temp_check Yes use_strong_base->temp_check deprotonate_cold Action: Deprotonate at 0°C temp_check->deprotonate_cold No end_goal Improved Yield temp_check->end_goal Yes warm_reaction Action: Warm to RT or 40-60°C after epoxide addition deprotonate_cold->warm_reaction warm_reaction->end_goal

Caption: Troubleshooting workflow for low reaction yield.

Section 2: Product Purity and Purification

Question 3: My crude product is a complex mixture, and purification by column chromatography is difficult. What are the likely impurities and how can I simplify the workup?

Answer: A complex crude mixture often points to side reactions or issues with the workup procedure. The primary impurities are likely unreacted starting material, the regioisomeric byproduct, and potentially products from side reactions of the epoxide.

  • Common Impurities:

    • Unreacted 4-Bromopyrazole: Can be removed by an aqueous wash if the product is sufficiently soluble in an organic solvent.

    • N2-alkylated Isomer: As discussed, this is a common byproduct.

    • Diol from Epoxide Hydrolysis: If there is residual water in the reaction mixture or during workup, 2,2-dimethyloxirane can be hydrolyzed to form 2-methylpropane-1,2-diol. This is a very polar impurity that can complicate purification.

    • Polymerization of the Epoxide: This can occur under strongly basic or acidic conditions, leading to a complex mixture of oligomers.

  • Troubleshooting and Purification Strategy:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the base and the epoxide. Use anhydrous solvents.

    • Careful Quenching: The reaction should be quenched carefully. A common method is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining base without being strongly acidic, which could promote side reactions.

    • Liquid-Liquid Extraction: After quenching, the product needs to be extracted into an organic solvent. Ethyl acetate or dichloromethane are good choices. The polarity of the target molecule, due to the hydroxyl group, means that multiple extractions may be necessary to ensure complete recovery from the aqueous phase.

    • Column Chromatography Optimization:

      • Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The target product is moderately polar and should elute before any highly polar diol byproducts.

      • Dry Loading: If the crude product is an oil or difficult to dissolve in a minimal amount of the initial eluent, consider adsorbing it onto a small amount of silica gel (dry loading) for better separation.

Table 1: Summary of Key Reaction Parameters and Recommendations

ParameterStandard ConditionOptimized RecommendationRationale
Base K₂CO₃, Cs₂CO₃NaH, KOtBuEnsures complete and irreversible deprotonation of 4-bromopyrazole for a faster reaction rate.
Solvent AcetonitrileAnhydrous THF or DMFAnhydrous conditions prevent side reactions. THF is ideal for use with NaH.
Temperature Room Temperature0 °C for deprotonation, then warm to RT or 40-60 °CProvides better control over the initial exothermic deprotonation and sufficient energy for the Sₙ2 attack on the epoxide.
Workup Water quenchQuench with sat. aq. NH₄ClA milder quench that neutralizes the base without creating strongly acidic or basic conditions that could degrade the product.

Experimental Protocol: Optimized Synthesis

This protocol is a recommended starting point based on established principles of N-alkylation.

Materials:

  • 4-Bromopyrazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,2-Dimethyloxirane (Isobutylene oxide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 4-bromopyrazole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add 2,2-dimethyloxirane (1.2 eq) dropwise to the suspension at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). If the reaction is sluggish, gently heat to 40 °C.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Diagram of the Synthetic Pathway

G cluster_reactants 4-Bromopyrazole 4-Bromopyrazole reagents + conditions 1. NaH, THF, 0°C 2. Warm to RT 4-Bromopyrazole->conditions 2,2-Dimethyloxirane 2,2-Dimethyloxirane 2,2-Dimethyloxirane->conditions Target_Product 2-(4-Bromo-1H-pyrazol-1-yl) -2-methylpropan-1-ol conditions->Target_Product

Caption: Proposed synthesis of the target molecule.

References

  • The Pyrazoles (The Chemistry of Heterocyclic Compounds, Volume 22). Wiley. This book series is a comprehensive resource on the chemistry of pyrazoles, including their physical properties like pKa. (A specific online link is not available for the entire book series, but it is a standard reference in heterocyclic chemistry).
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles: A Critical Review . Advances in Heterocyclic Chemistry, 1, 263-467. Available at: [Link] (This link leads to the journal series; the specific volume may require subscription access).

  • Faria, J. V., et al. (2017). Microwave-assisted N-alkylation of pyrazoles under solvent-free conditions . Tetrahedron Letters, 58(15), 1543-1546. Available at: [Link]

Technical Support Center: N-Alkylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-bromopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As your virtual Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, helping you navigate the common and unexpected challenges in this crucial synthetic transformation.

Introduction: The Challenge of Selectivity

The N-alkylation of 4-bromopyrazole is a cornerstone reaction for introducing molecular diversity, as the pyrazole core is a key pharmacophore and the 4-bromo position serves as a versatile handle for further functionalization, such as in Suzuki or Sonogashira couplings.[1][2] However, the inherent symmetry and tautomeric nature of the pyrazole ring present a significant challenge. The two nitrogen atoms (N1 and N2) have very similar electronic properties, often leading to the formation of a mixture of regioisomers, which can be difficult to separate and complicates downstream processes.[3] This guide will address this primary issue of regioselectivity and other potential side reactions that can impact your yield and purity.

Troubleshooting Guide: From Low Yields to Mysterious Spots

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format to directly tackle your problems.

Issue 1: My reaction is complete, but I have two product spots on my TLC plate that are very close together. How do I know which is which, and how can I favor one over the other?

Answer: This is the most common issue in the N-alkylation of substituted pyrazoles and is almost certainly due to the formation of N1 and N2 regioisomers.

Identifying the Isomers: The first step is to unequivocally identify your major and minor products. While separation by column chromatography can be challenging, characterization by NMR spectroscopy is definitive.

  • 1H-15N HMBC: This is the gold standard for identifying N-alkylation sites in heterocycles.[4]

  • NOESY: For bulkier alkyl groups (e.g., benzyl), a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlation between the protons of the alkyl group and the protons on the pyrazole ring (at C3 or C5), helping to establish the substitution pattern.[5]

Controlling Regioselectivity (The N1/N2 Problem): The ratio of N1 to N2 alkylation is governed by a delicate interplay of steric and electronic factors. Here’s how you can influence the outcome:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a substituent at the C5 position, alkylation will favor the N1 position to avoid steric clash. Conversely, a C3 substituent directs alkylation to the N2 position. For 4-bromopyrazole, which is unsubstituted at C3 and C5, the steric environment is symmetrical, making other factors more influential.[5][6]

  • Choice of Base and Counter-ion: The nature of the base used to deprotonate the pyrazole is critical. The resulting pyrazolate anion can coordinate with the metal cation from the base.

    • Small Cations (e.g., Na+ from NaH): Smaller cations can chelate with both nitrogen atoms, leaving both relatively accessible and often resulting in poor selectivity.[7]

    • Large Cations (e.g., Cs+ from Cs2CO3): Bulkier cations tend to associate with the less hindered nitrogen, effectively blocking it and directing the alkylating agent to the other nitrogen. This can be a powerful tool to switch regioselectivity.[8][3]

  • Solvent Effects: The solvent can influence the dissociation of the pyrazolate salt and the solvation of the cation.

    • Polar Aprotic Solvents (DMF, DMSO): These are common choices as they effectively solvate the cation, leading to a more "free" and reactive pyrazolate anion. This often results in a product mixture dictated primarily by the sterics of the pyrazole and alkylating agent.[9]

    • Nonpolar Solvents (Toluene, THF): In these solvents, the pyrazolate and the cation are more tightly associated as an ion pair. This can enhance the directing effect of a bulky cation, leading to higher regioselectivity.[7]

The Logic of Troubleshooting Regioselectivity Below is a workflow to guide your optimization process.

G cluster_base Base Modification cluster_solvent Solvent Choice start Poor N1/N2 Selectivity base Modify the Base start->base Primary Lever solvent Change the Solvent base->solvent Synergistic Effect naH NaH (Small Cation) Often less selective k2co3 K2CO3 (Medium Cation) Common starting point cs2co3 Cs2CO3 (Large Cation) Often improves selectivity alkylating_agent Consider the Alkylating Agent solvent->alkylating_agent Fine-Tuning dmf DMF / DMSO (Polar Aprotic) Favors 'free' anion thf THF / Toluene (Nonpolar) Enhances ion-pairing effects result Improved Regioselectivity alkylating_agent->result

Caption: Workflow for optimizing N-alkylation regioselectivity.

Issue 2: My yield is very low, or the reaction is not proceeding to completion.

Answer: Low or no yield can stem from several factors, from the quality of your reagents to the fundamental reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Inadequate Deprotonation The pyrazole N-H proton must be removed to form the nucleophilic pyrazolate anion. Ensure your base is strong enough and used in sufficient quantity (typically 1.1-1.5 equivalents). For weaker bases like K2CO3, ensure the reaction is heated adequately to drive the deprotonation.
Poor Reagent Quality Base: Carbonate bases can absorb water. Use freshly dried base. Sodium hydride (NaH) can oxidize on the surface; use fresh, high-quality NaH from a sealed container. Solvent: Anhydrous conditions are critical. Use dry solvents, as water will quench the pyrazolate anion and react with bases like NaH. Alkylating Agent: Alkyl halides can degrade over time. Verify the purity of your alkylating agent.
Low Reactivity Alkylating Agent: The reactivity follows the trend I > Br > Cl. If using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or switch to the corresponding bromide or iodide. Temperature: Many N-alkylations require heat. If running at room temperature, try increasing the temperature to 50-80 °C.
Solubility Issues If the 4-bromopyrazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not start. Switch to a more polar solvent like DMF or DMSO to improve solubility. Alternatively, for biphasic or low-solubility systems, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective.
Issue 3: I see a new, more polar spot on my TLC plate, and my mass spec shows a product with a molecular weight corresponding to my desired product plus the mass of the alkyl group.

Answer: This is a classic sign of over-alkylation, leading to the formation of a dialkylated pyrazolium salt.

Mechanism of Formation: After the initial N-alkylation, the resulting N-alkyl-4-bromopyrazole is still nucleophilic at the second nitrogen atom. It can react with another molecule of the alkylating agent to form a quaternary pyrazolium salt.[10] This is more likely to occur if:

  • An excess of the alkylating agent is used.

  • The reaction is run for an extended period after the starting material is consumed.

  • The reaction is run at high concentrations.

G pyrazole 4-Bromopyrazole product N-Alkyl-4-bromopyrazole pyrazole->product 1. Base 2. R-X alkyl_halide1 R-X alkyl_halide1->product side_product Dialkylpyrazolium Salt (Polar Byproduct) product->side_product + R-X alkyl_halide2 R-X (Excess) alkyl_halide2->side_product

Sources

Technical Support Center: Optimizing Reactions for Propanol Side Chain Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for the modification of propanol side chains. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance their synthetic strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

Core Concepts in Reaction Optimization

Modifying a propanol side chain, a common structural motif in pharmacologically active molecules, typically involves targeting the terminal hydroxyl group. The three primary transformations are:

  • Oxidation to an aldehyde or carboxylic acid.

  • Activation and Substitution to introduce new functional groups.

  • Protection/Deprotection to mask the hydroxyl group during other synthetic steps.

Successful optimization hinges on the careful selection of reagents, solvents, temperature, and reaction time. Understanding the interplay of these factors is critical for maximizing yield, minimizing side products, and ensuring reproducibility.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter in a practical, question-and-answer format.

Category 1: Oxidation Reactions

Question: My oxidation of a primary alcohol to an aldehyde is giving low yields and some over-oxidation to the carboxylic acid. What's going wrong?

Answer: This is a classic selectivity challenge. The formation of a carboxylic acid indicates that your aldehyde intermediate is reacting with water to form a hydrate, which is then further oxidized.[1]

  • Causality: Many "strong" oxidizing agents, like chromium trioxide (Jones reagent) or potassium permanganate in aqueous conditions, will readily oxidize primary alcohols all the way to carboxylic acids.[2][3] To stop at the aldehyde, you need milder conditions and, critically, the exclusion of water.[1]

  • Troubleshooting Steps:

    • Switch to an Anhydrous System: Use a "mild" oxidizing agent that functions in a non-aqueous solvent.

      • Dess-Martin Periodinane (DMP): This is an excellent choice for mild, selective oxidation.[4][5] It is typically used in dichloromethane (DCM) at room temperature.[6]

      • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then acts as the oxidant. It is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of reagents.

    • Reagent Purity: Ensure your solvent is anhydrous and your starting material is free of water.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of the aldehyde product. Stop the reaction as soon as the starting alcohol is consumed to prevent potential side reactions.

Question: I'm using Dess-Martin Periodinane (DMP), but my workup is complicated and I'm losing product. Is there a better way?

Answer: The byproducts of a DMP oxidation (iodo-compounds) can sometimes complicate purification.[7] A modified workup can simplify this process significantly.

  • Troubleshooting Steps:

    • Quench with Thiosulfate: After the reaction is complete (as monitored by TLC), quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate followed by a 10% aqueous solution of sodium thiosulfate.[6] This will reduce the excess DMP and its byproducts to more easily removable forms.

    • Filter Byproducts: In some cases, the reduced iodine byproducts are insoluble in common organic solvents. Diluting the reaction mixture with a nonpolar solvent like pentane can precipitate these compounds, which can then be removed by simple filtration.[7][8]

    • Aqueous Wash: After quenching, perform a standard aqueous workup. Wash the organic layer with saturated sodium bicarbonate solution to remove the acetic acid byproduct, followed by a brine wash.[6]

Category 2: Nucleophilic Substitution

Question: I'm trying to convert the hydroxyl group into a good leaving group using tosyl chloride (TsCl), but the reaction is sluggish and incomplete. How can I improve this?

Answer: Incomplete tosylation is often due to insufficient activation or the generation of HCl, which can create an unfavorable equilibrium.

  • Causality: The tosylation of an alcohol requires a base to neutralize the HCl byproduct. If the base is not strong enough or is sterically hindered, the reaction can stall.

  • Troubleshooting Steps:

    • Choice of Base: Pyridine is commonly used, but it's a relatively weak base. For more hindered or less reactive alcohols, a stronger, non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst can be more effective.[9][10]

    • Temperature: While tosylations are often started at 0 °C to control exotherms, allowing the reaction to slowly warm to room temperature can help drive it to completion.[9]

    • Anhydrous Conditions: Tosyl chloride is sensitive to moisture. Ensure your solvent (typically DCM or THF) and glassware are thoroughly dried.[10]

    • Reagent Quality: Ensure your tosyl chloride is of high purity and has not degraded during storage.

Question: My nucleophilic substitution reaction on a propanol-tosylate is giving a significant amount of an alkene byproduct. How can I favor the desired S\textsubscript{N}2 reaction?

Answer: The formation of an alkene is a classic sign that the E2 elimination pathway is competing with the S\textsubscript{N}2 substitution.[11] This is especially true if your nucleophile is also a strong base.

  • Causality: The S\textsubscript{N}2 reaction involves a backside attack on the electrophilic carbon.[12] The competing E2 reaction involves the nucleophile acting as a base and abstracting a proton from the adjacent carbon. Higher temperatures and strong, bulky bases favor elimination.[13]

  • Troubleshooting Steps:

    • Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature for a longer period can significantly favor the S\textsubscript{N}2 pathway.[11]

    • Choose the Right Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for S\textsubscript{N}2 reactions.[14][15] They solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[15] Protic solvents (like ethanol or water) can form a solvent cage around the nucleophile through hydrogen bonding, decreasing its reactivity and potentially favoring elimination.[14]

    • Nucleophile Choice: If possible, use a less basic nucleophile. For example, if trying to form an azide, sodium azide (NaN3) is an excellent nucleophile but only a moderately strong base.

Category 3: Mitsunobu and Williamson Ether Synthesis

Question: My Williamson ether synthesis is giving a very low yield. What are the key parameters to optimize?

Answer: The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction, and its success depends heavily on minimizing the competing E2 elimination pathway.[12][16]

  • Causality: The reaction involves an alkoxide attacking an alkyl halide.[12] Since the propanol side chain provides a primary alcohol, it is best converted to the alkoxide nucleophile. The electrophile should ideally be a methyl or primary alkyl halide to avoid elimination.[11][16]

  • Troubleshooting Steps:

    • Strategic Disconnection: Always form the alkoxide from the more sterically hindered alcohol and use the less sterically hindered alkyl halide. For a propanol side chain, this means deprotonating the propanol and reacting it with your desired alkyl halide (e.g., methyl iodide, ethyl bromide).

    • Base Selection: Use a strong, non-nucleophilic base to generate the alkoxide irreversibly. Sodium hydride (NaH) is a common and effective choice.[11] It deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.

    • Solvent: Use a polar aprotic solvent like THF or DMF to enhance the nucleophilicity of the alkoxide.[11]

Question: My Mitsunobu reaction is failing, and I'm just recovering my starting alcohol. What should I check?

Answer: Mitsunobu reaction failures often stem from issues with reagent quality, order of addition, or the pKa of the nucleophile.

  • Causality: The reaction mechanism is complex, involving the formation of a betaine intermediate from triphenylphosphine (PPh3) and an azodicarboxylate (like DEAD or DIAD).[17] This intermediate then activates the alcohol. The reaction's success depends on the nucleophile (often a carboxylic acid) being acidic enough to protonate the betaine.[17]

  • Troubleshooting Steps:

    • Reagent Quality: DEAD and DIAD can degrade over time. PPh3 can oxidize to triphenylphosphine oxide. Ensure your reagents are fresh.[18]

    • Anhydrous Conditions: The reaction is sensitive to water, which can consume the activated intermediates. Use anhydrous solvents (THF is common) and dry glassware.

    • Order of Addition: The standard procedure is to dissolve the alcohol, nucleophile (e.g., benzoic acid), and PPh3, cool to 0 °C, and then slowly add the DEAD/DIAD.[17] If this fails, try pre-forming the betaine: mix PPh3 and DEAD/DIAD at 0 °C first, then add the alcohol, and finally the nucleophilic acid.[17]

    • Nucleophile pKa: The reaction works best for nucleophiles with a pKa of less than 13.[17] If your nucleophile is not acidic enough, the reaction may not proceed efficiently. For sterically hindered alcohols, using a more acidic carboxylic acid like 4-nitrobenzoic acid can improve yields.[19]

Data and Protocols

Table 1: Comparison of Common Oxidizing Agents for Primary Alcohols
Reagent/SystemProductSolventConditionsProsCons
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidAcetone/Water0 °C to RTInexpensive, strongToxic chromium waste, over-oxidation is common[1]
KMnO₄ Carboxylic Acidaq. baseRT to refluxPowerful, inexpensivePoor selectivity, harsh conditions[1]
PCC (Pyridinium chlorochromate)AldehydeDCMRTMild, good for aldehydesToxic chromium waste, acidic conditions
DMP (Dess-Martin Periodinane)AldehydeDCMRTMild, neutral pH, high selectivity[4][6]Shock-sensitive, expensive, byproduct removal
Swern Oxidation (DMSO, (COCl)₂)AldehydeDCM-78 °CHigh yield, mildRequires cryogenic temps, toxic/smelly byproducts
Experimental Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Propanol Side Chain

This protocol details the conversion of a primary alcohol to an aldehyde.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[6]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the starting material is consumed (typically 2-4 hours).[6]

  • Quenching: Upon completion, dilute the mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be purified further by column chromatography if necessary.

Experimental Protocol 2: Tosylation and Azide Substitution of a Propanol Side Chain

This two-step protocol converts a primary alcohol into a primary azide.

Step A: Tosylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.[9]

  • Reaction: Stir the reaction at 0 °C for 4 hours, or until TLC analysis shows complete consumption of the starting alcohol.[9]

  • Workup: Dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM.

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used in the next step without further purification.

Step B: Azide Substitution

  • Setup: Dissolve the crude tosylate (1.0 eq) from the previous step in anhydrous DMF (0.2 M) in a round-bottom flask.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the disappearance of the tosylate.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate. Wash the combined organic layers multiple times with water to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azide. Purify by column chromatography as needed.

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Low Yield in S\textsubscript{N}2 Reactions

G start Low Yield in SN2 Reaction check_substrate Is the leaving group on a primary carbon? start->check_substrate check_lg Is the leaving group good? (e.g., OTs, OMs, I, Br) check_substrate->check_lg Yes outcome_e2 High E2 Elimination check_substrate->outcome_e2 No (2°/3°) check_nucleophile Is the nucleophile strong and non-bulky? check_lg->check_nucleophile Yes solution_lg Convert -OH to -OTs or -OMs. check_lg->solution_lg No (-OH) check_solvent Is the solvent polar aprotic? (DMF, DMSO, Acetonitrile) check_nucleophile->check_solvent Yes outcome_slow Slow Reaction Rate check_nucleophile->outcome_slow No (Weak/Bulky) check_temp Is temperature too high? (favors E2) check_solvent->check_temp Yes solution_solvent Switch from protic (EtOH) to aprotic (DMF). check_solvent->solution_solvent No (Protic) check_temp->outcome_e2 Yes check_temp->outcome_slow No solution_e2 Lower temperature. Use less basic nucleophile. outcome_e2->solution_e2 solution_slow Increase concentration. Use stronger nucleophile. outcome_slow->solution_slow

Caption: A decision tree for troubleshooting low yields in S\textsubscript{N}2 reactions.

Diagram 2: Key Transformation Pathways for a Propanol Side Chain

G cluster_0 Oxidation cluster_1 Substitution Aldehyde Aldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Jones or KMnO4 (Strong Oxidation) Tosylate Tosylate Final_Product R-CH2CH2CH2-Nu Tosylate->Final_Product Na-Nucleophile (e.g., NaN3, NaCN) Start R-CH2CH2CH2-OH (Propanol Side Chain) Start->Aldehyde DMP or Swern (Mild Oxidation) Start->Carboxylic_Acid Jones or KMnO4 Start->Tosylate TsCl, Pyridine

Caption: Common synthetic routes for modifying a terminal propanol side chain.

References

  • Benchchem. The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZWGcMPTgsG5Tdu5M4r9ldAHyKUyM37e__3QqsDM_7hqUi-CCOr0kwBy-GjVXFFDJfxfyscSa78c8dHKDwrTh5jsUogb1nWGVCxy3x5c-aI0coQEs12TpjtxZToCNRPxLZqpJTlK6qlne_Ro0bunRH9w7e3nvUc8t8ZBwtQLn_xfY4f2MJQIB_m6Mb01lkEnkH4crG1jbWPqagTq8F2pKlxMfQ5I-R]
  • OpenOChem Learn. SN2 Effect of Solvent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMh6zaG26ZqsWwFCwmoHBbsbjWxVVqYl_o7-AIWEu8nKSZrF88rWSHYbC8guPIl-IpkpWCoK31jsjWoetKl9wvRtl5SaTOohdhqC1TfOeOAEDs4btGU6Hr-1BKMXrccWkUACUIAjZleQU4g6iOoRN1e_Cr49uz5ALbb_j7VgAT5M5g6l9o90bAJUmCm-gjdm_7ockaBoy5HIjuzDOgAktGSbopJYMHqD6ab5dHXUPLoL74g==]
  • YouTube. Activation of Alcohols to Nucleophilic Substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpBeR8atBhYCj-y3rl5VWpw1kb-bDOlbuMZwjXW8IfKqBdsc4lbB3KFRIZDt6IadxI_K6vUUYVvjMLxK7iTome-D_wHvSviyKAe_D5BQAmXK3E8IEnbUfe_H3F-NJ0sp1vElgHZA==]
  • Echemi. What is the effect of solvent on SN2 reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk-FZJDZUps0sLbQVl1wqIHVwejh-QyT-I9kbYZSSzpGVLx9jUGy8BxBi_3ujdDunPafejx38zKQi-Jn2Lxe_VpIxOdCSgEK-phMJIav9nmJy4UogEFYLMhSzG-9to9lk=]
  • ResearchGate. OH Activation for Nucleophilic Substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mxfsIN9w977FAQM0j98RCEOP9foTGjfNaJ4fKCIR8fHiayzhRZtwmMwaX-joq3RwBiRp_81YSaEvWb1IhhNiD5SkvzPVAQamezfquBd14vE981T_MGwrsP5Lz-aVVlszFT7MY0Ah5wB7pR1dhTUAhaWlvnWE5b2FcF3oISQlTm51SSmVzDAJWx-QRcwKmqyA4mwwRLwgjA==]
  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTGKcq3TpCMIEffDOzNwD7D3VQ4g3EQVve_kjInHDE51J-FHqpaMPU5W2o2QpbRA13DsmA06TqtT5fM9PdJ6qPgxtcY_Rdp-oEQwoYs8LRYLAjkbG06QZRMMXk5zYw03t5GJaW-2vW6SoRILPtIqgXcC8OU7Mg3h4hfV1GCzKaF2muIxrthRJmcIwxBWuZHmyMXr7mNkeEEv0d9ZAuVBRQIMqrlMIGNOA7vqTX72kdmZI7-nVnVuqnmhB0yWqVvGS8UGn9Km8Oj1v8_h90PwRNrcw-CajZsSZ462TLnh_BnWJddCiN6OFYhRIgVMJeBJCZ-T0Ldyizo8U3H6hix9FtgXl_hRb6QbFEX8XSc7Oqr5lQA==]
  • Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOFd8bW4KOfKyrq1OIy6hloaBRv7wZNza2nqUthPAj_L4z8c4xd2OwiPlJ0HFC2wAGwTWzxi6wQNwOCcaUv_CvtZrnnGep830H4DcDnxZbcSEQgOH3Z1qLfyTi2T-HSKtzUJ02PLqVALY7MsPGSKa5erR5Dmj7Y6F4b9WPUbqZzSpKHyJ-g1UfOwilxy6o9bh3uZeiKq4B8s1X_JOHi2P6ZcbjPc-R9e5Mcp71dzEXERLMu1eGOlCprvmnDLeoqjjw0-zmaa-FKA_1OhiFY3DmBE_EmFExX3an]
  • ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhMC1GIcCT0oxiKwAiCNuuGDXDke2pKpjev0MvNxw2sSwPQ695zDaJSWC0V490VCsBuJCtb3wd-Nu2t9qfq67hY7HaIJkcVzKiGZBeOcoUp7cZGqpcUHEYF8eWTSZLwNbjlGk8_-owQNq1MLB17vaIcI6T-ogVk3jN0PcCZeFlChlTqmVctzt4SA-AgSgg9qVb6qDtk2Ny4tMVeYYuXSW7S2I=]
  • Nottingham Trent University. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSJJHHWOH5nGS2qTO4qY4kpJ3b_IPBcxwoBd2u-wxIW1v9sHTsn0Mu-GmC5AkCS_q3zrmMiPnAkv8dcL3R672JdCXZg-aCAYnww0_bt0QsxD1f976nmhrVzwjDVjWOxiARp4EGvjWaZGzpI-fwqEFNd7gJt-qYRFjWY47RLAM=]
  • ResearchGate. Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDSt-0ygzYzXur4KlCUukcK_6aHTKYs0YkmiRuyi6Y9mQ7eYbcBN4va5xtyZeJP4KrbrIEMuHQg0udcJ-Ed18p3EU-7jJOUfbTnvH9MMR9pmeuqSp0Ev5cVQtzRM3R_0sppXoqo411EuHOiPFY4FtiC9rZIV6wf2M9xlNNp6ao23LTKNFWJ2BSvEWFDwIugACjCNj0sBj65PJX6esDQND0xMHG4Bq_fT4iL1pzYUuCmiKnSmWjsCzblKOCMQvQKT1oow808LqfNR0UTG7kZJ6b_m41KjecUpIOTkE=]
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkSzhJub7KcZO02cF5Pd5cOzJx7s_-KldfRR1oBtuHmJEXc6UDihkNK1yLffOujCQPEGsLYjsRZ4pVXRfO3cC6Qt2vwpXJP8b6c_4W-YdJsuHCVpfhNpddOGc51rjsQer68EsaZfDHjhbesc4RLYBO6FoWja0UOuc-kHX7ZzuSZiTi2FZtyaCbGnoVavYQkCjyF-Sdp_V8huOukOirNa5V1A==]
  • Michigan State University Chemistry. Alcohol Reactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGFzCtVGWV20Qkx30kLQGhKZ4UAsRJRreOdS266ul2Dv9KQb0MA9zo5nglwP5vlnDnmQtp1XcZA_jmL4VXnzB-LkogOyEHwvO9H8cofh2R2H7rJZL-wsUK29zQxt03tmYUi0iD_MkBCdr5hpL5sPLRRXDUI7CCpLZAJF5Dgx-q]
  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF94FAJEfKAJhRgfRlznXabMdCkMiyExkDJ49i0qP2gtFaw32jA_7DIxsnn-QnCuJ92r06MJ1H5hyJf1Trhy7KXpM0Dr3GaBW9mFrKhBaZMZ2CiDraYfNrkXZlkznTHrNYQBwAhWrfKNAQMp00434VRJGAhlBpGwWzvJpszL57oqZ_qG7VWzlH7XR5Yday2]
  • Organic Chemistry Portal. Dess-Martin Oxidation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHooie9ybgtUlpvrFP6DEhZ3DkvMsbAZ4yq_wRJvca8aGlElmimdxmazhKrkClUtrM7foNhPmtb6A_D67X2G2Dje0sv8wnS-H_w-mKyqNAboZMU3gNYSabOFscf1RLvVOdYQ2XuxSkpZ9X4NzC3xaPLCLnzpp4x2ktBLTECbNkQVObE2BGV]
  • YouTube. Alcohol Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4aUaUKPJB8PdUgcIGxHiHs21zljGt2pkbzoXNraL28DruMU0tiQYn0bFpTdFuAeEOvI7R6CrYomvRqzpajIKR5dJkt2m-s14QxYsxytEopscNUl1gN19osVn8149Vn8xqOVr9BQ==]
  • IntechOpen. Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqnG8AqrJ0F4v9uwldJzFK6TLKQ-C7iXt_Q9rQOG6LkigJxbm6Ub8piaDGmdMBbmUbiUK547g4L8UuSbha3S4-RhfI4PBHHIdFjYGGsdN0fb5IlmG1XeJdmjNllzYPgzzT9UY57x7dVw0lhwwOIBWiBpTB4KQrazmlmwUt9nmXdsaEWMZROEn43GZULAcZWewu4VfkPnyhUYodYjy5SSAYSh-7GXQsZsvX2hUy05QvEqibPA6_nYzFFeMbrkuiyTDPIA==]
  • Wikipedia. Protecting group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBAdQw_YtshYvJE3acFi5Y96eoHnSUxomcODfJHsEXig32xg7y5TFLC43H5LE3JVnR9jAu1pAKTzHPhmTvJuBWxduwi2dT0aphGguniww1ns5-PlXyHGtm467Cy4HlLwsQ0nyK_TzOfA==]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3CX4JDS0qT6HIxd8RPhuVLJeiaWSdwTwROINudgVLPuH2fTyYiU-lYmNaKS7uJKK2GV9fn2DejSL2VSdh0AVecwtoR7WIyjBw4eXHaVvdeIylDegl9-YCFulLGs9xZ1Xw7t_wHXRiG_BtE0b5DQOTj8gTNOt70LI-hJcVlHcgr2nWr6I6myxsRu18]
  • NIH National Library of Medicine. A Practical Method for the Synthesis of 2-Alkynylpropenals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5QR1dDcgt1SwUP8Srsp63s62kkSzvFpKmDQqZUqRgmXqg7-iQ-gFsu8PP1j2XZrSJWNB4BUVb822UoLLjaIrrYRfSxU3Ypv9t1kfWuJ8TGmD-O2jtMUkI3pVqSZLumxmA-KZVImL5FAqi_A==]
  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbigSGdDOb7g7chK3MtocMRaVDf7rEyv-myiRa90cgbS80OzcFDZ1v57KYvf8q5WtVzzxW0N6UPbNZoiblBOmVE8zXteAlrO12zvUoThNgzQZIuJx06bm4_chFWDyXJ_R6L8pNGs5SwTVEioMkwBIaWlI6yGCg71qHODDVUR5Y]
  • Organic Chemistry Tutor. Alcohol Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4la-prm-_j23qs3uQwRaM8I0L83jJ_1oI58LZjGrJXJHBpNyQY7niQdK23YwHtKGgray9NCXHHdOUXjYJxx9DV26bPAnXeYCzfxG-6csvqbNTbGUVeWdoApudqGbR4D5z5AX1M0_RPdzbHmrLAd0o0rIgtFkPr9C5gHXUt_aAlw==]
  • Benchchem. Identifying and minimizing side reactions in Williamson ether synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOlHn-ake2TdCNEAHfdhUPqOK0dD5bZ-Nbg1-_P1_vzneWcFM43THTxXoMCBkPnEaxnve1Tc5-24Up5d0zjmxwT2N4gWI9_t8elJBmjwPeRgdXDbDBOSQKKkGpfQqr7MhladouOEJrr0l5kVD1pBaentSroh6bJ5ZlZxo9C9WkLASjBp9h35jf-tMArkZkqz8Fvc1LLfB7IyGK_WPxrFg4GO0h]
  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4NQpS2NMHQrrTqvyg_Yx0hq9Ft419dmUnfxSs5T2QZZrCk78PqgZrcO0g5m610vH_pGRu5Z2hM3CJcW6euOQovH__aw3F4kInCyDjkcHn5YW_Br5WfvJhVCKx7Bma8NeDqG8=]
  • Wikipedia. Alcohol oxidation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsyvGl_Ax2kembaxfelvCmEkRrqnxVzu4zTVzWRDNIuYuz7cLpvC_aIdai9pYsu_h2uw0236fzmnFjxFCu0PW94_gE3ZRxQg8m7DV4Vicg2bn9ff_2CukLxARTc98nuH6lUmGbctT_xxI=]
  • Benchchem. Troubleshooting low yields in reactions involving (1R,2R)-2-methoxycyclopentan-1-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtg1iA8pCkbERSv6nXUZ3xRud8RrGbdYJzC1X6cjdVZ4ZNBirADH8d_K5lmF7w0f7ea9wvjccRZ_3UhWkLLjmMWFAHfJZ45p9iFQRnd-j6MnlTM5LeV7oA761vXOZEIRreMplqrG-sf7k2du_sQoVBmLd6hZwP0IttZS9i5-tHEVt1R8azQ4ETXko4U7Npyh0-PRD-DPGbo0riIh8sd6iwesRRqjPjAnZGDJA9Rg==]
  • Master Organic Chemistry. Tosylates And Mesylates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAzYzT-lesaG8jmlGSA42_ilnCuNH6CHu2CCFinvZh6FFoWWmn5WbWwTSf3I5cjrmaczddXm55yKyijR7UwAjytGU0vEExVgsQY6CiDy8jnJmsIaauWocKWiCpEUI3JpF2N0lPHJcSzYbG3C8tNk8LP79a7MI2xC4L1nQhVTSHMMSDfuY=]
  • Wikipedia. Williamson ether synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERLNRwHKm_884hMziD-dR094WywhoUdcfscpKW2U6A7WSNF760tDMrUuR7kNC_sG6j4SkQ7b78hMZ1U9W4NC1sly1exWJcBuDBYcOhYahC9s2Oh3bh-J2H_HMwrpzKtZwK7sChSHMWjoF7hq0zE3QXvv8=]
  • Organic Chemistry Tutor. Oxidation of Alcohols: Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Phk1A3mMLHtV0vNwJWalFCzjcLpwnEypMrdRMi8BAXNRyTF8BYpDfXA1kjw7MkOicqwglzV1D56-6boP5VBQgO98mGm-J9E_xWUquKcOalV3jt5bcXlyOvLaqgzZUzuF7sB2_MBw30BiPJ-FvleSMeKibk5J5Wgo8xUH7g3ez98qkOQe]
  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc28zYM53WPc7rZ8xczCiHnbPahy-qxpKJC3E9WOTankKVxphDJ6Z-4wio5fNP2L6Hxt0QWnPwodRywPr3MopN00LEqqQEDsS6BIDaStZwSydt8qrxBzSeKVrMgTcnVKE735V_BZVwdkVmgsDFKr5PU9_h-kiOvQ_ioDOjVPkSXJXMfoJVNd9MUbiI-gR_1m7_-9fFr41x]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvWcPH3Ls3fe5mX86xPpb31c1Eh3bxUQMA_wedOxYP5MeK_S9W8Oh6IY-QdkXdHp3r_kbTrMVaWwdSLdLsSXtRo1XGYb1uNyiA9tDb_AEiDM5VR8Kd7gSy8NAyQB45-oRk58ipogSqyxLimqUXNAqgHTuE3L3-4noib81n3cWu1clpL4eql21KgEU]
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Mcrm6x4wD7dzFrhO58sw9K0s1giEGZ_PsGYt1GvdoPHOsaa8hTsc879wr5hfgz3ERRXuRBSCDN0nnOeFnbV1hWpvp9RK5kZiCTb1AgCzotjvIAQhbkSJdlrThYzi3w0rzDWPCmzSGIxoBNjmYDWTkTGjfABhfmOqX-1kd_Zw3l2tl8jFsuS4CvAhQbOm9pyD6pYO7htYRnRT-6r6qEA=]
  • Wikipedia. Mitsunobu reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3jzi_DAVdiroxGQKXFGjbw45IvfjIUGI2gixcozPTzuZYv6JiSoHaVenUwbBbr3dyuVOuDqIB2m1YB5BucvxSLlZb0vUQR79_BRBAkSWdM0BrUpFeNk0mLnR8p8u1OAwE67Qhdh3YaHC9]
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzIaFR7h95HiE8I1DyQmFqm0iXVCE-AcR647xD3Ww6OVyEAcbiYTCOZF9JvhwSf9E0Nc8dihBKjs_BXhOgONdgVi3wqusM9VbBAzlbO1dOyMrHD-i6QWJ0S4y4SkRON7DSRqgqiewzABRRzQXERK0wAgqMkJ1-1Ii2tqAg2u-d6g==]
  • University of Calgary. Ch8 : Tosylates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3tWaimFWZ6jZL_1mUVA2uSAIcfuqUhnaaDXUFtcC42wtXo2-WslZ9WhtC7VqQ-wP7DeKUrwX-tJbDFVw1gF6mimAzy7Ts0Vg8cRwLbioiahAraTVegC_xToGTZEQL3fQQ65pokCmFlrRusJcqA_VG-8LCzT0bDnfkC9v5IoU=]
  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMLCxv9XNpOlkuIMGxnJeY2KA4UPMKz06a6Gzgl9jhLs-0yvQe8TQXaYXfmImEGhYLn41IJ0XYMJoDjnx9NPYZ28iGjQOtb7QwH5pN9HX1ZGZLutjID8zdsF6hRCz_kMfQlF82kihjy8fbfOUlgQY=]
  • Reddit. Mitsunobu reaction issues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfdG7sWuoYmbS2dceh6iednJhGuGv9FbPn3A6EZmSxTWwyloXmZKEbsgm6hIQuBIl7ncPQaNUFZhpEt4XOhz7RWAKsRVrCJ7Yub8go_cpAtqqKeQkq9sRSavuU8cw2OOrIoV5-dVMCgtuFbgxkV6XsK27JLZ_6WfvZtRFkC79s9wvdfCGPxa8=]
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [URL: https://vertexaisearch.cloud.google.
  • ResearchGate. Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHcOtKoRENMyJy4REApZidb041e3hdulYmEjzz81mCZDi3ENQhd_dIBOVSujzH4jjbNoUWLbMd7XHnViVVmIcXv3XrLI6Sq7JM7fJ7hM8DWMgUyhwm5FvJfATrvPllykVTK0Hp2Jn8yN-qL7nkxXHu1ZsOj6Zq7r6ZWe_tVZ5WmZMO0cKr58-EI7IgPKsVFWLy3UykiZaFNESN1jJpW53EdYZXDeeUsVtEI3Vl2_BOc5DJ9v8YGSZa60v50zW37lsAx4pFJcE83ZvauSC27NfcEaILblTgVFg-fgx_Cad8so3ZoCQdK0VxFw_bjNg=]
  • ResearchGate. Does Mitsunobu reagents induce real difference in term of yield depending on the nucleophilic functionnal group you desire to introduce ? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH89_3oKBT0rb73znNIq9ok3fj07XHCK-8KgR_tCFRxqWTevSMqwKFgBmbGOthqlQFgG8nWEvMaXDdjX3H4Jcs8QZIcLcbuQ02f3yn7aY9mcX9XEPuil7HTs9CW5eUYd-yQlVMA9KLL-JdZxwwiczvvzaL3QlpWgtQs2_uZEH_rYI_P4cHlAnqqMY3a8pbYUk9XE0xk4YwL6IrztfOWKHwWDVVr0r6uPPFHAMo2TjQt6v1kaAdLnJRXVVmtI7jmadeIavKbElGRrqMe6AshgOA4DWfmn3Dp_MQ-5UVnbOEcejqDsfI=]
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP7vSn7CIhYl1r5qWzdEhuyUZD0mYVGW4yS92iaBEhnNatcdAOyIsiLkON97u-f_dwygZkqZ1zqUIytg4snl5PefuOAb3_8P9Uoohxij2pke2CfxfmMpbXLkf7rsCtCI8U0Bk-miMq8R-ZgJm-hFocRjcarw3RwW8=]
  • ResearchGate. Conditions tested for the nucleophilic substitution. [a]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErAqENw2IVwN_5ZLLUAs6O5RzKkxrwfn9fFQBHx7zY1a00vVB-RRReDsmyED1PCKul3JaESkutTCvXvwK-rPchxwPRy3KcAgVuDJXJRgBLWzzqi9YytnzuJomdjRyx8vjSI-hVCH2jwFCYsMn4qVCzgYtO2OZZ_HZfB0--GGsMtAObBn7i6u7JaCBKFGAhNEAOoHC3OA6kpwM9Zjp2qxrFJ2M=]
  • Benchchem. Technical Support Center: Optimizing Nucleophilic Substitution Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENFsNCgyuj1stCSuNRd8cWxmKsqgJDRU0z6HX2Bpcy-1qWA3Qoz_Sp6ntd86mAr2Xr0B0LPCEGv5MFREhxEm5DuCyEbC7U07D07IQ9qIC0UqRzAu16FTLosPbzAsVFiksrIAZll-Z55zc_biLppdVQs4sDaGwXlt1u1gGzTRHLNBiU7ljjTnJi9tEenNZYhgYyAfqwLtKpTzFPjPfN5eVyqbZR]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNz6wi_xRXOAAylJD8qqYxU2c_peJehujIVqHWsqjYPlTt0u-eiF8K-mhp1DtsCkp7zIb-bdRwJLpQDUEjl4wR0VDW81MDa31lrkS2bUpSLm68qZWyCmY7gefrJraUXF31Ryd2iJchfbggYCGwBsPYLtGpQBpC4mMwBRZ0kGQ4t8uoqdFmlEQ74JhFQuoAh1H5ow8=]
  • YouTube. Nucleophilic Substitution Reactions Explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWq7ahTyuG3PHriuRfT2huHCTH50Q_eqXvEwor2DThIFgsIvFCT_5vPI7mW3Mx-b7_OnouGy3_1QBD23s8WIF3OQ_WWcwLw7KqaTvvyJRUoZLJTDJX3IeHRsrnteMe3oZk4-yuOQ==]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered in biological assays. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] However, the unique physicochemical properties of these compounds can sometimes lead to inconsistent and difficult-to-interpret assay results.

This guide provides full editorial control to offer a structured yet flexible approach to problem-solving. It is built on a foundation of scientific integrity, combining technical accuracy with field-proven insights to ensure your experimental protocols are robust and self-validating.

Section 1: Compound Solubility and Handling

Poor solubility is a frequent culprit behind inconsistent results with pyrazole derivatives.[3][4] This section addresses common questions related to dissolving and handling these compounds to ensure they remain in solution throughout your experiment.

Q1: I'm seeing variable IC50 values for my pyrazole compound. Could solubility be the issue?

A1: Absolutely. Inconsistent IC50 values are a classic sign of compound precipitation. If your pyrazole derivative is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to fluctuating potency measurements. Many pyrazole compounds exhibit poor aqueous solubility, which can be a significant challenge.[5][6]

Troubleshooting Steps:

  • Visual Inspection: Before adding your compound to the assay, visually inspect the stock solution and the diluted working solutions for any signs of precipitation (e.g., cloudiness, particulate matter).

  • Solvent Optimization:

    • DMSO Stocks: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of pyrazole compounds.[7] However, ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts and cell toxicity.[8]

    • Co-solvents: For particularly challenging compounds, consider the use of co-solvents in your formulation. A common vehicle for in vivo studies that can be adapted for in vitro use (with careful validation) is a mixture of DMSO, PEG400, and Tween-80 in saline.[6]

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the specific assay buffer you are using. This will help you establish a reliable working concentration range.

Q2: My pyrazole compound dissolves in DMSO, but crashes out when I dilute it in my aqueous assay buffer. How can I prevent this?

A2: This is a common problem known as "compound dropout." It occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.

Workflow for Preventing Compound Dropout:

Caption: Workflow to minimize compound precipitation during dilution.

Best Practices for Dilution:

  • Stepwise Dilution: Instead of a large, single dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in DMSO before the final dilution into the aqueous assay buffer.

  • Mixing is Critical: When performing the final dilution, add the compound solution to the buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your assay buffer is at the experimental temperature before adding the compound.

Section 2: Assay Interference

Pyrazole-containing compounds, due to their aromatic nature, can interfere with certain assay technologies, particularly those that rely on fluorescence or absorbance readouts.[9][10]

Q1: I'm observing a high hit rate of false positives in my fluorescence-based kinase assay. Could my pyrazole compounds be interfering?

A1: Yes, this is a significant possibility. Aromatic compounds, including many pyrazole derivatives, can be intrinsically fluorescent (autofluorescent) or can quench the fluorescence of a reporter molecule.[10][11]

  • Autofluorescence: If your compound fluoresces at the same wavelength as your assay's detection channel, it will produce a signal that can be misinterpreted as biological activity.[12]

  • Fluorescence Quenching: The compound may absorb the excitation or emission energy of the fluorophore in your assay, leading to a decrease in signal that could be mistaken for inhibition.[13]

Troubleshooting Protocol for Fluorescence Interference:

  • Compound-Only Control: Run a control plate that includes your pyrazole compounds in the assay buffer without the target enzyme or cells. Any signal detected in these wells is likely due to compound autofluorescence.

  • Spectral Scanning: If your plate reader has this capability, perform an excitation/emission scan of your compound to determine its fluorescent properties. This can help you choose assay reagents with non-overlapping spectral properties.

  • Orthogonal Assays: Confirm your hits using an orthogonal assay that employs a different detection modality, such as a luminescence-based assay (e.g., Promega's CellTiter-Glo®) or an absorbance-based assay.[14][15] This is a robust way to validate true activity and eliminate technology-specific artifacts.[12]

Data Summary: Common Assay Interferences by Compound Class

Assay TypePotential Interference MechanismTroubleshooting Strategy
Fluorescence Intensity Autofluorescence, QuenchingCompound-only controls, Spectral scan, Orthogonal assay
Fluorescence Polarization Autofluorescence, Light ScatterCompound-only controls, Use of red-shifted fluorophores
Absorbance (e.g., MTT) Compound Color, Redox ActivityCompound-only controls, Orthogonal viability assay (e.g., ATP-based)
Luminescence (e.g., Luciferase) Enzyme Inhibition, Light AbsorptionCounter-screen against luciferase, Orthogonal assay

Q2: My results from an MTT cell viability assay are inconsistent when I treat cells with my pyrazole compound. What could be the cause?

A2: MTT and other tetrazolium-based assays rely on cellular metabolic activity to reduce a substrate into a colored formazan product.[16] Certain chemical structures, including some heterocyclic compounds, can interfere with this process.

Potential Mechanisms of Interference:

  • Direct Reduction of MTT: Your pyrazole compound may have reducing properties that can non-enzymatically convert MTT to formazan, leading to a false-positive signal of cell viability.[17][18]

  • Interaction with Formazan Product: The compound could interact with the formazan crystals, affecting their solubilization and leading to inaccurate absorbance readings.[16]

Recommended Actions:

  • Switch to a Non-Redox-Based Assay: The most reliable solution is to use a viability assay with a different mechanism. ATP quantification assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are considered a gold standard as they measure ATP levels, a direct indicator of metabolically active cells, and are less prone to compound interference.[15]

  • Appropriate Controls: If you must use an MTT assay, include a "no-cell" control with your compound and the MTT reagent to check for direct chemical reduction.[18]

Section 3: Compound Stability and Off-Target Effects

The stability of your pyrazole compound in stock solutions and under assay conditions is crucial for reproducible results. Furthermore, understanding potential off-target effects is key to correctly interpreting your data.

Q1: How can I ensure the stability of my pyrazole compound in DMSO stock solution over time?

A1: While many compounds are stable in DMSO, long-term storage can lead to degradation, especially in the presence of water.[19]

Best Practices for Storing Pyrazole Compounds:

  • Use Anhydrous DMSO: Start with high-quality, anhydrous DMSO to prepare your stock solutions.

  • Aliquot and Store Properly: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[19][20] Store at -20°C or -80°C, protected from light.

  • Monitor for Degradation: If you suspect degradation, you can use analytical techniques like HPLC-MS to check the purity of your stock solution over time.

Q2: I've confirmed that my pyrazole compound is a potent inhibitor in my primary kinase assay, but I'm seeing unexpected cellular phenotypes. How can I investigate off-target effects?

A2: The pyrazole scaffold is a "privileged structure" that can interact with numerous biological targets, particularly ATP-binding sites in kinases.[1][2] It's crucial to assess the selectivity of your compound.

Strategy for Investigating Off-Target Effects:

G A Primary Hit Confirmed B Kinome Profiling Panel (e.g., DiscoverX, Reaction Biology) A->B Assess Selectivity C Phenotypic Screening (e.g., Cell cycle analysis, Apoptosis assay) A->C Characterize Cellular Effects D Identify Off-Target Kinases B->D E Correlate Phenotype with Off-Target Inhibition C->E D->E F SAR Analysis & Compound Optimization E->F Informs medicinal chemistry efforts

Caption: A systematic approach to deconvoluting off-target effects.

Experimental Approaches:

  • Kinome Profiling: Screen your compound against a large panel of kinases (e.g., a kinome scan). This will provide a comprehensive profile of its selectivity and identify potential off-target kinases.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in a cellular context, helping to confirm that your compound is binding to its intended target in cells.

  • Phenotypic Analysis: Systematically investigate the cellular effects you are observing. For example, if you see cell cycle arrest, perform flow cytometry to determine the specific phase of arrest.[21][22] This can provide clues about the pathways being affected.

References

  • Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • Bickle, M. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Axtman, A. D., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]

  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Kumar, D., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. ResearchGate. [Link]

  • Stone, F. A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • Gotor, R., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Percentage of cell viability compared to concentrations of compounds... ResearchGate. [Link]

  • Gomaa, H. A. M., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • Jiménez-Vidal, C., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Cell Viability Assays Assay Guidance Manual. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • BULLETIN FOR TECHNOLOGY AND HISTORY. (2025). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]

  • Li, Y., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects evoked by pyrazole analogs in different cells target. ResearchGate. [Link]

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NIH. [Link]

Sources

Navigating the Stability of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues you may encounter during your work with this compound in solution. Each problem is followed by a systematic approach to identify the root cause and implement corrective measures.

Issue 1: Loss of Compound Potency or Purity Over Time in Aqueous Buffers

Question: I've observed a progressive decrease in the concentration of my this compound stock solution, which is prepared in a standard aqueous buffer. What could be causing this instability, and how can I prevent it?

Answer: A gradual loss of your compound in aqueous solutions is likely due to hydrolytic degradation, which can be influenced by the pH of your buffer. Both the tertiary alcohol and the bromo-pyrazole functionalities of the molecule can be susceptible to pH-dependent degradation.

Potential Degradation Pathways:

  • Acid-Catalyzed Dehydration: The tertiary alcohol group can undergo dehydration (loss of a water molecule) in acidic conditions (pH < 4), leading to the formation of an alkene. This reaction is often accelerated by elevated temperatures. The mechanism for this is typically an E1 elimination, which proceeds through a stable tertiary carbocation intermediate.[1][2]

  • Hydrolysis of the C-Br Bond: The carbon-bromine bond on the pyrazole ring can be susceptible to hydrolysis, particularly at extreme pH values. Under acidic conditions, this can proceed via an SN1-type mechanism, while at alkaline pH (> 8-9), an SN2-type cleavage may occur.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the appearance of unknown peaks.

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Treat the solutions with a common oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 3% H2O2).

  • Incubation: Store the solutions at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed samples and a control sample (without H2O2) by UPLC-MS to identify any new peaks corresponding to oxidation products. [4][5] Preventative Measures:

  • Inert Atmosphere: For long-term storage of solutions, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: If compatible with the experimental system, the addition of a small amount of an antioxidant may be considered.

  • Solvent Purity: Use high-purity solvents to minimize the presence of trace metal impurities that can catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and moisture absorption. The use of amber vials is recommended to protect the compound from light, as brominated aromatic compounds can be susceptible to photodegradation. If the solvent is aqueous, ensure the pH is in the neutral range (6.0-7.5).

Q2: Can I heat a solution of this compound?

A2: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate degradation, particularly the acid-catalyzed dehydration of the tertiary alcohol. [1][6]The thermal stability of N-substituted pyrazoles can also be a concern, with decomposition of the heterocyclic ring possible at higher temperatures. [7]It is recommended to conduct any heating for the shortest duration possible and to perform a preliminary thermal stress test if elevated temperatures are required for an extended period.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a bromo-aromatic moiety can be susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to cleavage of the carbon-bromine bond or other photochemical reactions. Therefore, it is best practice to handle and store the compound and its solutions protected from light.

Q4: Which solvents are recommended for preparing solutions?

A4: The choice of solvent will depend on the specific application. For general use, aprotic solvents such as DMSO, DMF, or acetonitrile are good choices as they are less likely to participate in hydrolytic or dehydration reactions. If an aqueous solution is required, a co-solvent system with a water-miscible organic solvent can be used to improve solubility and potentially enhance stability. Always use high-purity, anhydrous solvents when possible. The stability in protic solvents like methanol and ethanol should be evaluated, as they can potentially facilitate dehydration. [8][9] Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the most common and effective technique. [4]Coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended for identifying the mass of any degradation products, which is crucial for elucidating degradation pathways. [4][10][5]

Summary of Recommended Handling and Storage Conditions

ParameterRecommendationRationale
pH (Aqueous Sol.) 6.0 - 7.5Minimizes risk of acid-catalyzed dehydration and C-Br bond hydrolysis.
Temperature ≤ -20°C for long-termReduces rates of all potential degradation reactions.
Light Exposure Protect from light (use amber vials)Prevents photodegradation of the bromo-pyrazole moiety.
Atmosphere Store under inert gas (N2, Ar)Prevents oxidative degradation.
Solvent Aprotic (DMSO, DMF, ACN) or buffered aqueous co-solventAprotic solvents are non-reactive; buffered systems control pH.

References

  • BYJU'S. Dehydrogenation (Dehydration) of Alcohols. Available from: [Link]

  • Chemistry Stack Exchange. Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. 2016. Available from: [Link]

  • Dolzonek J, et al.
  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. 2020. Available from: [Link]

  • PubMed. Ultrastructural variations following use of several weakly protic alcohols as dehydration agents. Available from: [Link]

  • Reddit. Dehydration of Secondary and Tertiary Alcohols : r/chemhelp. 2019. Available from: [Link]

  • ResearchGate. Are alkyl bromides susceptible to hydrolysis? 2015. Available from: [Link]

  • PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. 2019. Available from: [Link]

  • ResearchGate. Features of thermal decomposition of N-substituted tetrazoles. 2018. Available from: [Link]

  • PlumX. Hyphenation of ultra performance liquid chromatography (UPLC) with inductively coupled plasma mass spectrometry (ICP-MS) for fast analysis of bromine containing preservatives. Available from: [Link]

  • PubMed. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. 2023. Available from: [Link]

  • MDPI. The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. Available from: [Link]

  • PMC. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]

  • PubMed. Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. Available from: [Link]

Sources

Technical Support Center: Strategies for Regioselective Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged scaffold. Pyrazole derivatives are cornerstones in pharmaceuticals and agrochemicals, but selectively modifying their five-membered ring presents a persistent challenge.[1][2][3][4] This resource provides in-depth, field-proven insights into controlling the regioselectivity of your reactions, structured in a practical question-and-answer format to address the specific issues you may encounter at the bench.

I. Understanding the Pyrazole Ring: A Foundation for Regioselectivity

Before troubleshooting, it's crucial to understand the inherent electronic properties of the pyrazole ring that govern its reactivity. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape:

  • N1 ("Pyrrole-like") : This nitrogen is sp2-hybridized and possesses a lone pair of electrons that participates in the aromatic system, rendering it acidic.

  • N2 ("Pyridine-like") : This nitrogen is also sp2-hybridized, but its lone pair is in an sp2 orbital and is not part of the aromatic sextet, making it basic and a potential coordination site for metals.[1]

  • C4 Position : This carbon is the most electron-rich position, making it the primary site for electrophilic aromatic substitution.[1][5][6]

  • C3 and C5 Positions : These positions are electron-deficient due to the adjacent electronegative nitrogen atoms. The C5 proton is generally the most acidic carbon-bound proton, making this site susceptible to deprotonation by strong bases.[1][5][7]

This inherent reactivity profile is the starting point for any regioselective strategy.

II. C-H Functionalization: Direct and Atom-Economical Strategies

Direct C-H functionalization has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[7][8][9] However, achieving regioselectivity can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting for C-H Functionalization

Q1: My transition-metal-catalyzed C-H arylation is giving me a mixture of C4 and C5 isomers. How can I improve selectivity?

This is a common problem as the C4 and C5 positions can have similar reactivity under certain catalytic conditions.[7] Here’s a breakdown of factors to consider:

  • The Role of Directing Groups (DGs): This is the most robust strategy for controlling regioselectivity. The N2 nitrogen can act as a native directing group, but its effectiveness can be limited.[5]

    • Troubleshooting Tip: Introduce a removable directing group on the N1 nitrogen. A wide variety of DGs have been developed, including amides, pyridyl, and picolinamide groups. These groups coordinate to the metal catalyst (e.g., Palladium, Rhodium, Iridium) and deliver it to a specific C-H bond, typically at the C5 position.[7][10]

  • Catalyst and Ligand Choice:

    • Troubleshooting Tip: For C4-arylation, ligand-free palladium catalysts have shown promise.[1] Conversely, for C5-arylation, bulky, electron-rich phosphine ligands can be beneficial. The choice of metal is also critical; for instance, rhodium and iridium catalysts are often used for specific C-H activation pathways.[7]

  • Solvent and Additives:

    • Troubleshooting Tip: Nonpolar solvents often favor C5 functionalization. The addition of acids, such as pivalic acid, can be crucial for promoting C-H activation and improving selectivity in certain systems.[1]

Q2: I am trying to functionalize the C3 position via C-H activation, but it seems unreactive. Why is this and what can I do?

The C3 position is generally the least reactive C-H bond for direct functionalization due to both steric hindrance from the N2 nitrogen and less favorable electronic properties.[11]

  • Expert Insight: Direct C3 C-H activation is challenging and often requires a specialized directing group strategy. One approach involves installing a directing group at the C4 position to guide the metal catalyst to the C3-H bond. Alternatively, a "protecting group switch" strategy can be employed where a group at C5 is used to direct functionalization at C4, and then a subsequent manipulation makes the C3 position more accessible.[12]

Q3: How can I achieve regioselective C-H alkylation or alkenylation?

The principles are similar to arylation, with directing groups being the most reliable tool.

  • For C5-Alkenylation: Palladium-catalyzed reactions using N-directing groups are effective.

  • For C4-Alkenylation: Specific palladium catalytic systems have been developed that favor this position, often influenced by the electronic nature of the pyrazole substituents.[1]

Workflow for Directed C5-Arylation

Below is a generalized workflow for a directing group-assisted C5-arylation of an N-substituted pyrazole.

Caption: Directed C5-Arylation Workflow

III. N-Functionalization: Controlling Substitution at the Nitrogen Atoms

For unsymmetrical 3- or 5-substituted pyrazoles, N-alkylation or N-arylation can lead to a mixture of N1 and N2 regioisomers due to prototropic tautomerism.[1] Controlling this selectivity is critical for synthesizing the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting for N-Functionalization

Q1: My N-alkylation of a 3-substituted pyrazole is giving a nearly 1:1 mixture of isomers. How can I favor one over the other?

This is a classic challenge. The outcome is a delicate balance of steric and electronic effects, as well as reaction conditions.

  • Steric Control:

    • Expert Insight: A bulky substituent at the C3 (or C5) position will sterically hinder the adjacent N2 (or N1) nitrogen, thus directing the incoming electrophile to the less hindered N1 (or N2) nitrogen. This is one of the most effective and predictable strategies.[13][14]

  • Reaction Conditions:

    • Troubleshooting Tip: The choice of base and solvent system can significantly influence the N1/N2 ratio. For instance, using different bases can alter the cation associated with the pyrazolate anion, which in turn can influence the site of alkylation.[15]

  • Protecting Group Strategy:

    • Troubleshooting Tip: A powerful, albeit multi-step, approach involves the use of a removable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM). You can selectively protect one nitrogen, perform the desired functionalization at a carbon position, and then alkylate the remaining nitrogen before deprotection. This strategy provides complete regiocontrol.[11][16]

Q2: I am attempting an N-arylation using a Buchwald-Hartwig or Ullmann coupling, but the yields are low and I'm still getting isomeric mixtures.

N-arylation reactions are also sensitive to steric and electronic factors.

  • Catalyst and Ligand System:

    • Troubleshooting Tip: For Ullmann couplings (copper-catalyzed), the use of diamine ligands is often beneficial. For Buchwald-Hartwig couplings (palladium-catalyzed), bulky, electron-rich phosphine ligands like tBuBrettPhos can be effective, especially with challenging aryl halides or triflates.[17]

  • Base and Solvent:

    • Troubleshooting Tip: Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often required. Aprotic solvents such as toluene, dioxane, or DMF are typically used. The specific combination can have a profound impact on yield and selectivity.[17]

Decision Tree for N-Alkylation of Unsymmetrical Pyrazoles

N_Alkylation_Strategy start Unsymmetrical Pyrazole to be N-Alkylated q1 Is there a significant steric difference between C3 and C5 substituents? start->q1 steric_yes Proceed with standard alkylation. The bulkier group will direct alkylation to the distal nitrogen. q1->steric_yes Yes steric_no Steric control is not reliable. Consider other strategies. q1->steric_no No q2 Is complete regiocontrol essential? steric_no->q2 control_yes Use a protecting group strategy (e.g., SEM group). This offers complete but lengthy control. q2->control_yes Yes control_no Optimize reaction conditions. Screen bases (e.g., NaH, K2CO3, Cs2CO3) and solvents. q2->control_no No

Caption: N-Alkylation Strategy Selection

IV. Electrophilic Substitution and Metalation Strategies

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to introduce a nitro or bromo group onto the pyrazole ring. Where will it go?

For standard electrophilic aromatic substitution reactions (nitration, halogenation, sulfonation), the electrophile will overwhelmingly attack the electron-rich C4 position.[1][6][18][19][20]

  • Troubleshooting Tip: If your C4 position is blocked, these reactions are unlikely to proceed at other carbons. If you need to functionalize C3 or C5, you must use a different strategy, such as halogenation followed by a cross-coupling reaction, or a directed metalation approach.

Q2: How can I use lithiation to functionalize the pyrazole ring?

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.

  • Expert Insight: On an N-substituted pyrazole, n-butyllithium (nBuLi) will typically deprotonate the most acidic C-H bond, which is at the C5 position.[1][21] The resulting pyrazolyl lithium can then be quenched with a variety of electrophiles (e.g., acyl chlorides, aldehydes).[1]

    • Kinetic vs. Thermodynamic Control: In some cases, such as with 1-methylpyrazole, the site of lithiation can be controlled by temperature. Kinetically controlled (low temperature) lithiation may occur at the methyl group, while thermodynamically controlled (warmer temperature) lithiation occurs at the C5 position.[21][22]

  • Advanced Bases: For deprotonating less acidic positions, stronger or more complex bases like TMPMgCl·LiCl can be used to achieve sequential metalations at different positions, allowing for the synthesis of fully substituted pyrazoles.[12]

V. Summary Data and Protocols

Table 1: General Regioselectivity Trends in Pyrazole Functionalization
Reaction TypePrimary Position TargetedKey Strategy / Controlling FactorsCommon Issues
Electrophilic Substitution C4Inherent electronic properties of the ring.Competing N-functionalization; deactivation by EWGs.
Directed C-H Activation C5N1-Directing Group (e.g., picolinamide).Isomeric mixtures without a DG; C3 is unreactive.
Deprotonation/Metalation C5Strong base (e.g., nBuLi, LDA).Requires N-protection; kinetic vs. thermodynamic control.
N-Alkylation/Arylation N1 or N2Steric hindrance at C3/C5; base/solvent choice.Formation of regioisomeric mixtures.
Protocol: General Procedure for Directed C5-Arylation of N-Aryl Pyrazole

Disclaimer: This is a generalized protocol. Specific conditions, including catalyst, ligand, base, solvent, and temperature, must be optimized for each specific substrate.

  • Preparation: To an oven-dried reaction vessel, add the N1-(directing group)-substituted pyrazole (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and the appropriate ligand (10-20 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, dioxane) and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Directing Group Removal: Subject the purified, C5-arylated product to the appropriate conditions to cleave the directing group (e.g., acid or base hydrolysis).

References
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene. Chemical Science. [Link]

  • Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Inorganic Chemistry. [Link]

  • Ligand-Directed Metallation of a Gold Pyrazolate Cluster. White Rose Research Online. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Inorganic Chemistry. [Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. [Link]

  • Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones: Via a base mediated reaction of diazo compounds with pyrylium salts. Request PDF. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry. [Link]

  • Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Navigating the Challenge of Poor Cell Permeability in Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical hurdle in the development of pyrazole-based inhibitors: poor cell permeability. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic accessibility and versatile bioisosteric properties, leading to numerous approved drugs, particularly in oncology.[1] However, the very physicochemical characteristics that make pyrazoles effective binders to their targets can also impede their ability to cross the cell membrane and reach their site of action.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a deeper understanding of the underlying principles governing the permeability of these valuable compounds.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter in the lab, providing not just solutions, but the scientific reasoning behind them.

Question 1: My pyrazole-based inhibitor shows high potency in an enzymatic assay but has weak or no activity in a cell-based assay. What is the likely cause and what are my next steps?

Answer:

This is a classic and frequent challenge, often pointing directly to poor cell permeability. The inhibitor is effective when it can directly access its target protein in a cell-free environment, but it fails to reach sufficient intracellular concentrations to exert its effect in a living cell.

Immediate Troubleshooting Workflow:

  • Confirm Compound Integrity: First, ensure your compound is stable in the cell culture media for the duration of your experiment. Degradation can be mistaken for a lack of activity.

  • Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to rule out that the compound is toxic to the cells at the tested concentrations, which could also lead to a misinterpretation of the results.

  • Directly Measure Permeability: The most definitive step is to quantify the compound's ability to cross a membrane.

    • For a quick, initial assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro, non-cell-based assay provides a measure of passive diffusion.[2][3]

    • For a more biologically relevant assessment: Use a Caco-2 cell permeability assay. This assay uses a human colon adenocarcinoma cell line that forms a monolayer, mimicking the intestinal epithelium. It can provide information on both passive diffusion and active transport.[4]

Data Interpretation:

AssayParameter MeasuredHigh PermeabilityLow Permeability
PAMPA Effective Permeability (Pe)> 10 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/s
Caco-2 Apparent Permeability (Papp)> 20 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/s

Note: These are general ranges and can vary depending on the specific assay conditions.

If these assays confirm low permeability, the subsequent questions in this guide will help you devise strategies for improvement.

Question 2: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how do I address it?

Answer:

An efflux ratio greater than 2, calculated as the ratio of permeability from the basolateral to apical side (B-A) over the apical to basolateral side (A-B), strongly suggests that your pyrazole inhibitor is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[4] These transporters act as cellular "pumps," actively removing your compound from the cell, thus preventing it from reaching its intracellular target.

Experimental Protocol: Confirming P-gp Substrate Activity

  • Setup: Run a standard Caco-2 permeability assay.

  • Inhibitor Addition: In a parallel experiment, add a known P-gp inhibitor, such as verapamil, to the assay medium.[4]

  • Analysis: Compare the efflux ratio of your compound in the presence and absence of verapamil.

  • Interpretation: A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that your compound is a substrate for this transporter.[4]

Addressing P-gp Efflux:

  • Structural Modification: This is the most common and effective strategy. The goal is to modify the pyrazole scaffold to reduce its recognition by the transporter. This can involve:

    • Reducing Hydrogen Bond Donors: Masking or removing N-H groups on the pyrazole ring can decrease interactions with the transporter.[5][6]

    • Altering Lipophilicity: While counterintuitive, sometimes reducing lipophilicity can decrease P-gp substrate potential.[1][7]

    • Introducing Polar Groups: Strategic placement of polar functional groups can disrupt the hydrophobic interactions necessary for transporter binding.[7]

  • Co-administration with an Inhibitor (Formulation Strategy): In later stages of drug development, co-formulating the pyrazole inhibitor with a P-gp inhibitor could be a viable option, although this adds complexity to the drug's profile.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the fundamental properties of pyrazole inhibitors and their permeability.

Question 3: What are the key physicochemical properties of pyrazole-based inhibitors that contribute to their poor cell permeability?

Answer:

The permeability of a compound is governed by a delicate balance of several properties. For pyrazole-based inhibitors, the main culprits are often:

  • High Lipophilicity (High LogP): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high LogP values can cause the compound to become trapped within the membrane, preventing it from partitioning into the aqueous cytoplasm. Some pyrazole derivatives with more hydrophobic structures have shown weaker cytotoxicity, potentially due to poor absorption and permeability.[8]

  • Hydrogen Bonding Capacity: The pyrazole ring itself contains both hydrogen bond donors (the N-H group) and acceptors (the second nitrogen atom).[1][5] While these are often crucial for binding to the target protein, a high number of hydrogen bonds increases the energy required to shed the "solvation shell" of water molecules before entering the lipophilic membrane, thus reducing permeability.

  • Molecular Weight and Rigidity: Large, rigid molecules often have difficulty diffusing across the cell membrane. Macrocyclization, a strategy to create a more rigid structure, can sometimes improve permeability by pre-organizing the molecule into a more membrane-compatible conformation.[9]

Question 4: What are the primary strategies for structurally modifying a pyrazole scaffold to improve its cell permeability?

Answer:

Improving permeability through structural modification is a core task in medicinal chemistry. Here are some proven strategies for pyrazole-based inhibitors:

  • Bioisosteric Replacement: The pyrazole ring can be used as a bioisostere to replace more lipophilic and metabolically unstable aromatic rings like phenol.[5] This can lead to compounds with better drug-like properties.[1]

  • Modulating Lipophilicity:

    • Adding Polar Groups: The introduction of polar groups, such as a hydroxyl group on a side chain, can increase water solubility and improve the balance between lipophilicity and hydrophilicity.[7]

    • Replacing Aromatic Rings: Swapping a benzene ring for a less lipophilic heterocycle, like a pyrazole itself, has been shown to yield less lipophilic compounds with better drug-like properties.[1]

  • Prodrug Approach: This involves chemically modifying the inhibitor to create an inactive "prodrug" with improved permeability. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug. This is particularly useful for masking polar groups that hinder membrane transport. The prodrug approach has been successfully used to improve the aqueous solubility and cell membrane crossing ability of pyrazolo[3,4-d]pyrimidines.[3][10]

  • Macrocyclization: Connecting different parts of the inhibitor with a linker to form a macrocycle can lock the molecule in a conformation that is more favorable for passive diffusion. This strategy can also improve potency and selectivity.[9]

Question 5: Beyond structural modification, are there formulation strategies that can enhance the delivery of poorly permeable pyrazole inhibitors?

Answer:

Yes, formulation can play a significant role, especially for compounds that are in later stages of development where extensive structural changes are no longer feasible.

  • Amorphous Solid Dispersions (ASDs): For compounds with poor aqueous solubility, which often correlates with poor permeability, dispersing the drug in an amorphous state within a polymer matrix can significantly increase its dissolution rate and apparent solubility.[4]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic pyrazole derivatives, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[4]

Visualizing Permeability Factors

The following diagram illustrates the key factors influencing the cell permeability of a pyrazole-based inhibitor and the interplay between them.

G cluster_compound Inhibitor Properties cluster_membrane Cell Membrane Interaction cluster_outcome Outcome Lipophilicity Lipophilicity (LogP) Passive Passive Diffusion Lipophilicity->Passive Increases (to a point) Efflux Active Efflux (e.g., P-gp) Lipophilicity->Efflux Can Increase Substrate Recognition HBD Hydrogen Bond Donors/Acceptors HBD->Passive Decreases HBD->Efflux Can Increase Substrate Recognition MW Molecular Weight & Rigidity MW->Passive Decreases Solubility Aqueous Solubility Solubility->Passive Increases Permeability Cell Permeability Passive->Permeability Efflux->Permeability Decreases

Sources

Technical Support Center: Analytical Method Development for Resolving Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of analytical method development for impurity analysis in pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting solutions. The synthesis of pyrazole derivatives, a cornerstone in modern pharmaceuticals, often yields a challenging array of impurities, including regioisomers, starting materials, and degradation products.[1][2] Robust and reliable analytical methods are therefore paramount for ensuring the safety, efficacy, and regulatory compliance of these vital compounds.[3][4]

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Foundational Principles of Impurity Analysis

Before delving into specific techniques, it is crucial to understand the regulatory landscape and the strategic approach to impurity profiling. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which is essential for ensuring data integrity and regulatory acceptance.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities encountered in pyrazole synthesis?

A1: Impurities in pyrazole synthesis can be broadly categorized as:

  • Regioisomers: Often the most challenging to separate due to their similar physicochemical properties. They arise from the use of unsymmetrical starting materials.[1]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in the final product.

  • By-products: Resulting from side reactions, such as di-addition of hydrazine or incomplete cyclization.[1]

  • Degradation Products: Formed during the synthesis, purification, or storage of the drug substance, often initiated by factors like heat, light, oxidation, or pH extremes.[7][8]

Q2: Why is a "stability-indicating" method crucial for impurity analysis?

A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[9][10] This is critical for determining the shelf-life and storage conditions of a drug substance.[7] Forced degradation studies are intentionally conducted to produce these degradants and validate the method's specificity.[11]

Q3: What are the key validation parameters for an impurity quantification method according to ICH Q2(R1)?

A3: The core validation characteristics for an analytical procedure for impurities include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A comprehensive overview of these parameters is provided in the ICH Q2(R1) guideline.[5][6]

Core Analytical Techniques and Troubleshooting

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques for impurity profiling of pyrazoles.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of pyrazole derivatives and their impurities.[13][14]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization start Define Analytical Target Profile info Gather Information on Analyte (pKa, logP, UV spectra) start->info col_select Select Initial Column & Mobile Phase info->col_select gradient Optimize Gradient/Isocratic Elution col_select->gradient Initial Runs ph Adjust Mobile Phase pH gradient->ph Refine Separation temp Optimize Column Temperature ph->temp Fine-tune Selectivity robust Perform Robustness Testing temp->robust Method Lock-down validate Full Method Validation (ICH Q2) robust->validate finalize Finalize Method & Document validate->finalize

Caption: A systematic workflow for HPLC method development.

Troubleshooting Common HPLC Issues
Issue Potential Causes Troubleshooting Steps & Rationale
Peak Tailing - Secondary interactions with residual silanols on the column.[15] - Column overload. - Incompatibility between sample solvent and mobile phase.- Decrease mobile phase pH: For basic analytes, a lower pH (e.g., adding 0.1% formic acid) will protonate the analytes and minimize interactions with acidic silanols.[15] - Use a highly deactivated column: Modern end-capped columns have fewer active silanols. - Reduce sample concentration: Overloading the column can lead to peak distortion.[16] - Dissolve sample in mobile phase: This ensures proper peak shape upon injection.[16]
Poor Resolution - Inappropriate mobile phase composition or pH. - Unsuitable column chemistry. - Suboptimal gradient.- Systematic pH screening: The retention of ionizable compounds is highly dependent on pH. A screen from pH 2 to 9 can reveal the optimal separation window.[17] - Try a different column: If a C18 column fails, consider a phenyl-hexyl or a polar-embedded phase to alter selectivity. - Adjust the gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.
Ghost Peaks - Contaminants in the mobile phase or from the system.[16] - Late eluting peaks from a previous injection.- Use high-purity solvents and additives: Ensure all mobile phase components are HPLC grade. - Flush the system: A thorough flush with a strong solvent can remove contaminants. - Incorporate a wash step in the gradient: A high-organic wash at the end of each run can elute strongly retained compounds.[18]
Retention Time Drift - Inconsistent mobile phase preparation. - Fluctuating column temperature. - Column degradation.- Premix mobile phase: If using an on-line mixer, premixing the mobile phase can improve consistency.[19] - Use a column oven: Maintaining a constant temperature is crucial for reproducible retention times. - Monitor column performance: Track pressure and peak shape over time to identify a failing column.
Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products to assess the stability-indicating properties of an analytical method.[8]

Methodology:

  • Acid Hydrolysis: Dissolve the pyrazole API in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the API and add 0.1 M NaOH. Heat as above. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the API and add a solution of 3-30% hydrogen peroxide. Keep at room temperature or slightly elevated temperature.[11]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100°C).[11]

  • Photolytic Degradation: Expose the API (in solid and solution form) to UV and visible light as per ICH Q1B guidelines.

Analysis: Analyze the stressed samples alongside an unstressed control using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradants are formed without completely consuming the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, particularly for identifying regioisomers and by-products in pyrazole synthesis.[1][3]

Decision Tree for Choosing Between HPLC and GC-MS

Technique_Selection start Analyze Pyrazole Impurities volatility Is the analyte volatile & thermally stable? start->volatility gcms Use GC-MS volatility->gcms Yes derivatize Can it be derivatized to be volatile? volatility->derivatize No hplc Use HPLC derivatize->hplc No derivatize->gcms Yes

Caption: A decision-making flowchart for technique selection.

Troubleshooting Common GC-MS Issues

Q1: Why am I seeing poor separation of pyrazole regioisomers?

A1: Regioisomers often have very similar boiling points, making them difficult to separate on standard non-polar GC columns (e.g., DB-5ms).

  • Solution: Employ a more polar column (e.g., a wax-based or cyanopropyl-based stationary phase) to exploit differences in dipole moments for enhanced separation. Also, optimizing the oven temperature ramp is crucial; a slower ramp rate can significantly improve resolution.[3]

Q2: My pyrazole compound appears to be degrading in the GC inlet. What can I do?

A2: Pyrazoles with certain functional groups can be thermally labile.

  • Solution:

    • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase it to find the optimal balance between volatilization and degradation.

    • Use a Cooled Injection Technique: A programmable temperature vaporization (PTV) inlet can introduce the sample at a low temperature and then rapidly heat it, minimizing the time the analyte spends in the hot inlet.

    • Derivatization: Silylation of the pyrazole can increase its thermal stability and volatility.

Q3: How can I confidently identify an unknown impurity peak in my GC-MS chromatogram?

A3: Mass spectral interpretation is key. The fragmentation pattern of pyrazoles often involves characteristic losses of HCN and N2.[20][21]

  • Workflow:

    • Determine the Molecular Ion: Identify the molecular ion peak ([M]⁺) to get the molecular weight.

    • Analyze Fragmentation Patterns: Compare the fragmentation pattern to known pyrazole fragmentation pathways. For example, the loss of 27 Da (HCN) is a common fragmentation.[20]

    • Use a Mass Spectral Library: Search the observed mass spectrum against commercial libraries (e.g., NIST, Wiley) for potential matches.

    • High-Resolution MS (if available): Accurate mass data can help determine the elemental composition of the impurity.[22]

Protocol: Sample Preparation for GC-MS Analysis

Objective: To prepare a pyrazole synthesis mixture for GC-MS analysis to identify by-products.

Procedure:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with a volatile solvent like dichloromethane or ethyl acetate. This ensures the dissolution of a wide range of potential impurities.[3][23]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet liner or column.

  • Injection: Inject 1 µL of the filtered solution into the GC-MS system.

Conclusion

The successful development of analytical methods for resolving impurities in pyrazole synthesis is a meticulous process that combines a strong understanding of chromatographic principles, a systematic approach to method development, and logical troubleshooting. By leveraging the guidance provided in this technical support center, researchers can develop robust, reliable, and validated methods that ensure the quality and safety of pyrazole-based pharmaceuticals. Adherence to ICH guidelines throughout the method development and validation process is essential for regulatory success.[24]

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines][5][6]

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem Application Note. [URL: https://www.benchchem.com/application-note/gc-ms-analysis-of-pyrazole-isomers-in-industrial-mixtures][3]

  • Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/identifying-and-removing-byproducts-in-pyrazole-synthesis][1]

  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines][4]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology][6]

  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/technical-support/spectroscopic-characterization-of-n-methyl-pyrazole][23]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf][12]

  • Method categories according to the ICH Q2(R1). Lösungsfabrik. [URL: https://www.loesungsfabrik.de/en/method-categories-according-to-the-ich-q2r1/][24]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903009/][25]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Trends-for-Pyrazole-Fragmentation-Determined-by-Gas-Santos-Corr%C3%AAa/27441113524b892881a7428385a538260026e6d0][20]

  • Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.com/JAPLR/forced-degradation-studies.html][7]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. [URL: https://www.pharmoutsourcing.com/featured-articles/111425-overview-of-degradation-studies-for-pharmaceutical-drug-candidates/][11]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/328003666_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry][21]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [URL: https://www.researchgate.net/publication/369168193_Synthesis_Characterization_RP-HPLC_Method_Development_and_Validation_for_Qualitative_Estimation_of_4Z_3_Methyl_1_4_Nitrobenzoyl_1H_Pyrazole_45_Dione_44fluorophenyl_Hydrazone][13]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/222416962_Pyrazole_Synthesis_under_Microwave_Irradiation_and_Solvent-free_Conditions][26]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php][9]

  • Stability Indicating Forced Degradation Studies. RJPT. [URL: https://rjptonline.org/HTML_Papers/Rajiv%20Gandhi%20University%20of%20Health%20Sciences%20Journal%20of%20Pharmaceutical%20Sciences__PID__2018-8-2-1.html]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850381/][8]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [URL: http://www.ijcpa.in/issue-article/a-highly-validated-rp-hplc-method-for-pyrazoline-derivative-having-anti-inflammatory-activity/][14]

  • Identifying and elucidating impurity species. RSSL. [URL: https://www.rssl.com/our-expertise/case-studies/identifying-and-elucidating-impurity-species][22]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/36919-A-Fast-Generic-and-Systematic-Approach-to-vHPLC-Impurity-Method-Development/][17]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf][15]

  • HPLC Troubleshooting Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide][16]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10583094/][27]

  • HPLC Troubleshooting Guide. ChromTech. [URL: https://www.chromtech.com/pdf/hplc-troubleshooting-guide.pdf][19]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2161-0444-1000292.pdf][2]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. [URL: https://www.preprints.org/manuscript/202405.1585/v1][28]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts. [URL: https://ijcrt.org/papers/IJCRT2406080.pdf][29]

  • Method Development and Validation for Simultaneous Estimation of Pharmaceutical Dosage Form by HPLC. Asian Journal of Pharmaceutical Research and Development. [URL: https://ajprd.com/index.php/journal/article/view/670][10]

  • Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm][30]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [URL: https://www.ace-hplc.com/images/static/downloads/guides/ACE_Troubleshooting_Guide.pdf][18]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [URL: https://www.researchgate.net/publication/265383188_Review_on_Synthesis_of_pyrazole_and_pyrazolines][31]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273330/][32]

Sources

Validation & Comparative

Unlocking Potent Bioactivity: A Comparative Guide to 1-yl versus 2-yl Pyrazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3][4] From anti-inflammatory agents like celecoxib to targeted cancer therapies, the versatility of the pyrazole ring is well-established.[3][5] However, a critical and often nuanced aspect of pyrazole-based drug design lies in the regiochemistry of its N-substitution. The seemingly subtle difference between a substituent at the 1-yl or 2-yl position can profoundly impact a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential.

This guide provides a comprehensive comparison of the biological activities of 1-yl and 2-yl pyrazole isomers, moving beyond general observations to delve into specific experimental data and the underlying mechanistic principles. We will explore case studies that highlight the stark differences in potency and selectivity conferred by the position of N-substitution, and provide detailed experimental and computational methodologies to empower researchers in their own discovery efforts.

The Decisive Role of N-Substitution: More Than Just a Positional Change

When an unsymmetrically substituted pyrazole is synthesized, the reaction can often yield a mixture of two regioisomers: the 1-yl and the 2-yl derivative.[5][6] The ratio of these isomers is dependent on various factors, including the nature of the substituents and the reaction conditions.[5] While this can present a synthetic challenge, it also offers a crucial opportunity for structure-activity relationship (SAR) optimization. The distinct electronic and steric environments of the N1 and N2 positions lead to different three-dimensional arrangements of the substituents, which in turn dictates how the molecule interacts with its biological target.

The N-1 atom of the pyrazole ring can act as a hydrogen bond donor, similar to the NH of pyrrole, while the N-2 atom behaves more like the nitrogen in pyridine, serving as a hydrogen bond acceptor.[5] This fundamental difference in electronic character can lead to distinct binding modes within a protein's active site.

Comparative Biological Activity: A Tale of Two Isomers

The choice between a 1-yl and a 2-yl substitution pattern is not arbitrary and can be the deciding factor in a compound's efficacy. The following sections present case studies that illustrate this critical principle.

Glucocorticoid Receptor Agonists: A Case for 2-yl Substitution

A study on deacylcortivazol-like pyrazole regioisomers as agonists for the glucocorticoid receptor (GR) provides a compelling example of differential activity.[7] Researchers synthesized pairs of regioisomers with substituents at either the 1'- or 2'-position of the pyrazole ring. Their findings revealed that substitutions at the 2'-position generally resulted in ligands with significant glucocorticoid activity.[7] This suggests that the spatial orientation of the substituent, as dictated by its attachment to the N2 position, is more favorable for productive interactions within the GR ligand-binding pocket.

Further supporting the importance of isomerism in this class of compounds, a study on stereoisomers of an aryl pyrazole GR agonist scaffold demonstrated that different spatial arrangements of key functional groups lead to varied anti-inflammatory responses.[8] Molecular docking studies indicated that the distinct orientations of the isomers within the ligand-binding pocket were responsible for the observed differences in activity.[8]

Phosphodiesterase 5 (PDE5) Inhibitors: The N-2 Advantage

In the realm of phosphodiesterase 5 (PDE5) inhibitors, the position of the pyrazole substituent is also a key determinant of activity. It has been reported that potent and selective PDE5 inhibitors can be achieved with basic alkyl or heteroaryl substituents at the N-2 position of the pyrazole ring.[5] This highlights a specific therapeutic area where the 2-yl isomer is preferred for achieving the desired pharmacological effect.

Kinase Inhibition: A Focus on 1-yl Substitution

In contrast to the previous examples, the field of kinase inhibition often sees a prevalence of N-1 substituted pyrazoles in potent drug candidates.[9][10] Numerous studies on pyrazole-based kinase inhibitors detail extensive SAR where the N-1 position is consistently occupied by a substituent crucial for activity. While direct comparative studies with the corresponding N-2 isomers are not always presented, the repeated success of the 1-yl substitution pattern across various kinase targets suggests its importance for this class of enzymes. Molecular docking studies of 1H-pyrazole derivatives with receptor tyrosine kinases and other protein kinases have helped to elucidate the binding modes and rationalize the observed activities.[11][12]

The following table summarizes the general trend observed for N-substitution patterns in different therapeutic areas:

Therapeutic AreaPreferred IsomerSupporting Evidence
Glucocorticoid Receptor Agonism2-ylStudies on deacylcortivazol-like pyrazole regioisomers showed that 2'-substituted compounds exhibited high GC activity.[7]
PDE5 Inhibition2-ylReports indicate that N-2 pyrazole substituents are beneficial for potent and selective PDE5 inhibition.[5]
Kinase Inhibition1-ylA vast body of literature on pyrazole-based kinase inhibitors focuses on N-1 substituted scaffolds, with extensive SAR studies supporting this pattern.[9][10]
Cannabinoid Receptor Antagonism1-ylStructural requirements for potent CB1 receptor antagonists include a specific substituent at the 1-position of the pyrazole ring.
Estrogen Receptor Modulation1-ylHigh-affinity ligands for the estrogen receptor have been developed with a p-hydroxyphenyl group on the N(1)-position of the pyrazole.[13][14]

Experimental and Computational Methodologies

To effectively explore the differential biological activities of 1-yl and 2-yl pyrazole isomers, a combination of synthetic, analytical, biological, and computational techniques is essential.

Synthesis and Separation of Regioisomers

The synthesis of unsymmetrical pyrazoles often begins with the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to a mixture of regioisomers.[4]

Experimental Protocol: Regioselective Synthesis and Separation

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the substituted hydrazine to the solution. The choice of solvent and reaction temperature can influence the regioselectivity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the formation of the product(s).

  • Work-up: Upon completion, quench the reaction and extract the product mixture.

  • Purification and Separation: The resulting mixture of 1-yl and 2-yl isomers can be separated using silica gel column chromatography. A gradient elution with a solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically employed.

  • Characterization: The identity of each isomer can be unequivocally determined using 1D and 2D NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, which can establish through-space proximity between the N-substituent and the protons on the pyrazole ring.

Caption: Workflow for the synthesis, separation, and comparative biological evaluation of pyrazole isomers.

Comparative Biological Assays

Once the individual isomers are isolated and purified, their biological activities can be directly compared using a variety of in vitro and in vivo assays.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Compound Preparation: Prepare stock solutions of both the 1-yl and 2-yl isomers in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate, add the target enzyme, its substrate, and ATP.

  • Compound Addition: Add serial dilutions of each isomer to the wells. Include appropriate controls (e.g., no inhibitor, reference inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value for each isomer using non-linear regression analysis.

Molecular Modeling and a Priori Prediction

Computational techniques, particularly molecular docking, can provide valuable insights into the differential binding of pyrazole isomers to their target proteins, helping to rationalize observed SAR and guide the design of more potent and selective compounds.[11][15][16]

Workflow: Comparative Molecular Docking

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generate 3D structures of both the 1-yl and 2-yl pyrazole isomers and optimize their geometries.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses and affinities of each isomer within the protein's active site.

  • Analysis of Interactions: Visualize the docked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each isomer and the protein residues.

  • Correlation with Activity: Compare the predicted binding affinities and interaction patterns with the experimentally determined biological activities to build a robust SAR model.

G cluster_0 Computational Workflow a Target Protein Structure d Molecular Docking a->d b 1-yl Isomer Structure b->d c 2-yl Isomer Structure c->d e Binding Pose and Affinity of 1-yl Isomer d->e f Binding Pose and Affinity of 2-yl Isomer d->f g Comparative Analysis of Interactions e->g f->g h Rationalization of Differential Activity g->h

Caption: In silico workflow for comparing the binding of 1-yl and 2-yl pyrazole isomers to a target protein.

Conclusion: A Strategic Choice for Optimized Drug Design

The decision to pursue a 1-yl or 2-yl pyrazole isomer is a critical juncture in the drug discovery process. As demonstrated, this choice is far from trivial and can have profound consequences for the biological activity of the resulting compound. A thorough understanding of the SAR for a given target, coupled with robust synthetic and analytical methods for isomer separation and characterization, is paramount. Furthermore, the integration of computational modeling can provide invaluable a priori insights, enabling a more rational and efficient design of potent and selective pyrazole-based therapeutics. By embracing the complexity of pyrazole regiochemistry, researchers can unlock new avenues for the development of next-generation medicines.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflamm
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central, 2014.
  • N-Substituted Pyrazoles in Drug Design: A Compar
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central, 2016.
  • Structure and SAR of potent anticancer activity compounds 17, 30, 33, 42, and 49.
  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. PubMed, 2017.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Benchchem, 2025.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2022.
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University, 2017.
  • Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, 2021.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar, 2025.
  • Recent Advances in the Development of Pyrazole Deriv
  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Publishing, 2020.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central, 2022.
  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum, 2014.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central, 2022.
  • A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. Benchchem, 2025.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • A Comparative Analysis of 1,3,5-Trimethylpyrazole and Other Key Heterocycles in Drug Discovery. Benchchem, 2025.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry p
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 2000.
  • Pyrazole ligands: Structure - Affinity/activity relationships and estrogen receptor-α-selective agonists. University of Illinois Urbana-Champaign, 2000.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 2020.
  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).

Sources

A Comparative Guide to 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol and Other Halogenated Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Influence of Halogenation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a wide array of therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated remarkable success in treating a spectrum of diseases, from inflammation and cancer to infectious and central nervous system disorders.[3][4] The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in modern drug discovery.[2]

Strategic modification of the pyrazole core is a fundamental approach to modulating its pharmacological profile. Among the various chemical modifications, halogenation stands out as a powerful tool for fine-tuning a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of a halogen atom, like bromine, at the 4-position of the pyrazole ring can significantly influence the compound's biological activity.[3] This guide provides a comparative analysis of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol against other halogenated pyrazoles, offering insights into their synthesis, biological activities, and the underlying structure-activity relationships (SAR).

Spotlight on this compound: A Unique Profile

This compound is a distinct derivative that combines the structural features of a 4-brominated pyrazole core with a 2-methylpropan-1-ol substituent at the N1 position. While direct comparative studies on this specific molecule are not extensively available in the public domain, we can infer its potential properties and advantages by dissecting its constituent parts and examining the established SAR of related compounds.

The 4-bromo substituent is known to enhance the biological activity of pyrazoles. Bromine, being a lipophilic and electron-withdrawing group, can improve membrane permeability and introduce favorable interactions with target proteins. For instance, 4-bromopyrazole has been shown to be a more potent inhibitor of liver alcohol dehydrogenase compared to the unsubstituted pyrazole.[3] This highlights the positive impact of 4-halogenation on enzyme inhibitory activity.

The 2-methylpropan-1-ol substituent at the N1 position introduces several key features:

  • Increased Polarity and Solubility: The hydroxyl group can enhance aqueous solubility, a crucial parameter for drug formulation and bioavailability.

  • Hydrogen Bonding Potential: The alcohol moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a biological target's binding site.

  • Stereochemical Complexity: The tertiary alcohol creates a chiral center, which can lead to stereoselective interactions with target proteins, potentially improving potency and reducing off-target effects.

  • Metabolic Handle: The propanol side chain may serve as a site for metabolic modification, influencing the compound's pharmacokinetic profile.

Comparative Analysis: Performance Against Other Halogenated Pyrazoles

To contextualize the potential of this compound, it is essential to compare it with other halogenated pyrazoles. The following sections present a comparative overview based on available experimental data for structurally related compounds.

Enzyme Inhibition: A Case Study of Alcohol Dehydrogenase (ADH)

One of the well-documented activities of 4-substituted pyrazoles is the inhibition of alcohol dehydrogenase (ADH). The following table summarizes the inhibitory constants (Ki) of various 4-halopyrazoles against human liver ADH, demonstrating a clear structure-activity relationship.

CompoundKi (µM)
4-Iodopyrazole 0.04
4-Bromopyrazole 0.29
4-Chloropyrazole 0.6
Pyrazole (unsubstituted) 2.6

Data sourced from Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.[5]

This data clearly indicates that halogenation at the 4-position significantly enhances the inhibitory potency against ADH. The trend in potency (I > Br > Cl > H) correlates with the increasing size and polarizability of the halogen atom, suggesting that these properties are crucial for binding to the enzyme's active site. While this compound was not included in this specific study, the potent inhibitory activity of the 4-bromopyrazole core suggests that it would likely be a strong starting point for designing potent enzyme inhibitors. The N1-substituent would then serve to modulate selectivity and pharmacokinetic properties.

Anticancer and Anti-inflammatory Activities

Halogenated pyrazoles have shown significant promise as anticancer and anti-inflammatory agents.[6][7] The specific substitution pattern on the pyrazole ring dictates the mechanism of action and potency. For instance, some pyrazole derivatives act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] Others have demonstrated cytotoxicity against various cancer cell lines.[6][9]

Experimental Protocols: A Foundation for Comparative Evaluation

To facilitate further research and direct comparison, this section provides a detailed, step-by-step methodology for a common assay used to evaluate the anti-inflammatory potential of pyrazole derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the cyclooxygenase enzymes, COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This includes the assay buffer, heme, and enzyme solutions.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and reference inhibitors in DMSO.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to the background wells.

    • Add 10 µL of DMSO to the 100% initial activity wells.

    • Add 10 µL of the diluted reference inhibitors to their respective wells.

    • Add 10 µL of the diluted test compounds to the experimental wells.

  • Enzyme Addition: Add 10 µL of the appropriate COX-1 or COX-2 enzyme solution to all wells except the background wells.

  • Incubation: Gently shake the plate and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 10 µL of arachidonic acid solution to all wells.

  • Second Incubation: Gently shake the plate and incubate for 2 minutes at 37°C.

  • Detection: Add 50 µL of the colorimetric substrate solution to all wells.

  • Third Incubation: Incubate the plate in the dark on a shaker for 15 minutes at room temperature.

  • Read Absorbance: Measure the absorbance at 415 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents Plate_Setup Set up 96-well Plate Reagents->Plate_Setup Compounds Dilute Test Compounds Compounds->Plate_Setup Add_Enzyme Add COX-1 or COX-2 Enzyme Plate_Setup->Add_Enzyme Incubate1 Incubate at 37°C Add_Enzyme->Incubate1 Add_Substrate Add Arachidonic Acid Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Add_Detector Add Colorimetric Substrate Incubate2->Add_Detector Incubate3 Incubate at RT Add_Detector->Incubate3 Read_Plate Read Absorbance at 415 nm Incubate3->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated pyrazoles is intricately linked to the nature and position of their substituents. Key SAR observations include:

  • Position of Halogen: Halogenation at the 4-position of the pyrazole ring is generally associated with enhanced biological activity, particularly in enzyme inhibition.[3][5]

  • Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences activity, with larger, more polarizable halogens often leading to increased potency.[5] This is evident in the ADH inhibition data.

  • N1-Substituents: The group attached to the N1 nitrogen plays a crucial role in determining the compound's overall pharmacological profile. Bulky and functionalized substituents can modulate target selectivity, solubility, and pharmacokinetics. The 2-methylpropan-1-ol group in the title compound is a prime example of a substituent designed to improve drug-like properties.

  • Other Ring Substituents: Additional substituents on the carbon atoms of the pyrazole ring can further refine the biological activity, leading to highly potent and selective compounds.

SAR_Halogenated_Pyrazoles cluster_substituents Substituent Effects cluster_properties Resulting Properties Pyrazole_Core Pyrazole Core N1 C3 C4 C5 N1_Sub N1-Substituent (e.g., 2-methylpropan-1-ol) - Modulates PK/PD - Introduces H-bonding Pyrazole_Core:f1->N1_Sub influences C4_Halogen C4-Halogen (Br, I, Cl) - Enhances Potency - Increases Lipophilicity Pyrazole_Core:f3->C4_Halogen influences Other_Sub Other Substituents - Fine-tune Activity - Improve Selectivity Pyrazole_Core->Other_Sub influences Biological_Activity Biological Activity (e.g., Enzyme Inhibition, Anticancer, Anti-inflammatory) N1_Sub->Biological_Activity Pharmacokinetics Pharmacokinetics (ADME) N1_Sub->Pharmacokinetics C4_Halogen->Biological_Activity Other_Sub->Biological_Activity Selectivity Target Selectivity Other_Sub->Selectivity

Caption: Structure-Activity Relationships of Halogenated Pyrazoles.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The combination of a 4-brominated pyrazole core, known to enhance biological activity, with a functionalized N1-substituent designed to improve drug-like properties, provides a strong foundation for further investigation.

While direct comparative data for this specific molecule is limited, the analysis of structurally related halogenated pyrazoles strongly suggests its potential in areas such as enzyme inhibition, oncology, and inflammation. Future research should focus on the direct synthesis and biological evaluation of this compound and its analogs. Head-to-head comparisons with other halogenated pyrazoles using standardized in vitro and in vivo assays will be crucial to definitively establish its therapeutic potential and delineate its unique pharmacological profile. The detailed experimental protocols and SAR insights provided in this guide offer a solid framework for initiating such investigations.

References

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). International Journal of Molecular Sciences, 23(15), 8639.
  • Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences, 5(Suppl 1), S10–S21.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

Sources

Pyrazole vs. Imidazole: A Comparative Guide to Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that demonstrate the ability to bind to a wide range of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents. Among these, the five-membered nitrogen-containing heterocycles, pyrazole and imidazole, stand out as exemplary building blocks in modern drug design.[1] Both are aromatic, possess two nitrogen atoms, and have a molecular formula of C₃H₄N₂. However, the seemingly subtle difference in the arrangement of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—gives rise to distinct physicochemical and biological properties that profoundly influence their application in medicine.[2][3]

This guide provides a comparative analysis of pyrazole and imidazole scaffolds, delving into their structural nuances, impact on pharmacological activity, and strategic application in drug discovery. By examining key experimental data and approved therapeutics, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.

At a Glance: Key Structural and Physicochemical Distinctions

The core difference between pyrazole and imidazole lies in the relative positioning of their two nitrogen atoms. This isomeric distinction dictates their electronic distribution, hydrogen bonding capabilities, and overall chemical reactivity, which in turn influences their pharmacokinetic and pharmacodynamic profiles.

FeaturePyrazole (1,2-Diazole)Imidazole (1,3-Diazole)
Structure Nitrogen atoms are adjacent.Nitrogen atoms are separated by a carbon.
Basicity (pKa) ~2.5[4]~7.1[4]
Dipole Moment LowerHigher
Stability Generally less stable than imidazole.[3]More stable ring system.[3]
Hydrogen Bonding One H-bond donor (N1-H) and one H-bond acceptor (N2).One H-bond donor (N1-H) and one H-bond acceptor (N3).
Tautomerism Exhibits prototrophic tautomerism.[5]Exhibits prototrophic tautomerism.[6]

The significantly higher basicity of imidazole is a critical differentiator.[2] Upon protonation, the positive charge in the resulting imidazolium ion is delocalized over two equivalent nitrogen atoms, leading to greater stabilization. In the pyrazolium ion, this charge delocalization is less effective.[2] This disparity in basicity directly impacts their ability to interact with biological targets and their metabolic stability.

Scaffolds cluster_pyrazole Pyrazole (1,2-Diazole) cluster_imidazole Imidazole (1,3-Diazole) pyrazole Py p_N1 N1 p_N2 N2 p_C3 C3 p_C4 C4 p_C5 C5 imidazole Im i_N1 N1 i_C2 C2 i_N3 N3 i_C4 C4 i_C5 C5

Caption: Basic structures of Pyrazole and Imidazole scaffolds.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Both pyrazole and imidazole scaffolds are integral to a multitude of FDA-approved drugs, demonstrating their versatility across a wide range of therapeutic areas.[1][7][8][9] Their derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][10][11]

Anticancer Activity

Both scaffolds have yielded potent anticancer agents, often by targeting kinases and other enzymes crucial for tumor progression.[1][12]

  • Pyrazole in Oncology: Pyrazole-containing drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) have found applications in cancer therapy.[1][7][13] The pyrazole ring in these molecules often engages in crucial hydrogen bonding and hydrophobic interactions within the active sites of their target enzymes.[4] Structure-activity relationship (SAR) studies have revealed that substitutions at the 1, 3, and 5-positions of the pyrazole ring are critical for modulating anticancer activity.[14][15][16] For instance, in a series of pyrazole derivatives acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be essential for potent activity.[14]

  • Imidazole in Oncology: Imidazole-based drugs such as Dacarbazine and Mercaptopurine are well-established anticancer agents.[9][17] The imidazole scaffold's ability to coordinate with metal ions and participate in various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors.[18] SAR studies on imidazole derivatives have highlighted the importance of substituents at the 2, 4, and 5-positions for tuning their anticancer potency.[19][20] For example, electron-withdrawing groups at the C4 position have been shown to enhance anti-inflammatory activity, which is often linked to cancer.[20]

Anticancer_Targets cluster_scaffolds Privileged Scaffolds cluster_targets Key Anticancer Targets Pyrazole Pyrazole Kinases Kinases Pyrazole->Kinases e.g., Crizotinib COX-2 COX-2 Pyrazole->COX-2 e.g., Celecoxib PDE5 PDE5 Pyrazole->PDE5 e.g., Sildenafil Imidazole Imidazole Imidazole->Kinases e.g., Nilotinib Topoisomerase II Topoisomerase II Imidazole->Topoisomerase II e.g., Dacarbazine

Caption: Interaction of pyrazole and imidazole scaffolds with key anticancer targets.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of both scaffolds are well-documented, with several approved drugs in this category.

  • Pyrazole Derivatives: Celecoxib is a prime example of a pyrazole-containing non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[21] Other pyrazole derivatives like Difenamizole and Metamizole possess analgesic properties.[4][7][22] The pyrazole core in these molecules often mimics the structure of arachidonic acid, allowing them to bind to the active site of cyclooxygenase enzymes.

  • Imidazole Derivatives: Imidazole-containing compounds have also been developed as anti-inflammatory agents, often targeting enzymes like p38 MAP kinase and tumor necrosis factor-alpha (TNF-α). The imidazole ring's ability to act as a bioisostere for other functional groups and its favorable pharmacokinetic properties contribute to its success in this area.[23]

Pharmacokinetics and Metabolic Stability: A Decisive Factor

The choice between a pyrazole and an imidazole scaffold can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolism: The nitrogen atoms in both rings are susceptible to metabolism. However, the higher basicity of imidazole can lead to more rapid metabolism in some cases, as it is more readily protonated and recognized by metabolic enzymes.[4] The metabolic stability of pyrazole derivatives can sometimes be an advantage, leading to a longer half-life.[24]

  • Toxicity: Both scaffolds are generally considered to have acceptable toxicity profiles, as evidenced by their presence in numerous approved drugs. However, as with any drug candidate, the overall toxicity is highly dependent on the nature and position of the substituents on the heterocyclic ring.

Experimental Protocols: A Glimpse into the Lab

The synthesis and evaluation of pyrazole and imidazole derivatives involve a range of standard and specialized laboratory techniques.

General Synthetic Strategy for Pyrazole Derivatives (Knorr Pyrazole Synthesis)

A common method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[25]

  • Reaction Setup: A solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: The hydrazine derivative is added to the solution, and the mixture is heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

General Synthetic Strategy for Imidazole Derivatives (Debus-Radziszewski Synthesis)

The Debus-Radziszewski synthesis is a classic method for preparing imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.[26]

  • Reaction Setup: The dicarbonyl compound, aldehyde, and a source of ammonia (e.g., ammonium acetate) are dissolved in a suitable solvent (e.g., acetic acid).

  • Heating: The reaction mixture is heated to reflux.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and poured into water. The precipitated product is collected by filtration and purified by recrystallization.

Synthesis_Workflow cluster_pyrazole_synth Knorr Pyrazole Synthesis cluster_imidazole_synth Debus-Radziszewski Imidazole Synthesis p_start 1,3-Dicarbonyl + Hydrazine p_reaction Reflux in Ethanol p_start->p_reaction p_workup Workup & Purification p_reaction->p_workup p_product Pyrazole Derivative p_workup->p_product i_start Dicarbonyl + Aldehyde + Ammonia i_reaction Reflux in Acetic Acid i_start->i_reaction i_workup Workup & Purification i_reaction->i_workup i_product Imidazole Derivative i_workup->i_product

Caption: General synthetic workflows for pyrazole and imidazole derivatives.

Conclusion: Making the Right Choice

The decision to employ a pyrazole or an imidazole scaffold in a drug design project is a nuanced one, driven by the specific therapeutic target and the desired pharmacological profile.

  • Choose Pyrazole when:

    • Lower basicity is desired to potentially reduce off-target effects or improve metabolic stability.

    • Specific hydrogen bonding patterns involving the adjacent nitrogen atoms are crucial for target engagement.

    • A more lipophilic and metabolically stable bioisostere for a phenol group is needed.[24]

  • Choose Imidazole when:

    • Higher basicity is advantageous for salt formation and improved solubility.

    • Coordination to a metal ion in the active site of an enzyme is a key part of the mechanism of action.

    • The 1,3-arrangement of nitrogens provides a better geometric fit for the target's binding pocket.

Ultimately, both pyrazole and imidazole have firmly established their roles as "privileged scaffolds" in medicinal chemistry. A thorough understanding of their distinct properties, supported by empirical data and sound experimental design, will continue to fuel the discovery of novel and effective therapeutics based on these remarkable heterocyclic systems.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (Source: Journal of Medicinal Chemistry) URL: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (Source: Current Topics in Medicinal Chemistry) URL: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (Source: ResearchGate) URL: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (Source: Future Medicinal Chemistry) URL: [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (Source: Biomedical and Pharmacology Journal) URL: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (Source: PubMed) URL: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (Source: Journal of Pharma Insights and Research) URL: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (Source: MDPI) URL: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (Source: MDPI) URL: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (Source: ResearchGate) URL: [Link]

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (Source: Current Topics in Medicinal Chemistry) URL: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed. (Source: PubMed) URL: [Link]

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. (Source: PubMed) URL: [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action - Semantic Scholar. (Source: Semantic Scholar) URL: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (Source: RSC Medicinal Chemistry) URL: [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications) URL: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: RSC Medicinal Chemistry) URL: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (Source: World Journal of Pharmacy and Pharmaceutical Sciences) URL: [Link]

  • Representative drugs containing the pyrazole scaffold. - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (Source: PubMed Central) URL: [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (Source: Scilit) URL: [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability | Semantic Scholar. (Source: Semantic Scholar) URL: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (Source: MDPI) URL: [Link]

  • FDA‐approved drugs containing imidazole scaffolds. - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (Source: National Institutes of Health) URL: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (Source: PURKH) URL: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (Source: PubMed Central) URL: [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (Source: In Silico Pharmacology) URL: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (Source: Royal Society of Chemistry) URL: [Link]

  • Imidazole pyrazole | PPTX - Slideshare. (Source: Slideshare) URL: [Link]

  • Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity | Bentham Science. (Source: Bentham Science) URL: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (Source: PubMed Central) URL: [Link]

  • 2 Selected examples of imidazole-containing FDA approved drugs - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Synthesis of imidazole and pyrazole based compounds. - ResearchGate. (Source: ResearchGate) URL: [Link]

  • synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens - RSC Publishing - The Royal Society of Chemistry. (Source: Royal Society of Chemistry) URL: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Pharmaceutical drugs containing pyrazole unit. - ResearchGate. (Source: ResearchGate) URL: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (Source: Research and Reviews) URL: [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. Many compounds exhibiting promising pharmacological activity in initial screens ultimately falter in later development stages due to suboptimal pharmacokinetic properties.[1] A primary determinant of a drug's in vivo behavior—including its bioavailability, half-life, and potential for drug-drug interactions—is its metabolic stability.[1][2] Assessing the susceptibility of a new chemical entity (NCE) to biotransformation is therefore a critical, non-negotiable step in the lead optimization process.[3][4]

This guide provides an in-depth technical comparison of methodologies for assessing the metabolic stability of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol , a compound featuring a pyrazole scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, often associated with favorable metabolic profiles and a wide range of biological activities.[5][6][7] Understanding the metabolic fate of this specific analogue is crucial for predicting its clinical potential. We will explore the causality behind experimental choices, compare the industry's most relied-upon in vitro systems, and provide actionable protocols for generating robust, reliable data.

PART 1: Selecting the Appropriate In Vitro System: A Comparative Analysis

The choice of an in vitro system is the foundational decision in a metabolic stability assay, directly influencing the scope and physiological relevance of the data obtained. The liver is the principal site of drug metabolism, and the primary in vitro tools are derived from it.[3][8] The three most common systems are liver microsomes, liver S9 fraction, and cryopreserved hepatocytes. The selection is a trade-off between biological complexity, throughput, and cost.

cluster_0 Cellular Level cluster_1 Subcellular Fractions Hepatocytes Hepatocytes (The 'Gold Standard') S9 Liver S9 Fraction (Microsomes + Cytosol) Hepatocytes->S9 Homogenization & Centrifugation Microsomes Liver Microsomes (ER Vesicles) S9->Microsomes Ultracentrifugation Cytosol Cytosol (Soluble Enzymes)

Caption: Hierarchy of common in vitro liver-derived systems.

Liver Microsomes

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes during tissue homogenization.[9] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs).[4][10]

  • Expertise & Rationale: Microsomal stability assays are the workhorse of early discovery. Their high-throughput nature and cost-effectiveness make them ideal for screening large numbers of compounds to quickly eliminate those with high metabolic liability due to CYP-mediated oxidation.[10][11][12] For a compound like ours, this is the first logical step to see if it is susceptible to the most common metabolic pathway.

  • Limitations: The primary drawback is the absence of cytosolic and Phase II enzymes (e.g., UGTs are present but may require activation).[11][12] A compound that appears stable in microsomes could still be rapidly cleared in vivo by other pathways.

Liver S9 Fraction

The S9 fraction is the supernatant obtained after a 9,000g centrifugation of liver homogenate. It contains both the microsomal and cytosolic fractions.[4][13] This means it possesses a broader enzymatic repertoire, including both Phase I (CYPs, FMOs) and a variety of Phase II and other cytosolic enzymes (e.g., sulfotransferases (SULTs), glutathione S-transferases (GSTs), aldehyde oxidase (AO)).[4][13][14]

  • Expertise & Rationale: The S9 assay represents a logical progression from microsomes, offering a more comprehensive metabolic picture without the expense and complexity of hepatocytes.[11][14] It is particularly valuable if Phase I metabolism is low or if metabolism by cytosolic enzymes is suspected. The presence of the alcohol moiety on our test compound makes Phase II conjugation a possibility, which S9 fractions (with appropriate cofactors) can begin to address.

  • Limitations: While more comprehensive than microsomes, the cellular architecture is lost, and exogenous cofactors (e.g., NADPH for Phase I; UDPGA, PAPS for Phase II) must be added to support enzymatic activity.[13]

Primary Hepatocytes

Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells that contain the full complement of metabolic enzymes, cofactors, and transporters in their proper cellular locations.[8][14]

  • Expertise & Rationale: Hepatocyte stability assays provide the most physiologically relevant in vitro data, integrating the activities of uptake and efflux transporters with Phase I and II metabolism.[4][8] This system is best for obtaining a definitive in vitro clearance value (CLint) that can be used to predict in vivo hepatic clearance.[1][2] This assay is typically reserved for late-stage lead compounds due to its higher cost and lower throughput.[11]

  • Limitations: Cryopreserved hepatocytes can have lot-to-lot variability, are more expensive, and are less amenable to high-throughput automation.[11][12]

Comparative Summary of In Vitro Systems
FeatureLiver MicrosomesLiver S9 FractionHepatocytes
Enzyme Content Phase I (CYPs, FMOs)Phase I & Cytosolic (e.g., AO, SULTs)Full Complement (Phase I & II, Transporters)
Cofactors Requires NADPHRequires NADPH, UDPGA, PAPS, etc.Endogenously present
Physiological Relevance ModerateModerate-HighHighest
Throughput HighHighLow-Medium
Cost LowLow-MediumHigh
Primary Use Case High-throughput screening of Phase I liabilityComprehensive screening (Phase I & II)Definitive in vitro clearance for lead compounds

PART 2: Experimental Protocol for Metabolic Stability Assessment

The following protocol is a self-validating system, incorporating essential controls to ensure data integrity. It can be adapted for use with microsomes, S9, or hepatocytes by adjusting the specific concentrations and cofactor solutions.

cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents (Buffer, Compound, Cofactors) B 2. Pre-incubate System (Microsomes/S9/Hepatocytes) at 37°C A->B C 3. Initiate Reaction (Add Cofactor Solution) B->C D 4. Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add Cold Acetonitrile w/ Internal Standard) D->E F 6. Protein Precipitation (Vortex & Centrifuge) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H cluster_pathways Potential Metabolic Pathways Parent Parent Compound (2-(4-Bromo-1H-pyrazol-1-yl) -2-methylpropan-1-ol) M1 Metabolite 1 (Aldehyde) Parent->M1 Oxidation (ADH/CYP) M3 Metabolite 3 (Glucuronide Conjugate) Parent->M3 Glucuronidation (UGT) M2 Metabolite 2 (Carboxylic Acid) M1->M2 Oxidation (ALDH)

Sources

Navigating the In Vivo Landscape of Pyrazole Derivatives: A Predictive Efficacy Guide for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on This Guide: As Senior Application Scientists, our commitment is to the rigorous, data-driven exploration of novel chemical entities. The subject of this guide, 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol and its derivatives, represents a novel investigational space. To date, there is a notable absence of published in vivo efficacy data for this specific chemical series. Therefore, this document serves as a predictive comparison guide, leveraging established research on structurally related bromopyrazole and pyrazole compounds to forecast potential therapeutic applications, mechanisms of action, and robust methodologies for future in vivo evaluation. The insights herein are intended to provide a foundational framework for researchers poised to investigate this promising, yet uncharted, class of molecules.

Hypothetical Therapeutic Profile: Oncology and Inflammation

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant biological activity. The introduction of a bromine atom at the 4-position of the pyrazole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Based on extensive research into related bromopyrazole derivatives, we can hypothesize that this compound derivatives could exhibit potent anti-cancer and anti-inflammatory properties.

Oncological Potential: Pyrazole derivatives have been extensively investigated for their anti-cancer properties, targeting various hallmarks of cancer. Several bromopyrazole-containing compounds have shown efficacy in preclinical cancer models. For instance, derivatives have been designed as inhibitors of key kinases involved in cell proliferation and survival, such as EGFR and VEGFR-2. The presence of the bromopyrazole core in the target molecule suggests a potential for similar mechanisms of action.

Anti-inflammatory Applications: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. In vivo studies on various pyrazole analogues have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema.[1][2][3]

Predictive Comparative Efficacy Analysis

To contextualize the potential efficacy of this compound derivatives, we can draw comparisons with other pyrazole-based compounds for which in vivo data are available. The following tables summarize the reported efficacy of various pyrazole derivatives in both oncology and inflammation models. This comparative data provides a benchmark for what might be expected from our target compound series.

Table 1: Comparative In Vivo Anti-Cancer Efficacy of Selected Pyrazole Derivatives

Compound ClassModelDosageRoute of AdministrationOutcomeReference
Pyrazolo[3,4-d]pyrimidine derivativesHT-29 XenograftNot SpecifiedNot SpecifiedShowed in vivo cytotoxicity and induced G2/M phase arrest.[4]
3,4-diaryl pyrazole derivativesOrthotopic murine mammary tumor model5 mg/kgNot SpecifiedDisplayed significant tumor growth inhibitory activity.[4]
Platinum(IV) prodrug with 3-bromopyruvic acidHCT116 XenograftNot SpecifiedIntraperitoneal & GavageHigher tumor inhibition rate and lower toxicity than oxaliplatin.[5][6]

Table 2: Comparative In Vivo Anti-Inflammatory Efficacy of Selected Pyrazole Derivatives

Compound ClassModelDosageRoute of AdministrationOutcomeReference
Pyrazolyl thiazolonesFormalin-induced paw edema & Cotton pellet-induced granuloma5 mg/kgNot SpecifiedActivities equivalent or superior to diclofenac and/or celecoxib.[7]
Pyrazole ester prodrugsCarrageenan-induced edemaNot SpecifiedNot SpecifiedDemonstrated potent anti-inflammatory activity.[2]
Thiophene-pyrazole hybridsNot specifiedNot specifiedNot specifiedCompounds 5e, 5f, and 6d proved to be potent analgesics and the 5a-5f series showed anti-inflammatory action.[3]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideRat albino model10 mg/kgOralBetter anti-inflammatory activity when compared with diclofenac sodium.[1]

Postulated Mechanisms of Action and Signaling Pathways

The therapeutic effects of pyrazole derivatives are underpinned by their interaction with specific molecular targets. Based on the literature for related compounds, we can propose the following mechanisms of action for this compound derivatives.

Anti-Cancer Mechanism: Dual EGFR/VEGFR-2 Inhibition

Many pyrazole derivatives exert their anti-tumor effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. A plausible mechanism for our target compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: By blocking the ATP binding site of EGFR, the compound would prevent its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.

  • VEGFR-2 Inhibition: Inhibition of VEGFR-2 in endothelial cells would block the signaling cascade initiated by VEGF, leading to a reduction in tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

EGFR_VEGFR2_Inhibition cluster_intracellular EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Compound 2-(4-Bromo-1H-pyrazol-1-yl) -2-methylpropan-1-ol Derivative Compound->EGFR Compound->VEGFR2 COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-(4-Bromo-1H-pyrazol-1-yl) -2-methylpropan-1-ol Derivative Compound->COX2

Caption: Proposed mechanism of COX-2 inhibition for anti-inflammatory effects.

Proposed In Vivo Evaluation Workflow

To empirically determine the efficacy of this compound derivatives, a structured in vivo evaluation is essential. The following workflow outlines a potential experimental design for assessing both anti-cancer and anti-inflammatory activities.

InVivo_Workflow cluster_oncology Oncology Arm cluster_inflammation Inflammation Arm Xenograft Establishment of Tumor Xenografts Treatment_Cancer Treatment Initiation Xenograft->Treatment_Cancer Monitoring_Cancer Tumor Growth Monitoring (Calipers, Imaging) Treatment_Cancer->Monitoring_Cancer Endpoint_Cancer Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis Monitoring_Cancer->Endpoint_Cancer Induction Induction of Inflammation (e.g., Carrageenan) Treatment_Inflammation Compound Administration Induction->Treatment_Inflammation Monitoring_Inflammation Measurement of Edema (Plethesmometer) Treatment_Inflammation->Monitoring_Inflammation Endpoint_Inflammation Endpoint Analysis: Histopathology, Cytokine Levels Monitoring_Inflammation->Endpoint_Inflammation Start Compound Synthesis & Formulation Dose_Finding Dose-Range Finding & Toxicity Studies Start->Dose_Finding Dose_Finding->Xenograft Dose_Finding->Induction

Caption: Proposed workflow for in vivo evaluation.

Detailed Protocol: Xenograft Model for Anti-Cancer Efficacy
  • Cell Culture: Culture a human cancer cell line (e.g., HT-29 for colorectal cancer) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

  • Efficacy Assessment: Continue monitoring tumor volume throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor tissue should be fixed for histological analysis and another portion snap-frozen for biomarker analysis (e.g., Western blotting for p-EGFR).

Detailed Protocol: Carrageenan-Induced Paw Edema for Anti-Inflammatory Efficacy
  • Animal Model: Use male Wistar rats (180-200 g).

  • Compound Administration: Administer the test compound or vehicle control orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

  • Histopathology (Optional): At the end of the experiment, the paw tissue can be collected for histological examination to assess inflammatory cell infiltration.

Concluding Remarks

While direct experimental evidence for the in vivo efficacy of this compound and its derivatives is currently unavailable, the rich chemical history of the pyrazole scaffold provides a strong foundation for predictive analysis. The proposed anti-cancer and anti-inflammatory activities, mediated through the inhibition of key signaling molecules, are plausible and warrant experimental validation. The experimental workflows detailed in this guide offer a robust starting point for researchers to embark on the systematic evaluation of this novel chemical series. Future studies will be instrumental in elucidating the true therapeutic potential of these compounds and their place in the ever-expanding landscape of pyrazole-based therapeutics.

References

  • Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Saleh, N. M., El-Gohary, N. S., & El-Gamal, K. M. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. BioMed Research International. Retrieved January 20, 2026, from [Link]

  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2018). Scientific Reports. Retrieved January 20, 2026, from [Link]

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (2024). Dalton Transactions. Retrieved January 20, 2026, from [Link]

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (2024). Dalton Transactions. Retrieved January 20, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Tewari, A. K., Srivastava, P., Singh, V. P., Singh, A., Goel, R. K., & Mohan, C. G. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical & Pharmaceutical Bulletin. Retrieved January 20, 2026, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Head-to-Head Comparison of Pyrazole Inhibitors in a Cancer Cell Line: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer potential.[1][2] Their diverse mechanisms of action, often targeting key signaling kinases, have made them a focal point of drug discovery efforts.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting a head-to-head comparison of novel pyrazole inhibitors in a cancer cell line.

The following sections will detail the experimental design, provide step-by-step protocols for essential assays, and offer insights into data interpretation. The objective is to equip researchers with the necessary tools to rigorously evaluate and differentiate the efficacy and mechanism of action of various pyrazole-based compounds.

Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization

A robust comparison of pyrazole inhibitors necessitates a multi-pronged experimental strategy. The goal is to move beyond simple cytotoxicity and elucidate the specific cellular and molecular effects of each compound. This involves a tiered approach, starting with broad assessments of cell viability and progressing to more focused mechanistic studies.

Here, we propose a workflow that integrates cell viability assays, long-term survival assays, and molecular biology techniques to build a comprehensive profile of each inhibitor. The choice of cancer cell line is critical and should be based on the putative target of the pyrazole inhibitors. For instance, if the inhibitors are designed to target a specific kinase, a cell line with known dependence on that kinase would be ideal.

dot

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Target Kinase (e.g., EGFR, CDK) Receptor->Kinase_A Activation Downstream_Effector Downstream Effector (e.g., Akt, ERK) Kinase_A->Downstream_Effector Phosphorylation Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Cell_Survival Cell Survival Downstream_Effector->Cell_Survival Pyrazole_Inhibitor Pyrazole_Inhibitor Pyrazole_Inhibitor->Kinase_A Inhibition

Caption: A generalized signaling pathway illustrating the potential point of intervention for pyrazole inhibitors.

B. Western Blot Analysis

Western blotting is a powerful technique to investigate the effects of the inhibitors on the expression and phosphorylation status of key proteins within the targeted signaling pathway. [3][4][5]

Rationale for Experimental Choices:
  • Pathway Modulation: Western blotting can confirm whether the inhibitors modulate the activity of the target kinase in a cellular context by examining the phosphorylation of its downstream substrates.

  • Off-Target Effects: It can also be used to assess potential off-target effects by probing for changes in other related signaling pathways.

Detailed Protocol: Western Blotting
  • Cell Lysis: Treat the cancer cells with the pyrazole inhibitors at concentrations around their IC50 values for a specific duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status. [4]2. Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [3]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [3][4]5. Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C. [6]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [6]8. Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. [6]9. Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.

Data Summary and Interpretation

To facilitate a clear comparison, the quantitative data from these experiments should be summarized in a tabular format.

Table 1: Comparative Efficacy of Pyrazole Inhibitors in [Cancer Cell Line Name]

InhibitorMTT IC50 (µM) at 48hColony Formation (% of Control at IC50)In Vitro Kinase IC50 (µM)
Pyrazole A[Value][Value][Value]
Pyrazole B[Value][Value][Value]
Pyrazole C[Value][Value][Value]
Positive Control[Value][Value][Value]

The results from the Western blot analysis should be presented with representative blot images and a summary of the observed changes in protein expression and phosphorylation.

Conclusion

This guide provides a structured and comprehensive approach for the head-to-head comparison of pyrazole inhibitors in a cancer cell line. By integrating assays that assess cytotoxicity, long-term survival, and mechanism of action, researchers can generate a robust dataset to identify the most promising lead compounds for further preclinical and clinical development. The detailed protocols and the rationale behind the experimental choices are intended to ensure scientific rigor and the generation of reliable and reproducible data.

References

  • Bio-Protocol. Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]

  • Bio-Protocol. Clonogenic Assay. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Agilent. Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Zhou, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. [Link]

  • Thangaraj, K., & Ak-Laham, N. A. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1165, 1-10. [Link]

  • Rana, A., et al. (2019). Pyrazoles as anticancer agents: Recent advances.
  • Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. [Link]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 709673. [Link]

  • Bischof, J., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 24(13), 2396. [Link]

  • UPMC Hillman Cancer Center. Online Resources About Research and Clinical Trials. Retrieved from [Link]

  • Babu, C., et al. (2021). Public access to protocols of contemporary cancer randomized clinical trials. Trials, 22(1), 1-6. [Link]

  • Halim, P. G., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4634. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • American Association for Cancer Research (AACR). Homepage. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Homepage. Retrieved from [Link]

  • National Cancer Institute (NCI). Homepage. Retrieved from [Link]

Sources

A-Scientist's-Guide-to-Confirming-Target-Engagement-of-a-2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol-Derived-Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate interacts with its intended molecular target within a biologically relevant context is a cornerstone of a successful program.[1][2][3] This principle, known as target engagement, serves as the critical link between a compound's biochemical potency and its cellular or physiological effects.[2] For a novel compound derived from a 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol scaffold, a structure common in molecules targeting a range of protein classes, robustly confirming target engagement is paramount before committing to extensive lead optimization and preclinical studies.[4][5]

This guide provides a comparative overview of orthogonal, state-of-the-art methodologies to confirm target engagement. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key experimental approaches.

Comparative Analysis of Target Engagement Methodologies

A multi-pronged approach, leveraging both biophysical and cellular methods, provides the most compelling evidence for a compound's mechanism of action.[6] The choice of assay depends on various factors, including the nature of the target protein, available reagents, and required throughput. Below is a comparison of leading techniques.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8]Label-free; applicable in intact cells, tissues, and lysates; reflects physiological conditions.[6][7]Lower throughput for traditional Western blot readout; requires a specific antibody for the target protein.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a target protein.[9][10][11]Provides a complete thermodynamic profile of the interaction (K D, ΔH, ΔS); label-free and in-solution.[10][12]Requires large amounts of purified protein and compound; lower throughput; sensitive to buffer conditions.[12]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein).[13][14]Real-time kinetic data (k on , k off , K D ); high sensitivity; label-free.[13][15][16]Requires immobilization of the target protein, which may affect its conformation; potential for non-specific binding.
Kinobeads / Affinity Chromatography Immobilized, broad-spectrum inhibitors are used to capture a class of proteins (e.g., kinases) from a cell lysate. The test compound competes for binding, and the displacement of the target protein is quantified by mass spectrometry.[17][18][19]Allows for selectivity profiling against a large number of endogenous proteins simultaneously; no need for a specific antibody.[17][18]Limited to targets that can be captured by the affinity matrix; indirect measurement of binding.[17]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context.[7][8] The fundamental principle is that ligand binding increases the thermal stability of the target protein.[7]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Plate cells and culture overnight B 2. Treat cells with compound or vehicle (DMSO) A->B Incubate C 3. Heat cell suspensions at a range of temperatures B->C Harvest & Aliquot D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot or other detection method F->G

Caption: CETSA experimental workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., one that expresses the putative target) in sufficient quantity for the experiment.

    • After adherence, treat the cells with a range of concentrations of the this compound derived compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[20]

  • Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7][20]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic characterization.[9][10][11]

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Purify target protein D 4. Load protein into sample cell and compound into syringe A->D B 2. Prepare compound solution B->D C 3. Degas both solutions C->D E 5. Perform sequential injections of compound into protein D->E F 6. Measure heat change after each injection E->F G 7. Plot integrated heat vs. molar ratio F->G H 8. Fit data to a binding model to determine KD, ΔH, and n G->H

Caption: Isothermal Titration Calorimetry workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a concentrated solution of the this compound derived compound in a buffer that is identical to the protein's buffer.

    • Thoroughly degas both the protein and compound solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.[11]

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.[11]

  • Data Analysis:

    • Integrate the heat change for each injection to obtain the heat per mole of injectant.

    • Plot the integrated heat against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K D), binding enthalpy (ΔH), and stoichiometry (n).[11]

Data Interpretation and Comparative Results

The following tables illustrate hypothetical data for our pyrazole-derived compound, "Pyr-Br-Cmpd," targeting a putative kinase, "Kinase X."

Table 1: CETSA Data for Pyr-Br-Cmpd with Kinase X

TreatmentApparent Melting Temp (T m ) (°C)Thermal Shift (ΔT m ) (°C)
Vehicle (DMSO)52.3-
1 µM Pyr-Br-Cmpd56.8+4.5
10 µM Pyr-Br-Cmpd59.1+6.8

A significant, dose-dependent increase in the T m of Kinase X upon treatment with Pyr-Br-Cmpd provides strong evidence of intracellular target engagement.

Table 2: ITC Data for Pyr-Br-Cmpd Binding to Kinase X

ParameterValue
Dissociation Constant (K D )150 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-12.5 kcal/mol
Entropy (TΔS)-4.2 kcal/mol

The low nanomolar K D and a stoichiometry close to 1 indicate a direct, high-affinity, 1:1 binding interaction between Pyr-Br-Cmpd and purified Kinase X.

Table 3: Kinobeads Selectivity Profiling of Pyr-Br-Cmpd (1 µM)

Kinase% Inhibition of Binding to Beads
Kinase X 92%
Kinase Y15%
Kinase Z8%
250 other kinases<5%

The high percentage of inhibition for Kinase X, with minimal inhibition of other kinases, demonstrates that Pyr-Br-Cmpd is highly selective for its intended target in a complex proteome.

Conclusion

Confirming target engagement is a non-negotiable step in the progression of any small molecule drug discovery project.[1][3] For a novel this compound derived compound, employing a combination of orthogonal assays is the most rigorous approach. The cellular relevance of CETSA, combined with the quantitative biophysical data from ITC and the broad selectivity profiling from kinobeads, creates a powerful, self-validating dataset.[21] This comprehensive analysis provides the necessary confidence in the compound's mechanism of action to justify its advancement into further stages of drug development.

References

  • DiscoverX. Target Engagement Assays.
  • PubMed.
  • The Biochemist - Portland Press. A beginner's guide to surface plasmon resonance.
  • TA Instruments. Isothermal Titration Calorimetry (ITC)
  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • deNOVO Biolabs. How does SPR work in Drug Discovery?
  • Chemistry For Everyone. How Is Surface Plasmon Resonance Used In Drug Discovery?
  • White Rose Research Online.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • Concept Life Sciences. Target Engagement Assay Services.
  • YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Selvita. Target Engagement.
  • TA Instruments. How to Assess Binding in Drug Discovery.
  • PMC - NIH. Mass spectrometric analysis of protein–ligand interactions.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery.
  • Benchchem. A Researcher's Guide to Confirming Small Molecule Target Engagement.
  • University at Albany.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • PMC - NIH. Determining target engagement in living systems.
  • PMC - NIH. Importance of Quantifying Drug-Target Engagement in Cells.
  • PubMed Central.
  • Wikipedia.
  • UKM Medical Molecular Biology Institute.
  • SciSpace.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • WashU Medicine Research Profiles.
  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • CETSA. CETSA.
  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Cancer Research - AACR Journals.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PMC. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells.
  • ResearchGate. Kinobeads use immobilized kinase inhibitors as affinity reagents....
  • Figshare. Supporting data for 'Target Deconvolution of Anticancer Compounds By Chemical Proteomics: Compound K, Erianin and Ruthenium (iii) Pyrazole Complexes as Case Studies'.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Frontiers.

Sources

benchmarking the synthetic efficiency of different pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Efficiency of Pyrazole Synthesis Methods

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1] Its versatile structure serves as a pharmacologically active scaffold in a wide array of therapeutic agents, including the potent anti-inflammatory drug Celecoxib (Celebrex®), the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][2][3] The broad spectrum of biological activities associated with pyrazole derivatives—ranging from anticancer and antimicrobial to analgesic and antiviral—continues to drive research into new and more efficient synthetic methodologies.[4][5]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comparative benchmark of the most significant methods for pyrazole synthesis. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols. Instead, this document will elucidate the mechanistic underpinnings of each method, present objective experimental data to support claims of efficiency, and offer field-proven insights into the causal relationships behind experimental choices. Our exploration will focus on key performance indicators: chemical yield, reaction time, temperature, substrate scope, regioselectivity, and overall operational simplicity, including considerations from the perspective of green chemistry.[6][7]

The Classic Approach: Knorr Pyrazole Synthesis and its Variants

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for constructing the pyrazole core.[8][9]

Mechanism and Rationale

The Knorr synthesis is typically an acid-catalyzed cyclocondensation.[10] The reaction begins with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the stable, aromatic pyrazole ring.[8][11]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products.[1][4] The outcome is influenced by the steric and electronic properties of the substituents on both reactants and by the reaction conditions, such as pH.[11] For instance, in the synthesis of trifluoromethyl-substituted pyrazoles, controlling the solvent system (e.g., using N,N-dimethylacetamide instead of ethanol) can dramatically improve regioselectivity from nearly equimolar mixtures to ratios exceeding 98:2.[1]

Experimental Protocol: Synthesis of a Pyrazolone Derivative

The following protocol is a representative example of a Knorr-type reaction to form a pyrazolone from a β-ketoester.[12]

Reactants:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the condensation.[13]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once TLC indicates the consumption of the starting ketoester, add water (10 mL) to the hot reaction mixture with continued stirring.

  • Turn off the heat and allow the mixture to cool slowly over 30 minutes to facilitate the precipitation of the product.

  • Isolate the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.

Workflow Diagram

Knorr_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine 1,3-Dicarbonyl (e.g., Ethyl Benzoylacetate) and Hydrazine B Add Solvent (e.g., Propanol) and Acid Catalyst (e.g., Acetic Acid) A->B C Heat with Stirring (e.g., 100°C for 1h) B->C D Monitor by TLC C->D E Add Water to Precipitate Product D->E F Cool Reaction Mixture E->F G Filter and Dry Solid F->G H H G->H Final Product: Pyrazole Derivative

Caption: Workflow for the Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition: An Atom-Economic Approach

The [3+2] cycloaddition of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (such as an alkyne or alkene) is a powerful and highly atom-economic strategy for pyrazole synthesis.[14][15]

Mechanism and Rationale

This reaction class, particularly with diazo compounds and alkynes, can proceed thermally without the need for a catalyst.[16] The concerted [3+2] cycloaddition mechanism involves the simultaneous formation of two new sigma bonds, leading directly to the pyrazole ring. A key advantage is the potential for high regioselectivity, which is often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[17][18] For instance, in the reaction between diazomethane and an electron-deficient alkene, the terminal nitrogen of the diazo compound typically bonds to the β-carbon of the alkene.[15] This method avoids the formation of water as a byproduct, contributing to its high atom economy.

Experimental Protocol: Catalyst-Free Cycloaddition

The following is a generalized protocol for the thermal 1,3-dipolar cycloaddition of a stabilized diazo compound with an alkyne.[14][16]

Reactants:

  • α-Diazocarbonyl compound (e.g., ethyl diazoacetate) (1 mmol)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.2 mmol)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, carefully mix the α-diazocarbonyl compound (1 mmol) and the alkyne (1.2 mmol).

  • Heat the mixture under solvent-free conditions at a temperature ranging from 80-120°C. The optimal temperature will depend on the reactivity of the specific substrates.

  • The reaction is typically complete within a few hours. Monitor progress via TLC or NMR analysis of an aliquot.

  • For many α-diazocarbonyl substrates, the reaction proceeds cleanly, and the product can be obtained in high purity without extensive work-up.[14]

  • If necessary, remove any excess volatile alkyne under reduced pressure to yield the final pyrazole product.

Workflow Diagram

Dipolar_Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation A Combine Diazo Compound and Alkyne in Vial B Heat Mixture (Solvent-Free) A->B C Monitor Reaction (TLC/NMR) B->C D Remove Excess Volatile Reagents C->D E E D->E Final Product: Pyrazole

Caption: Workflow for 1,3-Dipolar Cycloaddition.

Modern Methods: Green Chemistry and Microwave-Assisted Synthesis

Recent advancements in pyrazole synthesis have focused on improving efficiency and sustainability, aligning with the principles of green chemistry.[6][19] These methods often involve the use of eco-friendly solvents like water or ethanol, solvent-free conditions, or alternative energy sources such as microwave irradiation.[7][20]

Rationale and Advantages

Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[21][22] The rapid, uniform heating provided by microwaves can accelerate reaction rates and minimize the formation of side products.[23] Similarly, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, offer significant advantages in terms of operational simplicity and atom economy.[2][24]

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones

This protocol describes the synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) and hydrazine, a common and efficient route that is significantly enhanced by microwave irradiation.[25][26]

Reactants:

  • Chalcone derivative (1 mmol)

  • Hydrazine hydrate (2 mmol)

  • Ethanol (20 mL)

Procedure:

  • Place the chalcone (1 mmol) and hydrazine hydrate (2 mmol) in a microwave-safe reaction vessel.

  • Add ethanol (20 mL) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of ~300-600W for 2-5 minutes. The precise time and power will need to be optimized for the specific substrates.[22][25]

  • After irradiation, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the pyrazoline intermediate or, in some cases, the final pyrazole product.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Comparative Benchmarking of Synthesis Methods

To provide an objective comparison, the following table summarizes key performance metrics for the discussed pyrazole synthesis methods based on representative examples from the literature.

Method Typical Substrates Typical Conditions Reaction Time Yield (%) Key Advantages Limitations Reference(s)
Knorr Synthesis 1,3-Diketones, HydrazinesAcetic acid, Ethanol, 100°C1-4 hours70-95%Versatile, well-established, simple starting materialsPotential for regioisomeric mixtures, moderate temperatures[4][12][27]
1,3-Dipolar Cycloaddition Diazo compounds, AlkynesThermal, Solvent-free, 80-120°C1-5 hours85-99%High atom economy, high yields, often catalyst-freeStability and handling of diazo compounds can be a concern[14][16][28]
From Chalcones (Conventional) Chalcones, HydrazineEthanol, Reflux>24 hours70-85%Readily available starting materialsLong reaction times, potential for side products[1][23]
From Chalcones (Microwave) Chalcones, HydrazineEthanol, Microwave Irradiation2-5 minutes80-98%Extremely fast, high yields, improved purityRequires specialized microwave equipment[21][23][25]
Modern Catalytic (One-Pot) Ketones, Acid Chlorides, HydrazineToluene, Lithium base, RT to 60°C~1 hour80-95%High efficiency, avoids isolation of intermediatesRequires careful control of reaction conditions[4][29]

Conclusion and Future Outlook

The synthesis of the pyrazole core is a mature field, yet it continues to evolve. The classic Knorr synthesis remains a reliable and versatile workhorse, particularly for large-scale applications where cost of starting materials is a primary driver. Its main drawback, the potential for poor regioselectivity, has been addressed through careful solvent choice and the development of one-pot procedures that offer better control.[1][4]

The 1,3-dipolar cycloaddition represents a more elegant and atom-economic approach, often providing exceptionally high yields under catalyst-free conditions.[16] Its primary limitation lies in the accessibility and handling of the requisite 1,3-dipoles, such as diazo compounds.

The most significant recent advancements lie in the application of modern synthetic technologies . Microwave-assisted synthesis, in particular, offers a transformative improvement in efficiency, reducing reaction times from many hours to mere minutes while often improving yields.[21][23] This acceleration is not merely a convenience; it represents a fundamental shift in how chemists can approach library synthesis and rapid lead optimization in drug discovery.

Looking forward, the field is increasingly driven by the principles of green and sustainable chemistry.[7][30] We anticipate further development in several key areas:

  • Catalysis: The use of novel, recyclable catalysts, including nano-organocatalysts, will continue to grow, enabling milder reaction conditions and reducing waste.[4][13]

  • Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control, as has been demonstrated for complex targets like Celecoxib.[31]

  • Multicomponent Reactions (MCRs): The design of new MCRs will allow for the construction of highly complex and diverse pyrazole libraries in a single, efficient step, further accelerating the discovery of new chemical entities.[2][24]

The choice of synthetic method will always depend on the specific target molecule, desired scale, and available resources. However, by understanding the mechanistic principles and quantitative performance of each major route, researchers can make more informed decisions, optimizing for efficiency, selectivity, and sustainability in their quest for the next generation of pyrazole-based innovations.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry (RSC Publishing). [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Synfacts. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2024). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2006). ResearchGate. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. [Link]

  • Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014). The Pharma Innovation Journal. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

  • Synthesis of pyrazoles through catalyst -free cycloaddition of diazo compounds to alkynes. (2008). Green Chemistry (RSC Publishing). [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2024). PubMed Central. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). MDPI. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). NIH. [Link]

  • Diazoalkane 1,3-dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2020). ResearchGate. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). PMC - PubMed Central. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central. [Link]

  • 1,3-Dipolar cycloaddition of diazo compounds with terminal alkynes. (n.d.). ResearchGate. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-II). (n.d.). Unavailable Source.
  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

Sources

Safety Operating Guide

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Proper Disposal of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.

The disposal of any chemical waste is not merely a final step but an integral part of the experimental lifecycle. The procedures outlined below are grounded in the principles of risk mitigation and responsible chemical management, reflecting the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

Key Hazards Include:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[1][3]

  • Serious Eye Irritation (Category 2): Contact with eyes can cause serious irritation.[1][3]

  • Acute Toxicity (Category 4, Inferred): May be harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Respiratory Irritation: May cause respiratory system irritation if inhaled as a dust or aerosol.[3]

  • Environmental Hazard: As a halogenated organic compound, it should not be released into the environment.[4][5] Improper disposal can lead to long-term adverse environmental effects.[6]

During combustion, hazardous byproducts such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (specifically hydrogen bromide) can be generated.[1]

Property / Hazard Description & Source
Chemical Identity This compound
Appearance Likely a solid or liquid.
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Acute Toxicity (Oral, Dermal, Inhalation).[1][3]
Incompatible Materials Strong oxidizing agents, strong bases.[1][4][5]
Waste Classification Halogenated Organic Hazardous Waste.[7][8][9]

Personal Protective Equipment (PPE) Protocol

Based on the risk assessment, a stringent PPE protocol is mandatory when handling this compound, particularly during disposal operations where the risk of splashes or aerosol generation is higher.

Equipment Specification Justification
Eye Protection Chemical splash goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][10]Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[11] Always check the manufacturer's glove compatibility chart.Prevents skin contact, which can cause irritation and potential dermal toxicity.
Body Protection A fully buttoned, long-sleeved laboratory coat.[11]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a fume hood.Mitigates the risk of inhaling the compound, which may cause respiratory irritation.

All handling and preparation for disposal of this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[11]

Spill Management Protocol

Accidental spills must be managed immediately and safely to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. If the spill is large, evacuate the laboratory and notify your institution's Environmental Health & Safety (EH&S) department.

  • Don PPE: Wear the full PPE as specified in the table above.

  • Contain the Spill: For liquid spills, absorb with an inert, non-combustible material such as vermiculite, sand, or dry earth.[12] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material to avoid creating dust.[1]

  • Collect Waste: Place the absorbed material or swept-up solid into a suitable, clearly labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Dispose of Materials: All contaminated materials, including gloves, absorbent pads, and cleaning supplies, must be placed in the designated hazardous waste container.[11]

Waste Segregation and Collection Protocol

The cornerstone of proper disposal is meticulous waste segregation. As a brominated compound, this compound is classified as a halogenated organic waste .[7][8][9] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste streams that are often recycled or fuel-blended.[8]

Step-by-Step Waste Collection:

  • Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's waste management program. This container must be made of a compatible material (e.g., polyethylene or glass) and have a secure, tight-fitting lid.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[11] Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate concentrations.

  • Segregate Incompatibles: Crucially, do not mix this waste with strong oxidizing agents or strong bases. [1][4][5] Mixing incompatible chemicals can lead to dangerous reactions. This waste stream must be kept separate from acids, bases, and reactive chemicals.

  • Accumulate Waste: Collect all waste containing the target compound, including residual amounts, contaminated solvents (e.g., from reaction workups), and the first rinse of any "empty" containers.

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[14] Store it in a designated satellite accumulation area (SAA) or a central accumulation area, away from heat and ignition sources, and within secondary containment.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Disposal A Identify Waste: This compound B Assess Hazards: Skin/Eye Irritant, Toxic, Halogenated Organic A->B C Don Required PPE: Goggles, Lab Coat, Gloves B->C D Select 'Halogenated Organic Waste' Container C->D E Label Container with Chemical Name and Hazard Information D->E F Add Waste to Container (Pure compound, solutions, rinsates) E->F G Is waste mixed with incompatibles (oxidizers, bases)? F->G H STOP! Re-evaluate. Consult EH&S. G->H Yes I Segregation Correct G->I No J Store Container Securely in Satellite Accumulation Area I->J K Keep Container Closed J->K L Arrange for Pickup by Licensed Hazardous Waste Vendor K->L

Caption: Disposal workflow for this compound.

Final Disposal and Regulatory Compliance

The final step is the transfer of the accumulated hazardous waste to a licensed disposal facility. This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]

  • Waste Determination: As the generator, you are legally responsible for determining that your waste is hazardous.[14][15]

  • Arrange for Pickup: Once the waste container is full (not exceeding 90% capacity) or you have finished the project, arrange for its collection through your institution's EH&S department or designated waste management provider.

  • Manifesting: The waste will be tracked using a Uniform Hazardous Waste Manifest form from the point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody.[14][17]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[7] Doing so violates environmental regulations and poses a significant risk to public health and aquatic ecosystems.

References

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Glaze 'N Seal Products Inc. (2021). Safety Data Sheet: "Wet Look" Lacquer. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

  • Chemtalk Science Forum. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]

  • University of California, Santa Cruz Environmental Health and Safety. (2018). Hazardous Waste Reduction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ResearchGate. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Harper College. (2005). Material Safety Data Sheet: 2-Bromo-2-methylpropane. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 2-BROMO-2-METHYLPROPANE GHS Safety Data Sheet. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS No. 1008510-87-9). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is essential. Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. The presence of a bromine atom suggests that, like many halogenated organic compounds, it should be handled with care to avoid environmental release and potential long-term health effects, although specific carcinogenicity or mutagenicity data is not currently available.[2][3][4]

The logical workflow for handling this compound, from receipt to disposal, necessitates a multi-layered PPE approach.

cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Review SDS Review SDS Inspect Container Inspect Container Review SDS->Inspect Container Initial Assessment Weighing Weighing Inspect Container->Weighing Proceed to Lab Work Solution Preparation Solution Preparation Weighing->Solution Preparation Reaction Setup Reaction Setup Solution Preparation->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination After Experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A logical workflow for the safe handling of this compound.

Core PPE Requirements: A Multi-Barrier Approach

A foundational PPE ensemble is mandatory for all personnel entering a laboratory where this compound is handled. This establishes a primary barrier against unforeseen exposures.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles during procedures with a high risk of splashing.[5]Protects against accidental splashes that can cause serious eye irritation.[1]
Protective Clothing Flame-resistant laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Hand Protection Chemically resistant gloves (Nitrile recommended for incidental contact).Prevents skin irritation upon contact.[1] Glove compatibility should be verified with the manufacturer's guidelines.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[5]

Task-Specific PPE: Adapting to the Procedure

Different laboratory operations present varying levels of exposure risk. The following table outlines the recommended PPE for specific tasks involving this compound.

TaskRequired PPEJustification
Weighing and Aliquoting (Solid) Standard PPE, plus a properly functioning chemical fume hood or ventilated balance enclosure.To mitigate the risk of inhaling airborne particles, which can cause respiratory irritation.[1]
Preparing Solutions Standard PPE, including chemical splash goggles.The risk of splashing is elevated when dissolving the solid or diluting solutions.
Running Reactions and Transfers Standard PPE, including chemical splash goggles. Work should be conducted in a chemical fume hood.A fume hood is crucial to contain any vapors and prevent respiratory exposure.
Handling Large Quantities (>1 L) Standard PPE, plus chemical splash goggles and a face shield.[5] An impervious apron is also recommended.Increased volumes heighten the risk of significant splashes and exposure.

Operational and Disposal Plans: A Cradle-to-Grave Approach

The safe use of this compound extends to its proper disposal. As a halogenated organic compound, it must be disposed of as hazardous waste.[2][3]

Waste Segregation and Disposal Workflow:

Solid Waste Solid Waste Halogenated Waste Container Halogenated Waste Container Solid Waste->Halogenated Waste Container Liquid Waste Liquid Waste Liquid Waste->Halogenated Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Halogenated Waste Container Waste Pickup Waste Pickup Halogenated Waste Container->Waste Pickup Label and Seal

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including disposable labware, gloves, and weighing paper, must be collected separately.[6]

  • Waste Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.[2][3][6] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[4]

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

In the event of a spill, evacuate the area and, if trained to do so, contain the spill using an inert absorbent material.[2] Place the absorbent material in a sealed container and dispose of it as hazardous waste.[4] For large spills, evacuate the laboratory and contact your institution's emergency response team.

Emergency Procedures: Preparedness is Key

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

All laboratory personnel must be aware of the location and proper operation of safety showers and eyewash stations.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Campus Operations. Halogenated Solvents in Laboratories. Temple University. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. Available from: [Link]

  • ResearchGate. Where can I find handling precautions to work with brominated flame retardants?. Available from: [Link]

  • Glaze 'N Seal. Safety Data Sheet: "Wet Look" Lacquer. Available from: [Link]

  • LANXESS. Bromine Safety Handling Guide. Available from: [Link]

  • Pramol-Chemie AG. Safety data sheet: ProOil 50. Available from: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available from: [Link]

  • Indian Chemical Council. Bromine Safety Handbook. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-methylpropan-2-ol. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-methylpropan-1-ol. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.